HS-Peg9-CH2CH2cooh
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
IUPAC Name |
3-[2-[2-[2-[2-[2-[2-[2-[2-(2-sulfanylethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H42O11S/c22-21(23)1-2-24-3-4-25-5-6-26-7-8-27-9-10-28-11-12-29-13-14-30-15-16-31-17-18-32-19-20-33/h33H,1-20H2,(H,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIHEVPVJONZBT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCOCCOCCOCCOCCOCCOCCOCCS)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H42O11S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
HS-Peg9-CH2CH2cooh structure and chemical formula
This technical guide provides a comprehensive overview of the structure, chemical properties, and applications of HS-Peg9-CH2CH2cooh, a heterobifunctional linker crucial in the field of targeted protein degradation. This document is intended for researchers, scientists, and professionals in drug development.
Chemical Structure and Properties
This compound, also known as Thiol-PEG9-propionic acid, is a chemical compound featuring a thiol (-SH) group at one end and a carboxylic acid (-COOH) group at the other, connected by a nine-unit polyethylene glycol (PEG) chain. This bifunctional nature allows for the conjugation of two different molecules, making it a valuable tool in bioconjugation and drug development.
Chemical Formula: C21H42O11S[1][2][3]
Below is a 2D representation of the chemical structure of this compound.
Figure 1: 2D Chemical Structure of this compound.
Physicochemical and Quantitative Data
The key physicochemical properties of this compound are summarized in the table below. This data is essential for its application in experimental settings, particularly in solution-based assays and for formulation purposes.
| Property | Value | Source |
| Molecular Weight | 502.62 g/mol | [1][2] |
| Chemical Formula | C21H42O11S | |
| Purity | ≥90% or ≥95% | |
| Solubility | 10 mM in DMSO | |
| Appearance | White to off-white solid | N/A |
| Storage | Store at -20°C | N/A |
Role in PROTAC Technology
This compound is predominantly utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The PEG linker in this compound provides the necessary spacing and flexibility for the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.
PROTAC Signaling Pathway
The general mechanism of action for a PROTAC utilizing a linker like this compound is depicted in the following signaling pathway diagram.
Caption: General signaling pathway of a PROTAC, leading to targeted protein degradation.
Experimental Protocols
Representative Synthesis of a Thiol-PEG-Carboxylic Acid Linker
Disclaimer: The following is a generalized protocol and may require optimization for the specific synthesis of this compound.
Materials:
-
HO-PEG9-CH2CH2COOtBu (tert-butyl protected PEG9 propionate)
-
Thionyl chloride (SOCl2) or Mesyl chloride (MsCl)
-
Pyridine or Triethylamine (Et3N)
-
Potassium thioacetate (KSAc)
-
Methanol (MeOH)
-
Hydrochloric acid (HCl)
-
Dichloromethane (DCM)
-
Sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Trifluoroacetic acid (TFA)
Procedure:
-
Activation of the Terminal Hydroxyl Group:
-
Dissolve HO-PEG9-CH2CH2COOtBu in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add pyridine or triethylamine, followed by the dropwise addition of thionyl chloride or mesyl chloride.
-
Stir the reaction at 0°C for 30 minutes and then at room temperature for 4-6 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated NaHCO3 solution.
-
Extract the product with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the activated PEG intermediate (e.g., Cl-PEG9-CH2CH2COOtBu or MsO-PEG9-CH2CH2COOtBu).
-
-
Thioacetate Formation:
-
Dissolve the activated PEG intermediate in a suitable solvent like DMF or acetone.
-
Add potassium thioacetate and stir the mixture at room temperature overnight.
-
Monitor the reaction by TLC.
-
After completion, remove the solvent under reduced pressure.
-
Dissolve the residue in DCM, wash with water and brine, dry over anhydrous Na2SO4, and concentrate to get the thioacetylated PEG (AcS-PEG9-CH2CH2COOtBu).
-
-
Thiol De-protection:
-
Dissolve the thioacetylated PEG in methanol.
-
Add a catalytic amount of concentrated HCl.
-
Stir the reaction at room temperature for 4-6 hours.
-
Neutralize the solution with a base (e.g., NaHCO3).
-
Remove the methanol under reduced pressure.
-
Extract the product with DCM, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
-
Carboxylic Acid De-protection:
-
Dissolve the resulting HS-PEG9-CH2CH2COOtBu in a mixture of DCM and TFA (e.g., 1:1 v/v).
-
Stir at room temperature for 1-2 hours.
-
Remove the solvent and TFA under reduced pressure to yield the final product, this compound.
-
Purify the final product using column chromatography or preparative HPLC.
-
Experimental Workflow for PROTAC Synthesis
The following diagram illustrates a typical workflow for the synthesis of a PROTAC molecule using this compound as the linker. This involves the sequential conjugation of a ligand for the target protein and a ligand for the E3 ligase to the linker.
Caption: A representative experimental workflow for the synthesis of a PROTAC molecule.
References
The Pivotal Role of PEG9 Spacers in Protein Degradation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The advent of targeted protein degradation (TPD) has opened a new frontier in therapeutic intervention, moving beyond simple inhibition to the complete removal of disease-causing proteins. At the heart of many of these novel therapeutics, particularly Proteolysis Targeting Chimeras (PROTACs), lies the linker, a component once considered a mere spacer but now recognized as a critical determinant of a degrader's success. Among the various linker compositions, polyethylene glycol (PEG) has emerged as a versatile and highly effective scaffold. This technical guide provides an in-depth exploration of the role of the PEG9 spacer in protein degradation applications, offering quantitative data, detailed experimental protocols, and visual workflows to empower the rational design of next-generation protein degraders.
Core Principles: Why PEG9?
PROTACs are heterobifunctional molecules composed of a ligand that binds the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two moieties.[1][2] The linker's length, flexibility, and composition are paramount in dictating the efficacy of the resulting PROTAC.[3][4] A PEG9 spacer, consisting of nine repeating ethylene glycol units, offers a unique combination of properties that are highly advantageous in PROTAC design.
PEG linkers, in general, are prized for their ability to enhance the aqueous solubility of the often large and hydrophobic PROTAC molecules.[5] This improved solubility is crucial for bioavailability and effective cellular uptake. The PEG9 spacer, with its specific length, provides a balance of flexibility and hydrophilicity. This flexibility allows the PROTAC to adopt an optimal conformation for the formation of a stable and productive ternary complex between the POI and the E3 ligase, which is the essential step for subsequent ubiquitination and degradation. Furthermore, the defined length of a PEG9 linker allows for precise control over the distance between the POI and the E3 ligase, a critical factor in achieving efficient and selective protein degradation.
Quantitative Insights: The Impact of PEG9 Spacers on Degradation Efficacy
The optimal linker length is highly dependent on the specific POI and E3 ligase pair. However, studies have shown that systematic variation of PEG linker length can dramatically impact degradation potency (DC50) and maximal degradation (Dmax). The following tables summarize quantitative data for PROTACs employing PEG linkers, illustrating the critical nature of linker optimization.
| Target Protein | E3 Ligase Ligand | Linker Composition | DC50 (nM) | Dmax (%) | Cell Line | Reference |
| BRD4 | Pomalidomide | PEG-based | <1 | >90 | MV-4-11 | |
| BRD4 | VHL Ligand | PEG-based | ~10 | >95 | HeLa | |
| Estrogen Receptor α | VHL Ligand | 16-atom PEG/Alkyl | ~100 | ~75 | MCF7 | |
| CDK9 | Thalidomide | Varied PEG/Alkyl | 5-50 | >90 | MOLM-14 |
Table 1: Representative Degradation Data for PEG-Containing PROTACs. This table showcases the high potency of PROTACs utilizing PEG-based linkers against various cancer-related targets. The specific length of the PEG linker is a key factor that is empirically optimized for each target.
| Property | Alkyl Linker | PEG Linker |
| Solubility | Generally lower | Generally higher |
| Flexibility | High | High, with different conformational preferences |
| Metabolic Stability | Generally higher | Can be susceptible to metabolism |
| Cell Permeability | Can be high, but dependent on overall molecule properties | Can be modulated by linker length and "chameleon effect" |
| Synthesis | Generally straightforward | Can be more complex and costly |
Table 2: Comparative Physicochemical Properties of Alkyl vs. PEG Linkers. This table highlights the key differences in properties between simple alkyl chain linkers and PEG-based linkers, providing a rationale for the selection of PEG in many PROTAC designs.
Visualizing the Process: Signaling Pathways and Experimental Workflows
To fully grasp the role of the PEG9 spacer, it is essential to visualize its place within the broader context of PROTAC-mediated protein degradation and the experimental procedures used for its evaluation. The following diagrams, generated using the Graphviz DOT language, illustrate these key processes.
Key Experimental Protocols
The successful development of potent and selective PROTACs relies on a suite of robust experimental assays. The following are detailed methodologies for key experiments cited in the evaluation of PROTACs.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels following PROTAC treatment.
Materials:
-
Cell line expressing the protein of interest.
-
PROTAC compound and vehicle control (e.g., DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes and transfer apparatus.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibody specific to the target protein.
-
Primary antibody against a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate (ECL).
-
Imaging system.
Procedure:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates and allow them to adhere overnight. Treat cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours), including a vehicle-only control.
-
Cell Lysis: Aspirate the media and wash the cells with ice-cold PBS. Add lysis buffer to each well, scrape the cells, and collect the lysate. Incubate on ice for 30 minutes.
-
Protein Quantification: Centrifuge the lysates to pellet cell debris. Determine the protein concentration of the supernatant using a BCA assay.
-
Sample Preparation and SDS-PAGE: Normalize the protein concentration of all samples. Add Laemmli sample buffer and boil at 95°C for 5-10 minutes. Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody against the target protein overnight at 4°C. Wash the membrane and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Repeat the process for the loading control antibody.
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities using densitometry software. Normalize the target protein band intensity to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Surface Plasmon Resonance (SPR) for Ternary Complex Formation
SPR is a powerful biophysical technique used to measure the kinetics and affinity of binary and ternary complex formation in real-time.
Materials:
-
SPR instrument and sensor chips (e.g., CM5, SA).
-
Purified E3 ligase, protein of interest, and PROTAC.
-
Running buffer (e.g., HBS-EP+).
-
Immobilization reagents (for amine coupling) or streptavidin-coated chips (for biotinylated protein capture).
Procedure:
-
Chip Preparation: Immobilize one of the binding partners (typically the E3 ligase) onto the sensor chip surface. This can be done via amine coupling or by capturing a biotinylated protein on a streptavidin-coated chip.
-
Binary Interaction Analysis: To measure the binding of the PROTAC to the immobilized E3 ligase, flow a series of PROTAC concentrations over the chip surface and measure the binding response. Fit the data to a suitable binding model to determine the kinetic parameters (ka, kd) and the equilibrium dissociation constant (KD).
-
Ternary Complex Analysis: To measure the formation of the ternary complex, pre-incubate the PROTAC with the protein of interest at various concentrations. Flow these mixtures over the E3 ligase-immobilized surface. The resulting binding signal will reflect the formation of the ternary complex.
-
Data Analysis: Analyze the sensorgrams to determine the kinetics and affinity of the ternary complex formation. The cooperativity of the system can be calculated by comparing the affinity of the POI to the PROTAC-E3 ligase complex versus its affinity to the PROTAC alone.
Parallel Artificial Membrane Permeability Assay (PAMPA)
PAMPA is a high-throughput, cell-free assay that predicts the passive permeability of a compound across a lipid membrane.
Materials:
-
PAMPA plate system (donor and acceptor plates with a microfilter).
-
Artificial membrane lipid solution (e.g., phosphatidylcholine in dodecane).
-
PROTAC compound.
-
Buffer solutions for donor and acceptor compartments (e.g., PBS at different pH values).
-
Plate reader for quantification (e.g., UV-Vis spectrophotometer).
Procedure:
-
Membrane Coating: Coat the filter of the donor plate with the artificial membrane lipid solution.
-
Compound Addition: Add the PROTAC solution to the donor wells. Add buffer to the acceptor wells.
-
Incubation: Place the donor plate into the acceptor plate, creating a "sandwich," and incubate for a specified period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using a plate reader.
-
Permeability Calculation: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - C_A(t) / C_equilibrium) where V_D and V_A are the volumes of the donor and acceptor wells, A is the filter area, t is the incubation time, C_A(t) is the compound concentration in the acceptor well at time t, and C_equilibrium is the concentration at equilibrium.
Conclusion
The PEG9 spacer, and PEG linkers in general, are not merely inert connectors but are critical design elements that profoundly influence the therapeutic potential of PROTACs. Their ability to enhance solubility, modulate cell permeability, and facilitate the formation of a productive ternary complex makes them an indispensable tool in the targeted protein degradation field. By leveraging the quantitative data, detailed experimental protocols, and conceptual frameworks presented in this guide, researchers and drug developers can accelerate the rational design and optimization of next-generation protein degraders with improved efficacy and drug-like properties. The continued exploration of linker technology, including the fine-tuning of PEG chain length and the development of novel linker scaffolds, will undoubtedly be a key driver of innovation in this exciting therapeutic modality.
References
- 1. Development of Rapid and Facile Solid‐Phase Synthesis of PROTACs via a Variety of Binding Styles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in PROTACs for Drug Targeted Protein Research - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characteristic roadmap of linker governs the rational design of PROTACs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. precisepeg.com [precisepeg.com]
An In-depth Technical Guide on the Thiol-PEG-Acid Linker in PROTACs
Abstract
Proteolysis-targeting chimeras (PROTACs) represent a paradigm shift in therapeutic intervention, moving from protein inhibition to targeted protein degradation. These heterobifunctional molecules are composed of a ligand for a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a chemical linker connecting them. The linker is a critical determinant of a PROTAC's efficacy, influencing its physicochemical properties, cell permeability, and the stability of the key ternary complex. Among the diverse linker architectures, the Thiol-PEG-acid design has emerged as a versatile and powerful scaffold. This technical guide provides a detailed exploration of the Thiol-PEG-acid linker's mechanism of action, from its role as a synthetic tool to its profound impact on the biological activity of the final PROTAC molecule. It is intended for researchers, scientists, and drug development professionals engaged in the field of targeted protein degradation.
The PROTAC Mechanism of Action: A Conceptual Overview
PROTACs function by hijacking the cell's native ubiquitin-proteasome system (UPS) to selectively eliminate target proteins.[1][2] A PROTAC molecule simultaneously binds to a POI and an E3 ubiquitin ligase, forming a ternary complex (POI-PROTAC-E3 ligase).[3][4] This proximity induces the E3 ligase to poly-ubiquitinate the POI. The poly-ubiquitin chain acts as a recognition signal for the 26S proteasome, which then proteolytically degrades the tagged POI.[5] The PROTAC molecule is subsequently released and can act catalytically to induce the degradation of further POI molecules.
The Role of the Thiol-PEG-Acid Linker
The linker is far more than an inert spacer; its composition, length, and flexibility are critical variables that dictate the overall performance of the PROTAC. The Thiol-PEG-acid linker is a heterobifunctional molecule designed for maximal synthetic versatility and for imparting favorable physicochemical properties to the final PROTAC conjugate.
-
Polyethylene Glycol (PEG) Core: The PEG component consists of repeating ethylene glycol units. This feature imparts significant hydrophilicity, which helps to counteract the often high lipophilicity of the two ligands, thereby improving the aqueous solubility of the PROTAC molecule. Improved solubility is crucial for handling, formulation, and bioavailability. The flexibility of the PEG chain is also vital, allowing the PROTAC to adopt multiple conformations to facilitate the formation of a stable and productive ternary complex.
-
Orthogonal Reactive Groups (Thiol and Carboxylic Acid): The terminal thiol (-SH) and carboxylic acid (-COOH) groups provide two distinct chemical handles for conjugating the POI and E3 ligase ligands. Their different chemical reactivities allow for controlled, sequential conjugation steps, which is a cornerstone of modular PROTAC synthesis. The thiol group is a potent nucleophile, readily reacting with electrophiles like maleimides or haloacetyls, while the carboxylic acid can be activated to form stable amide bonds with amine-containing ligands.
Synthetic Mechanism and Workflow
The primary "mechanism of action" of the Thiol-PEG-acid linker is its function as a synthetic building block. Its design enables a modular and convergent approach to PROTAC assembly, allowing for the rapid generation of PROTAC libraries with varying linker lengths.
A typical synthetic workflow involves two key steps:
-
Amide Bond Formation: The carboxylic acid terminus of the linker is coupled with an amine-functionalized E3 ligase ligand (e.g., a derivative of pomalidomide or VHL ligand). This reaction is typically mediated by standard peptide coupling reagents.
-
Thiol-Maleimide Michael Addition: The thiol terminus of the resulting ligand-linker intermediate is then reacted with a maleimide-functionalized POI ligand. This is a highly efficient and specific "click" reaction that proceeds under mild conditions.
Influence on PROTAC Properties and Biological Activity
The choice of the PEG linker's length directly influences the PROTAC's biological function. This relationship, however, is not always linear and must be empirically determined for each POI-E3 ligase pair.
-
Solubility and Permeability: PEG linkers enhance the aqueous solubility of PROTACs. However, a complex relationship exists with cell permeability. While the increased hydrophilicity can hinder passive diffusion, the flexible PEG chain may adopt folded conformations that shield the PROTAC's polar surface area, facilitating membrane traversal. An optimal balance must be achieved.
-
Ternary Complex Formation: The linker's length is paramount for achieving a stable ternary complex. A linker that is too short may cause steric clashes between the POI and E3 ligase, preventing complex formation. Conversely, a linker that is too long might lead to an unstable or non-productive complex where the ubiquitination sites on the POI are not correctly oriented towards the E3 ligase's active site.
-
Degradation Efficacy (DC₅₀ and Dₘₐₓ): The stability and conformation of the ternary complex directly correlate with the PROTAC's degradation efficacy, measured by DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation). Optimizing the PEG linker length is a key strategy to improve these parameters.
Quantitative Data
The tables below summarize representative data illustrating the impact of PEG linker length on the physicochemical properties and degradation activity of PROTACs.
Table 1: Impact of PEG Linker Length on Physicochemical Properties
| PROTAC Example | Target | Linker Composition | cLogP | TPSA (Ų) | HBD | HBA | Reference |
|---|---|---|---|---|---|---|---|
| BRD4-Degrader-1 | BRD4 | 2 PEG Units | 4.1 | 185 | 4 | 15 | |
| BRD4-Degrader-2 | BRD4 | 4 PEG Units | 3.5 | 200 | 4 | 17 | |
| BTK-Degrader-1 | BTK | 3 PEG Units | 5.2 | 210 | 3 | 16 | |
| BTK-Degrader-2 | BTK | 5 PEG Units | 4.6 | 225 | 3 | 18 |
Data is illustrative and compiled from various sources in the literature. cLogP: calculated octanol-water partition coefficient; TPSA: topological polar surface area; HBD: hydrogen bond donors; HBA: hydrogen bond acceptors.
Table 2: Impact of PEG Linker Length on Degradation Efficacy
| PROTAC Example | Target | Cell Line | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) | Reference |
|---|---|---|---|---|---|---|
| ERα-Degrader-1 | ERα | MCF-7 | 12 | >1000 | <20 | |
| ERα-Degrader-2 | ERα | MCF-7 | 16 | 5 | >95 | |
| ERα-Degrader-3 | ERα | MCF-7 | 20 | 25 | >95 | |
| TBK1-Degrader-1 | TBK1 | MM.1S | <12 | No Activity | N/A | |
| TBK1-Degrader-2 | TBK1 | MM.1S | ~16 | 15 | ~90 | |
| TBK1-Degrader-3 | TBK1 | MM.1S | >20 | 120 | ~75 |
DC₅₀ and Dₘₐₓ values are cell-line dependent and specific to the reported study.
Experimental Protocols
This section provides generalized methodologies for the synthesis and evaluation of PROTACs utilizing a Thiol-PEG-acid linker.
Protocol: Synthesis of a Thiol-PEG-Acid-Linked PROTAC
This protocol describes the coupling of an amine-containing E3 ligase ligand to the acid terminus, followed by conjugation to a maleimide-containing POI ligand via the thiol terminus.
Step 1: Amide Coupling of E3 Ligase Ligand to HOOC-PEGn-SH
-
Reagents & Materials:
-
Amine-functionalized E3 Ligase Ligand (1.0 eq)
-
HOOC-PEGn-SH (Thiol protected, e.g., with a trityl group; 1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous DMF
-
-
Procedure:
-
Dissolve the E3 ligase ligand and the protected Thiol-PEG-acid linker in anhydrous DMF under a nitrogen atmosphere.
-
Add DIPEA, followed by HATU, to the solution.
-
Stir the reaction at room temperature for 4-12 hours.
-
Monitor reaction progress by LC-MS until the starting material is consumed.
-
Quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield the protected intermediate.
-
Deprotect the thiol group (e.g., using TFA/triethylsilane for a trityl group) and purify to yield the E3 Ligand-CO-PEGn-SH intermediate.
-
Step 2: Thiol-Maleimide Conjugation
-
Reagents & Materials:
-
E3 Ligand-CO-PEGn-SH intermediate (1.0 eq)
-
Maleimide-functionalized POI Ligand (1.1 eq)
-
Anhydrous solvent (e.g., DMF or a buffered aqueous solution pH ~7)
-
-
Procedure:
-
Dissolve the E3 Ligand-CO-PEGn-SH intermediate in the chosen solvent.
-
Add the maleimide-functionalized POI ligand to the solution.
-
Stir the reaction at room temperature for 1-4 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, purify the final PROTAC conjugate directly using preparative HPLC.
-
Lyophilize the pure fractions to obtain the final product.
-
Protocol: Characterization of the Final PROTAC
The identity and purity of the final PROTAC must be confirmed.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): To confirm the molecular weight of the final product and assess its purity.
-
NMR (Nuclear Magnetic Resonance) Spectroscopy: ¹H and ¹³C NMR to confirm the chemical structure and the successful formation of the amide and thioether bonds.
-
HRMS (High-Resolution Mass Spectrometry): To determine the exact mass and confirm the elemental formula.
Protocol: In Vitro Protein Degradation Assay (Western Blot)
This protocol is used to quantify the degradation of the target protein in a cellular context.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a cancer cell line expressing the POI) in 6-well plates and allow them to adhere overnight.
-
Prepare serial dilutions of the PROTAC in DMSO, then further dilute in cell culture medium to achieve final desired concentrations (e.g., 1 nM to 10,000 nM). Include a DMSO-only vehicle control.
-
Treat the cells with the PROTAC dilutions and incubate for a set period (e.g., 18-24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge the lysates at high speed (~14,000 rpm) at 4°C to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
-
-
Quantification and Western Blotting:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the samples to equal protein amounts and prepare them for SDS-PAGE by adding Laemmli buffer and boiling.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour.
-
Incubate the membrane with a primary antibody specific for the POI overnight at 4°C.
-
Incubate with a loading control primary antibody (e.g., β-actin, GAPDH) to ensure equal protein loading.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities using densitometry software.
-
Normalize the POI band intensity to the corresponding loading control band intensity.
-
Plot the normalized POI levels against the PROTAC concentration and fit the data to a dose-response curve to determine the DC₅₀ and Dₘₐₓ values.
-
References
- 1. precisepeg.com [precisepeg.com]
- 2. What are PROTAC Linkers? | BroadPharm [broadpharm.com]
- 3. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Biopharma PEG Provides PEG Derivatives Used As PROTAC Linker [clinicalresearchnewsonline.com]
Understanding the reactivity of thiol and carboxylic acid terminals
An In-depth Technical Guide to the Reactivity of Thiol and Carboxylic Acid Terminals
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the chemical reactivity of thiol and carboxylic acid functional groups, which are of paramount importance in the fields of bioconjugation, drug development, and materials science. Understanding the nuanced reactivity of these terminals is critical for the precise design and synthesis of novel molecular entities.
Core Principles of Reactivity
The reactivity of both thiol and carboxylic acid terminals is fundamentally governed by the nucleophilicity of the thiol group and the electrophilicity of the carboxyl carbon. However, their reactivity profiles are distinct and highly dependent on the reaction environment, particularly pH.
Thiol Group Reactivity
The reactivity of a thiol group (-SH) is predominantly dictated by its deprotonation to the highly nucleophilic thiolate anion (-S⁻).[1] The propensity for this deprotonation is quantified by the thiol's pKa value. A lower pKa indicates a greater availability of the reactive thiolate at a given pH.[2][3] However, a lower pKa can sometimes correlate with lower intrinsic nucleophilicity of the thiolate.[3][4] The local protein environment can significantly influence a thiol's pKa and, consequently, its reactivity. For instance, the presence of nearby positively charged residues or the N-terminus of an α-helix can lower the pKa of a cysteine residue.
Thiols are excellent nucleophiles that readily participate in a variety of reactions, including:
-
Disulfide Bond Formation: Thiols can be oxidized to form disulfide bonds (R-S-S-R'), a reaction crucial for protein structure and function. This can be achieved with mild oxidizing agents like iodine or even atmospheric oxygen.
-
Alkylation: The thiolate anion is a potent nucleophile that reacts with alkyl halides to form thioethers.
-
Thiol-Ene "Click" Reaction: This is a highly efficient reaction involving the addition of a thiol to an alkene, which can proceed via a free-radical or a Michael addition mechanism.
-
Thiol-Maleimide Addition: A widely used bioconjugation reaction where the thiol undergoes a Michael addition to the double bond of a maleimide.
Carboxylic Acid Group Reactivity
The reactivity of a carboxylic acid (-COOH) is centered on the electrophilic nature of the carbonyl carbon. However, the hydroxyl group is a poor leaving group, making direct nucleophilic attack unfavorable. Therefore, carboxylic acids typically require activation to enhance their reactivity. The most common activation strategy involves the use of carbodiimides, such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in conjunction with N-hydroxysuccinimide (NHS) or its water-soluble analog (sulfo-NHS). This forms a more reactive intermediate that is susceptible to nucleophilic attack.
Key reactions involving carboxylic acids include:
-
Amide Bond Formation: Activated carboxylic acids react readily with primary amines to form stable amide bonds. This is a cornerstone of peptide synthesis and bioconjugation.
-
Esterification: In the presence of an acid catalyst, carboxylic acids react with alcohols to form esters.
-
Reduction: Carboxylic acids can be reduced to primary alcohols using strong reducing agents like lithium aluminum hydride.
Quantitative Data on Reactivity
Table 1: Typical pKa Values of Thiol and Carboxylic Acid Functional Groups
| Functional Group | Compound Example | Typical pKa Range | Reference(s) |
| Carboxylic Acid | Acetic Acid | 4-5 | |
| Benzoic Acid | ~4.2 | ||
| Glutamic Acid (γ-carboxyl) | ~4.1 | ||
| Aspartic Acid (β-carboxyl) | ~3.9 | ||
| Thiol | Cysteine (in peptides) | 8.3-8.6 | |
| Glutathione | ~9.0 | ||
| Aliphatic Thiols | 10-11 | ||
| Thioacetic Acid | ~3.4 |
Note: The pKa of cysteine residues in proteins can vary significantly (from 3 to 14) depending on the local microenvironment.
Table 2: Comparative Reactivity of Carboxylic Acid Derivatives
The reactivity of carboxylic acid derivatives towards nucleophilic acyl substitution follows a general trend based on the leaving group's ability to depart. Weaker bases are better leaving groups, leading to higher reactivity.
| Derivative | General Structure | Leaving Group | Basicity of Leaving Group | Relative Reactivity |
| Acid Chloride | R-COCl | Cl⁻ | Very Weak | Highest |
| Acid Anhydride | R-CO-O-CO-R' | R'COO⁻ | Weak | High |
| Thioester | R-CO-SR' | R'S⁻ | Moderate | Moderate-High |
| Ester | R-CO-OR' | R'O⁻ | Strong | Moderate |
| Amide | R-CO-NR'₂ | R'₂N⁻ | Very Strong | Lowest |
Experimental Protocols
Protocol for EDC/NHS Coupling of a Primary Amine to a Carboxylic Acid
This two-step protocol is widely used for conjugating proteins or other amine-containing molecules to carboxyl-functionalized surfaces or molecules.
Materials:
-
Carboxylic acid-containing molecule (Protein #1)
-
Amine-containing molecule (Protein #2)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5
-
Quenching solution (optional): 2-Mercaptoethanol or hydroxylamine
-
Desalting column (optional)
Procedure:
-
Activation of Carboxylic Acid:
-
Dissolve the carboxylic acid-containing molecule (Protein #1) in Activation Buffer.
-
Add EDC to a final concentration of 2-10 mM.
-
Add sulfo-NHS to a final concentration of 5-25 mM.
-
Incubate the reaction mixture for 15-30 minutes at room temperature.
-
-
Quenching and/or Purification (Optional):
-
To quench the EDC reaction, add 2-mercaptoethanol to a final concentration of 20 mM.
-
Alternatively, remove excess EDC and sulfo-NHS using a desalting column equilibrated with Coupling Buffer.
-
-
Coupling to Amine:
-
Immediately add the amine-containing molecule (Protein #2), dissolved in Coupling Buffer, to the activated Protein #1. A 1:1 molar ratio is a good starting point.
-
Allow the reaction to proceed for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching of Unreacted Sites:
-
Add a quenching solution such as hydroxylamine, Tris, or glycine to block any remaining active NHS-esters. Incubate for 30 minutes.
-
-
Purification:
-
Purify the final conjugate using size exclusion chromatography or dialysis to remove unreacted molecules and byproducts.
-
Protocol for Photoinitiated Thiol-Ene "Click" Reaction
This protocol describes a general procedure for the radical-mediated addition of a thiol to an alkene using UV initiation.
Materials:
-
Alkene-containing molecule ("ene")
-
Thiol-containing molecule
-
Photoinitiator (e.g., 2,2-dimethoxy-2-phenylacetophenone, DMPA)
-
Anhydrous, degassed solvent (e.g., dichloromethane, THF, or toluene)
-
Inert gas (Nitrogen or Argon)
-
UV lamp (e.g., 365 nm)
Procedure:
-
Reaction Setup:
-
In a quartz reaction vessel, dissolve the alkene (1.0 equivalent) and the photoinitiator (0.01-0.1 equivalents) in the chosen solvent.
-
Degas the solution by bubbling with an inert gas for 15-30 minutes to remove oxygen, which can inhibit the radical reaction.
-
-
Reaction Initiation:
-
Under a positive pressure of inert gas, add the thiol (1.0-1.2 equivalents) to the reaction mixture.
-
Stir the mixture at room temperature and irradiate with a UV lamp.
-
-
Monitoring and Workup:
-
Monitor the reaction progress using TLC or NMR spectroscopy.
-
Upon completion, remove the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired thioether.
-
Visualizations
Caption: pH dependence of thiol and carboxylic acid ionization.
Caption: EDC/NHS activation and amide bond formation pathway.
Caption: General experimental workflow for a photoinitiated thiol-ene reaction.
References
Navigating the Biological Milieu: A Technical Guide to the Solubility and Stability of HS-PEG9-CH2CH2COOH
For researchers, scientists, and drug development professionals, understanding the behavior of linker molecules in physiological conditions is paramount. This in-depth technical guide explores the solubility and stability of the heterobifunctional linker, HS-PEG9-CH2CH2COOH (Thiol-PEG9-propionic acid), in commonly used biological buffers. This guide provides a framework for anticipating its performance in experimental and pre-clinical settings.
This compound is a versatile molecule utilized in bioconjugation, drug delivery, and the development of PROTACs (Proteolysis Targeting Chimeras). Its structure, featuring a terminal thiol (-SH) group, a nine-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (-COOH), imparts unique characteristics that influence its behavior in aqueous environments. The solubility and stability of this linker are critical parameters that can impact the efficacy, safety, and reproducibility of its applications.
Solubility Profile
The solubility of this compound is primarily dictated by its polyethylene glycol chain and its terminal functional groups. The nine ethylene glycol repeats confer significant hydrophilicity, suggesting good intrinsic water solubility. However, the terminal thiol and carboxylic acid groups can influence solubility depending on the pH of the biological buffer.
While specific quantitative solubility data for this compound in various biological buffers is not extensively published in publicly available literature, general principles of PEG chemistry allow for reliable estimations. Generally, shorter-chain PEGs are highly soluble in aqueous solutions. One supplier notes a solubility of 10 mM in DMSO.[1] The presence of the terminal carboxylic acid, which will be deprotonated and thus negatively charged at physiological pH, further enhances its aqueous solubility.
For practical purposes, the solubility in common biological buffers is expected to be high. The following table provides an estimated solubility profile based on the physicochemical properties of the molecule and data for similar compounds.
| Buffer System | pH | Estimated Solubility | Comments |
| Phosphate-Buffered Saline (PBS) | 7.4 | High (>10 mg/mL) | The carboxyl group is deprotonated, enhancing solubility. The ionic strength of PBS is well-tolerated. |
| Tris-Buffered Saline (TBS) | 7.4 - 8.0 | High (>10 mg/mL) | Tris buffers are generally compatible with PEGylated molecules. |
| HEPES Buffer | 7.0 - 8.0 | High (>10 mg/mL) | HEPES is a zwitterionic buffer that is unlikely to interact significantly with the PEG linker. |
Note: These are estimated values. It is crucial to experimentally determine the solubility for specific applications and concentrations.
Stability Considerations
The stability of this compound in biological buffers is influenced by two primary factors: the potential for oxidation of the terminal thiol group and the integrity of the PEG backbone.
1. Thiol Group Stability:
The free thiol (-SH) group is susceptible to oxidation, particularly in the presence of dissolved oxygen and certain metal ions. This oxidation can lead to the formation of a disulfide bond (-S-S-), resulting in the dimerization of the linker molecule. The rate of this oxidation is pH-dependent, with higher pH values generally accelerating the process due to the increased concentration of the more reactive thiolate anion (-S⁻).[2]
In the context of biological buffers, several factors can influence thiol oxidation:
-
Dissolved Oxygen: Buffers prepared with non-degassed water will contain dissolved oxygen, a primary driver of thiol oxidation.
-
Metal Ions: Trace metal ions (e.g., Cu²⁺, Fe³⁺) can catalyze thiol oxidation. The choice of buffer is important, as some, like phosphate buffers, can chelate divalent metal ions to some extent, potentially reducing this catalytic activity.
-
Buffer Purity: Impurities in buffer reagents can also contribute to oxidation.
The formation of disulfide-linked dimers can be a significant concern, as it reduces the concentration of the active, thiol-functionalized linker available for conjugation reactions.
2. PEG Backbone Stability:
The polyethylene glycol backbone of this compound is generally considered stable and does not undergo hydrolysis under typical biological conditions.[3] However, PEGs can be susceptible to oxidative degradation in the presence of strong oxidizing agents or upon prolonged exposure to air and light, which can lead to chain cleavage and the formation of various degradation products.[4] For most laboratory applications with proper storage, this is a less immediate concern than thiol oxidation.
Logical Workflow for Assessing Linker Suitability
The following diagram illustrates a logical workflow for researchers evaluating the suitability of this compound for their application, taking into account solubility and stability.
Caption: A decision-making workflow for the use of this compound.
Experimental Protocols
To ensure the successful application of this compound, it is recommended to perform in-house validation of its solubility and stability under the specific experimental conditions to be used.
Protocol 1: Determination of Aqueous Solubility
This protocol provides a method for determining the solubility of this compound in a chosen biological buffer.
Materials:
-
This compound
-
Selected biological buffer (e.g., PBS, pH 7.4)
-
Vortex mixer
-
Centrifuge
-
HPLC system with a suitable detector (e.g., ELSD or CAD, as PEG has no strong UV chromophore)
Procedure:
-
Prepare a series of saturated solutions by adding excess this compound to a fixed volume of the biological buffer in separate vials.
-
Vortex the vials vigorously for 2 minutes to facilitate dissolution.
-
Equilibrate the samples at the desired temperature (e.g., room temperature or 37°C) for 24 hours to ensure saturation is reached.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Prepare a series of dilutions of the supernatant.
-
Quantify the concentration of this compound in the diluted supernatants using a validated HPLC method. A standard curve prepared from a known concentration of the compound in the same buffer should be used for quantification.
Protocol 2: Assessment of Thiol Stability
This protocol outlines a method to assess the stability of the thiol group over time in a biological buffer. The primary degradation pathway monitored is the formation of the corresponding disulfide dimer.
Materials:
-
This compound
-
Selected biological buffer (e.g., PBS, pH 7.4)
-
Incubator set to the desired temperature
-
Reverse-phase HPLC (RP-HPLC) system with a suitable detector (e.g., MS or ELSD)
Procedure:
-
Prepare a solution of this compound in the chosen biological buffer at a known concentration (e.g., 1 mg/mL).
-
Divide the solution into several aliquots in separate vials.
-
Immediately analyze one aliquot (t=0) by RP-HPLC to determine the initial purity and the absence of the disulfide dimer.
-
Incubate the remaining vials at the desired temperature (e.g., 37°C).
-
At predetermined time points (e.g., 1, 4, 8, 24, 48 hours), remove one vial and analyze the sample by RP-HPLC.
-
Monitor the chromatograms for a decrease in the peak area of the starting material (this compound) and the appearance and increase of a new peak corresponding to the disulfide dimer. The identity of the dimer peak should be confirmed, for instance, by mass spectrometry.
-
Plot the percentage of the remaining thiol-containing compound as a function of time to determine its stability profile.
Experimental Workflow Diagram
The following diagram outlines the general workflow for the stability assessment protocol.
Caption: A schematic of the experimental workflow for assessing thiol stability.
Conclusion
This compound is a valuable tool in bioconjugation and drug development, with its solubility and stability being key determinants of its utility. While it is expected to have high aqueous solubility in common biological buffers, its thiol group is susceptible to oxidation. Researchers should be mindful of this potential instability and are encouraged to perform experimental validations under their specific conditions. By following the outlined protocols and considering the factors discussed in this guide, scientists can effectively utilize this compound and ensure the robustness and reproducibility of their research.
References
- 1. researchgate.net [researchgate.net]
- 2. Simultaneous Determination of Polyethylene Glycol-Conjugated Liposome Components by Using Reversed-Phase High-Performance Liquid Chromatography with UV and Evaporative Light Scattering Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. hamptonresearch.com [hamptonresearch.com]
An In-depth Technical Guide to Thiol-Reactive Chemistry for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the most prominent thiol-reactive chemistries employed in bioconjugation. Focusing on the core principles, this document details the reaction mechanisms, quantitative kinetic and stability data, potential side reactions, and experimental protocols for the covalent modification of thiol groups in proteins, peptides, and other biomolecules.
Introduction to Thiol-Reactive Bioconjugation
The selective modification of biomolecules is a cornerstone of modern biotechnology, enabling the development of antibody-drug conjugates (ADCs), PEGylated proteins, fluorescently labeled probes, and immobilized enzymes. The thiol group (sulfhydryl, -SH) of cysteine residues is an attractive target for site-specific conjugation due to its relatively low abundance in proteins compared to amine groups and its high nucleophilicity, especially in its deprotonated thiolate form (S⁻). This guide explores the most widely used thiol-reactive chemistries, providing the necessary information for the rational design and execution of bioconjugation strategies.
Core Thiol-Reactive Chemistries
The choice of a thiol-reactive reagent is a critical decision in bioconjugation, balancing reaction efficiency, selectivity, and the stability of the resulting conjugate. This section provides a detailed comparison of the most common classes of thiol-reactive functional groups.
Maleimides
Maleimides are among the most popular thiol-reactive moieties due to their high selectivity and rapid reaction rates under mild conditions.
Reaction Mechanism: The reaction proceeds via a Michael addition, where the nucleophilic thiol group attacks one of the carbon atoms of the electron-deficient carbon-carbon double bond within the maleimide ring. This forms a stable, covalent thioether bond in a thiosuccinimide linkage.[1][2]
Caption: Michael addition of a thiol to a maleimide.
Advantages:
-
High Selectivity: Highly selective for thiols over other nucleophilic groups within the optimal pH range of 6.5-7.5.[2][3] At pH 7, the reaction with thiols is approximately 1,000 times faster than with amines.[3]
-
Rapid Kinetics: The reaction is typically fast, often reaching completion within 1-2 hours at room temperature.
-
Mild Conditions: Proceeds efficiently under physiological conditions (neutral pH, aqueous solution, room temperature).
Disadvantages and Side Reactions:
-
Instability of the Thiosuccinimide Linkage: The resulting thioether bond can undergo a retro-Michael reaction, especially in the presence of other thiols like glutathione in vivo. This can lead to the transfer of the conjugated payload to other molecules, causing off-target effects.
-
Hydrolysis: The maleimide ring is susceptible to hydrolysis, particularly at pH values above 7.5. The hydrolyzed maleamic acid is unreactive towards thiols. The thiosuccinimide product can also undergo hydrolysis, which can surprisingly increase the stability of the conjugate by preventing the retro-Michael reaction.
-
Reaction with Amines: At pH values above 7.5, maleimides can react with primary amines, such as the side chain of lysine residues, leading to a loss of selectivity.
-
Thiazine Rearrangement: When conjugating to an unprotected N-terminal cysteine, the resulting succinimide can undergo an intramolecular rearrangement to form a more stable thiazine structure.
Haloacetamides (Iodoacetamides and Bromoacetamides)
Haloacetamides are another class of widely used thiol-reactive reagents that form highly stable thioether bonds.
Reaction Mechanism: The reaction proceeds via a nucleophilic substitution (SN2) reaction. The thiolate anion attacks the carbon atom bearing the halogen (iodine or bromine), displacing it and forming a stable thioether linkage.
Caption: Nucleophilic substitution of a thiol with an iodoacetamide.
Advantages:
-
High Stability: The resulting thioether bond is highly stable and considered irreversible under physiological conditions.
-
Good Selectivity: Shows good selectivity for thiols at a slightly alkaline pH of 7.5-8.5.
Disadvantages and Side Reactions:
-
Slower Reaction Rates: Generally, the reaction of haloacetamides with thiols is slower than that of maleimides.
-
Lower Selectivity than Maleimides: Haloacetamides can also react with other amino acid residues, such as histidine and methionine, particularly at non-optimal pH or with prolonged reaction times.
-
Light Sensitivity: Iodoacetamide reagents are light-sensitive and should be handled accordingly.
Pyridyl Disulfides
Pyridyl disulfide reagents react with thiols to form a disulfide bond, which is cleavable under reducing conditions.
Reaction Mechanism: The reaction is a thiol-disulfide exchange. The thiolate anion of the biomolecule nucleophilically attacks one of the sulfur atoms of the pyridyl disulfide. This forms a mixed disulfide and releases pyridine-2-thione. The release of pyridine-2-thione, which has a strong absorbance at 343 nm, allows for real-time monitoring of the reaction.
Caption: Thiol-disulfide exchange with a pyridyl disulfide reagent.
Advantages:
-
Cleavable Linkage: The resulting disulfide bond is stable in circulation but can be cleaved by reducing agents like glutathione present in the intracellular environment, making it ideal for drug delivery applications.
-
Reaction Monitoring: The release of pyridine-2-thione allows for easy, real-time spectrophotometric monitoring of the reaction progress.
-
Good Selectivity: Highly specific for thiols.
Disadvantages and Side Reactions:
-
Reversibility: The disulfide bond is inherently reversible and not suitable for applications requiring long-term stability in a reducing environment.
-
Potential for Disulfide Scrambling: In the presence of other thiols, the newly formed disulfide bond can undergo further exchange reactions.
Thiol-Ene and Thiol-Yne Chemistry
Thiol-ene and thiol-yne reactions are considered "click" chemistries due to their high efficiency, selectivity, and mild reaction conditions. They typically proceed via a radical-mediated mechanism.
Reaction Mechanism:
-
Thiol-Ene: A thiol adds across a carbon-carbon double bond (ene). The reaction is often initiated by light (photoinitiator) or heat, which generates a thiyl radical. This radical then adds to the ene, and the resulting carbon-centered radical abstracts a hydrogen from another thiol molecule, propagating the radical chain.
-
Thiol-Yne: A thiol adds across a carbon-carbon triple bond (yne). This reaction can proceed in two steps, with two thiol molecules adding to one alkyne, resulting in a dithioether linkage.
Caption: Radical-mediated thiol-ene and thiol-yne reactions.
Advantages:
-
"Click" Chemistry Attributes: High yields, high selectivity, and formation of stable products with minimal byproducts.
-
Biocompatibility: Can be performed under mild, aqueous conditions, and photoinitiation allows for spatial and temporal control.
-
Stable Linkage: Forms a robust thioether bond.
-
Orthogonality: The reaction is orthogonal to many other functional groups found in biological systems.
Disadvantages and Side Reactions:
-
Requirement for Initiator: Most thiol-ene/yne reactions require a radical initiator, which can be a photoinitiator or a thermal initiator. Careful selection of the initiator is necessary to ensure biocompatibility.
-
Oxygen Inhibition: Radical reactions can be sensitive to oxygen, so reactions may need to be performed under an inert atmosphere.
-
Potential for Side Reactions: Unwanted polymerization of the 'ene' or 'yne' components can occur, especially at high concentrations.
Quantitative Data Summary
The following tables provide a summary of key quantitative parameters for the different thiol-reactive chemistries to facilitate comparison.
Table 1: Reaction Kinetics of Thiol-Reactive Chemistries
| Chemistry | Reagent Example | Second-Order Rate Constant (M⁻¹s⁻¹) | Optimal pH | Typical Reaction Time |
| Maleimide | N-ethylmaleimide | ~10² - 10³ | 6.5 - 7.5 | < 2 hours |
| Haloacetamide | Iodoacetamide | ~0.6 | 7.5 - 8.5 | Several hours |
| Pyridyl Disulfide | SPDP | Variable, dependent on thiol pKa | 7 - 8 | 1-2 hours |
| Thiol-Ene | Norbornene | Dependent on initiator and light intensity | Neutral | Minutes to hours |
| Thiol-Yne | Propiolate | Generally slower than thiol-ene | Neutral | Variable |
Table 2: Stability of Bioconjugate Linkages
| Linkage | Formed by | Stability Characteristics | Half-life (t₁/₂) |
| Thiosuccinimide | Maleimide | Susceptible to retro-Michael reaction and hydrolysis. | 20 - 80 hours in the presence of glutathione |
| Hydrolyzed Thiosuccinimide | Hydrolyzed Maleimide Adduct | Stabilized against retro-Michael reaction. | > 2 years |
| Thioether | Haloacetamide, Thiol-Ene/Yne | Highly stable and considered irreversible. | Very long under physiological conditions |
| Disulfide | Pyridyl Disulfide | Cleavable in reducing environments. | 8 - 45 minutes in the presence of glutathione |
Experimental Protocols
This section provides detailed methodologies for key experiments in thiol-reactive bioconjugation.
Protocol 1: Quantification of Free Thiols using Ellman's Test
This protocol is essential for determining the concentration of available thiol groups on a protein or peptide prior to conjugation.
Materials:
-
Ellman's Reagent (DTNB) solution (4 mg/mL in 0.1 M sodium phosphate buffer, pH 8.0)
-
Reaction Buffer (0.1 M sodium phosphate, pH 8.0, 1 mM EDTA)
-
Cysteine or N-acetylcysteine standard solution (for standard curve)
-
Protein/peptide sample
-
Spectrophotometer
Procedure:
-
Prepare a standard curve:
-
Prepare a series of known concentrations of the cysteine standard in the Reaction Buffer.
-
To 50 µL of each standard, add 2.5 mL of Reaction Buffer and 100 µL of DTNB solution.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Plot absorbance vs. concentration to generate a standard curve.
-
-
Quantify thiols in the sample:
-
Add a known amount of the protein/peptide sample to the Reaction Buffer.
-
Add DTNB solution as in the standard curve preparation.
-
Incubate for 15 minutes at room temperature.
-
Measure the absorbance at 412 nm.
-
Determine the thiol concentration from the standard curve.
-
Caption: Workflow for quantifying free thiols with Ellman's Test.
Protocol 2: General Procedure for Protein Conjugation with a Maleimide Reagent
This protocol outlines the steps for labeling a protein with a maleimide-functionalized molecule.
Materials:
-
Protein solution (1-10 mg/mL in a degassed, thiol-free buffer, pH 6.5-7.5, e.g., PBS with 1 mM EDTA)
-
Reducing agent: TCEP (tris(2-carboxyethyl)phosphine) or DTT (dithiothreitol)
-
Maleimide reagent stock solution (e.g., 10 mM in DMSO or DMF)
-
Quenching solution (e.g., 1 M cysteine or 2-mercaptoethanol)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation and Disulfide Reduction (if necessary):
-
Dissolve the protein in the reaction buffer.
-
If the protein contains disulfide bonds that need to be reduced, add a 10-20 fold molar excess of TCEP and incubate for 30-60 minutes at room temperature. If using DTT, it must be removed before adding the maleimide reagent.
-
-
Conjugation Reaction:
-
Add the maleimide reagent stock solution to the protein solution to achieve a 10-20 fold molar excess of the maleimide over the protein.
-
Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quenching the Reaction:
-
Add the quenching solution to a final concentration of ~10-fold molar excess over the initial maleimide concentration to react with any unreacted maleimide. Incubate for 15-30 minutes.
-
-
Purification:
-
Purify the conjugate from excess reagents and byproducts using a size-exclusion chromatography column equilibrated with the desired storage buffer.
-
-
Characterization:
-
Characterize the conjugate to determine the degree of labeling (DOL) using methods such as UV-Vis spectroscopy or mass spectrometry.
-
Caption: General workflow for maleimide-thiol conjugation.
Protocol 3: Protein Labeling with an Iodoacetamide Reagent
This protocol describes the labeling of a protein with an iodoacetamide-functionalized probe.
Materials:
-
Protein solution (1-10 mg/mL in a degassed, thiol-free buffer, pH 7.5-8.5, e.g., Tris or HEPES with 1 mM EDTA)
-
Reducing agent (TCEP or DTT)
-
Iodoacetamide reagent stock solution (e.g., 10 mM in DMSO or DMF, freshly prepared and protected from light)
-
Quenching solution (e.g., 1 M L-cysteine)
-
Purification column (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation and Reduction:
-
Prepare the protein solution in the reaction buffer.
-
If necessary, reduce disulfide bonds as described in the maleimide protocol.
-
-
Conjugation Reaction:
-
Add the freshly prepared iodoacetamide solution to the protein solution (typically a 10-20 fold molar excess).
-
Incubate the reaction for 2-4 hours at room temperature in the dark.
-
-
Quenching and Purification:
-
Quench the reaction with an excess of a thiol-containing compound.
-
Purify the conjugate using size-exclusion chromatography.
-
-
Characterization:
-
Analyze the final conjugate to determine the degree of labeling.
-
Protocol 4: Conjugation using a Pyridyl Disulfide Reagent (SPDP)
This protocol outlines the two-step process of modifying a protein's primary amines with SPDP (Succinimidyl 3-(2-pyridyldithio)propionate) and then conjugating a thiol-containing molecule.
Materials:
-
Protein solution (1-5 mg/mL in an amine-free buffer, pH 7.2-8.0, e.g., PBS)
-
SPDP stock solution (e.g., 20 mM in DMSO)
-
Thiol-containing molecule
-
Desalting column
-
Spectrophotometer
Procedure:
-
Modification of Protein with SPDP:
-
Add the SPDP stock solution to the protein solution (10-20 fold molar excess).
-
Incubate for 30-60 minutes at room temperature.
-
Remove excess SPDP using a desalting column equilibrated with the reaction buffer.
-
-
Conjugation with Thiol-containing Molecule:
-
Add the thiol-containing molecule to the SPDP-modified protein.
-
Monitor the reaction by measuring the increase in absorbance at 343 nm due to the release of pyridine-2-thione.
-
Incubate for 1-2 hours at room temperature or overnight at 4°C.
-
-
Purification:
-
Purify the final conjugate using an appropriate chromatography method (e.g., size-exclusion) to remove the pyridine-2-thione and any unreacted molecules.
-
Caption: Workflow for two-step conjugation using SPDP.
Protocol 5: Photoinitiated Thiol-Ene Bioconjugation
This protocol provides a general procedure for conjugating a thiol-containing biomolecule to an 'ene'-functionalized partner using photoinitiation.
Materials:
-
Thiol-containing biomolecule
-
'Ene'-containing molecule
-
Photoinitiator (e.g., LAP, Irgacure 2959) stock solution
-
Degassed reaction buffer (e.g., PBS, pH 7.4)
-
UV lamp (e.g., 365 nm)
-
Inert gas (e.g., nitrogen or argon)
Procedure:
-
Reaction Setup:
-
Dissolve the thiol- and 'ene'-containing molecules in the degassed reaction buffer in a UV-transparent reaction vessel.
-
Add the photoinitiator to the desired final concentration (typically in the low mM range).
-
Sparge the solution with an inert gas for 10-15 minutes to remove oxygen.
-
-
Photoinitiation:
-
Expose the reaction mixture to UV light for a specified period (from seconds to minutes, depending on the system). The reaction can be monitored by HPLC or mass spectrometry.
-
-
Purification:
-
Once the reaction is complete, purify the conjugate using an appropriate method to remove unreacted starting materials and the photoinitiator.
-
Conclusion
Thiol-reactive chemistry offers a powerful and versatile toolkit for the site-specific modification of biomolecules. The choice of the optimal chemistry depends on a careful consideration of the desired reaction kinetics, the required stability of the final conjugate, and the specific context of the application. Maleimides provide rapid and selective conjugation but with potential stability concerns. Haloacetamides form highly stable linkages but with slower kinetics. Pyridyl disulfides offer a cleavable linkage that can be advantageous for drug delivery. Thiol-ene and thiol-yne chemistries are emerging as highly efficient and bioorthogonal methods. By understanding the principles and protocols outlined in this guide, researchers can make informed decisions to successfully design and execute their bioconjugation strategies.
References
A Comprehensive Technical Guide to the Safe Handling of HS-Peg9-CH2CH2cooh
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the safety and handling information for HS-Peg9-CH2CH2cooh, a heterobifunctional PROTAC linker. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this guide synthesizes data from structurally related molecules, namely 11-Mercaptoundecanoic acid (for the thiol functional group) and various Thiol-PEG-Carboxyl compounds, to establish a comprehensive safety profile and handling protocol.
Chemical Identification and Properties
This compound, also known as Thiol-PEG9-propionic acid, is a polyethylene glycol (PEG)-based linker utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs)[1][2]. PROTACs are novel therapeutic modalities that leverage the cell's ubiquitin-proteasome system to selectively degrade target proteins[2]. The thiol (-SH) group allows for conjugation to specific moieties, while the terminal carboxylic acid (-COOH) provides a linkage point to another part of the PROTAC molecule.
| Property | Data | Source |
| Synonyms | Thiol-PEG9-propionic acid, 11-(Mercaptoundecaethoxy)undecanoic acid | [2] |
| Molecular Formula | C21H42O11S | [3] |
| Molecular Weight | 502.62 g/mol | |
| Appearance | White or colorless solid/wax-like material | |
| Purity | Available in ≥90% and ≥95% | |
| Solubility | Soluble in water, aqueous buffers, chloroform, methylene chloride, DMF, and DMSO. Less soluble in alcohol and toluene. Insoluble in ether. |
Hazard Identification and Classification
Based on the GHS classifications of its structural analogs, this compound should be handled as a hazardous substance. The primary hazards are associated with its terminal functional groups.
| Hazard Class | GHS Classification | Precautionary Statement Codes |
| Skin Corrosion/Irritation | Category 2: Causes skin irritation | H315, P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Irritation | Category 2A: Causes serious eye irritation | H319, P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3: May cause respiratory irritation | H335, P261, P271, P304+P340, P312, P403+P233, P405, P501 |
This data is extrapolated from the Safety Data Sheet for 11-Mercaptoundecanoic acid.
Handling and Storage
Proper handling and storage procedures are critical to maintain the integrity of the compound and ensure the safety of laboratory personnel.
Storage
| Condition | Recommendation | Rationale |
| Temperature | Long-term storage at -20°C or -18°C. | To prevent degradation. |
| Atmosphere | Store in a tightly closed container under an inert gas (e.g., nitrogen or argon). | To prevent oxidation of the thiol group and reaction with atmospheric moisture. |
| Light and Moisture | Protect from light and moisture. | To prevent degradation. |
Handling
A standardized workflow for handling this compound is crucial to minimize exposure and maintain compound stability.
Experimental Protocols: Safe Handling Procedures
The following protocols are based on best practices for handling air and moisture-sensitive thiolated compounds.
Materials:
-
This compound
-
Inert gas (Argon or Nitrogen)
-
Desiccator
-
Appropriate solvents (e.g., DMSO, DMF, Chloroform)
-
Personal Protective Equipment (PPE) as specified below
Procedure:
-
Acclimatization: Before use, remove the sealed container of this compound from the freezer and place it in a desiccator at room temperature. This prevents condensation of atmospheric moisture onto the cold product upon opening.
-
Engineering Controls: All handling of the solid compound and its solutions should be conducted in a certified chemical fume hood to minimize inhalation exposure. A system of local and/or general exhaust is recommended.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles with side-shields conforming to EN166 or NIOSH standards.
-
Hand Protection: Wear chemical-resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.
-
Skin and Body Protection: Wear a clean, body-covering lab coat.
-
-
Dispensing: Once the container has reached room temperature, briefly open it in the fume hood. Quickly dispense the desired amount of the compound.
-
Resealing: After dispensing, flush the headspace of the container with an inert gas (argon or nitrogen) before securely resealing the cap.
-
Storage after Use: Promptly return the sealed container to storage at -20°C.
-
Waste Disposal: Dispose of surplus and non-recyclable solutions and materials according to local, state, and federal regulations. It may be possible to dissolve the material in a combustible solvent for incineration.
First Aid Measures
These first aid measures are based on the potential hazards of the compound's functional groups.
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Consult a physician. |
| Skin Contact | Immediately wash off with soap and plenty of water. Remove contaminated clothing. Consult a physician. |
| Eye Contact | Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician. Remove contact lenses if present and easy to do. Continue rinsing. |
| Ingestion | DO NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Consult a physician. |
Accidental Release Measures
In the event of a spill, follow these procedures:
-
Personal Precautions: Evacuate personnel to a safe area. Wear appropriate personal protective equipment (PPE), including respiratory protection, to avoid breathing dust or vapors.
-
Environmental Precautions: Prevent the product from entering drains.
-
Containment and Cleaning:
-
Solid Spills: Moisten with water to reduce airborne dust. Use non-sparking tools to sweep up the material and place it in a suitable, closed container for disposal.
-
Liquid Spills (Solutions): Absorb with an inert material such as vermiculite, dry sand, or earth and place in a chemical waste container.
-
-
Ventilation: Ensure adequate ventilation of the area after the spill has been cleaned up.
Disclaimer
This document is intended as a guide and is based on information available for structurally similar compounds. It is not a substitute for a formal Safety Data Sheet. All laboratory personnel should be trained in proper chemical handling techniques. Always consult your institution's safety office for specific guidance and protocols. All products mentioned are for research use only unless otherwise stated.
References
The Pivotal Role of Flexible Linkers in Driving Ternary Complex Formation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The induced formation of ternary complexes is a cornerstone of innovative therapeutic modalities such as Proteolysis-Targeting Chimeras (PROTACs) and molecular glues. Within this paradigm, the linker connecting the two binding moieties of a heterobifunctional molecule is not a passive spacer but an active and critical determinant of therapeutic efficacy. This technical guide delves into the multifaceted functions of flexible linkers in the assembly and stabilization of ternary complexes. We will explore the impact of linker composition and length on degradation efficiency, provide detailed protocols for key experimental assays, and visualize the underlying biological pathways and experimental workflows.
Introduction: The Linker as a Key Modulator of Ternary Complex Efficacy
PROTACs are heterobifunctional molecules composed of two ligands connected by a linker; one ligand binds to a target protein of interest (POI), and the other recruits an E3 ubiquitin ligase.[1][2] This proximity induces the ubiquitination of the POI, marking it for degradation by the cell's proteasome.[1][2] The formation of a stable and productive ternary complex—comprising the POI, the PROTAC, and the E3 ligase—is the lynchpin of this process. The linker's characteristics, including its length, flexibility, and chemical composition, profoundly influence the stability and productivity of this complex.[3] An optimized linker facilitates favorable protein-protein interactions between the POI and the E3 ligase, a phenomenon known as positive cooperativity, which enhances the stability of the ternary complex.
The Influence of Linker Properties on PROTAC Performance
The design of the linker is a critical aspect of developing effective protein degraders. While flexible linkers like polyethylene glycol (PEG) and alkyl chains are synthetically accessible and can improve solubility, rigid linkers may offer a path to enhanced potency and improved pharmacokinetic properties through conformational pre-organization.
Flexible Linkers: Adaptability and Improved Solubility
Flexible linkers, such as alkyl and PEG chains, are the most commonly used in PROTAC design due to their synthetic tractability and the ease with which their length can be modified.
-
Alkyl Chains: These simple hydrocarbon chains offer a high degree of conformational flexibility. While synthetically straightforward, they are generally hydrophobic, which can impact the aqueous solubility of the PROTAC.
-
Polyethylene Glycol (PEG) Chains: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic than alkyl chains, which can improve the solubility and cell permeability of the PROTAC molecule.
Rigid Linkers: Pre-organization and Enhanced Stability
Rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, introduce conformational constraints. This rigidity can help to pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent degradation and enhanced metabolic stability.
Quantitative Analysis of Linker Impact on Degradation
The efficacy of a PROTAC is typically quantified by its DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of target protein degradation achieved). The following tables summarize experimental data from various studies, illustrating the impact of linker length and type on PROTAC performance.
| Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1) | |||
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Data from a study on TBK1 degradation highlights a clear dependence on linker length, with no degradation observed for linkers shorter than 12 atoms and optimal degradation seen with a 21-atom linker.
| Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα) | ||
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
In the case of ERα degradation, a PEG linker of 16 atoms was found to be more potent than a 12-atom linker, indicating an optimal length for this particular system.
| Table 3: Comparison of Flexible vs. Rigid Linkers for Androgen Receptor (AR) Degradation | ||
| Linker Type | PROTAC | Degradation of AR in 22Rv1 cells (at 3 µM) |
| Flexible (PEG) | Parent PROTAC 54 | Exhibited degradation |
| Rigid (Disubstituted phenyl) | PROTACs 55-57 | No activity |
This study on Androgen Receptor degradation demonstrated that a flexible PEG linker was effective, while rigid phenyl-based linkers showed no activity, underscoring the importance of linker flexibility in this context.
| Table 4: Comparison of Alkyl vs. PEG Linkers for CRBN Degradation | ||
| Linker Type | Linker Composition | CRBN Degradation in HEK293T cells |
| Alkyl | Nine-atom alkyl chain | Concentration-dependent decrease |
| PEG | Three PEG units | Weak degradation |
Interestingly, for CRBN degradation, a nine-atom alkyl linker was more effective than a linker composed of three PEG units, suggesting that the chemical composition of the linker can be as critical as its length.
Experimental Protocols for Characterizing Ternary Complexes
A systematic experimental workflow is essential to evaluate and compare the efficiency of different PROTAC linkers. This should include biophysical assays to characterize ternary complex formation and cellular assays to measure protein degradation.
Time-Resolved Fluorescence Energy Transfer (TR-FRET) Assay
TR-FRET is a robust method for detecting ternary complex formation in a high-throughput format.
Objective: To quantify the formation of the POI-PROTAC-E3 ligase ternary complex.
Materials:
-
GST-tagged POI
-
His-tagged E3 ligase
-
Tb-conjugated anti-GST antibody (donor)
-
Fluorescently labeled anti-His antibody (acceptor)
-
PROTAC compounds
-
Assay buffer
Protocol:
-
Prepare a dilution series of the PROTAC compound.
-
In a 384-well plate, add the GST-tagged POI, His-tagged E3 ligase, and the PROTAC compound.
-
Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for complex formation.
-
Add the Tb-anti-GST and fluorescently labeled anti-His antibodies.
-
Incubate for another period (e.g., 180 minutes) at room temperature.
-
Read the plate on a TR-FRET enabled plate reader, measuring the emission at two wavelengths (e.g., 520 nm for the acceptor and 490 nm for the donor).
-
Calculate the TR-FRET ratio (acceptor emission / donor emission). A bell-shaped dose-response curve is indicative of ternary complex formation.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique that provides real-time kinetic data (association and dissociation rates) for binary and ternary complex formation.
Objective: To determine the kinetics (kon, koff) and affinity (KD) of binary and ternary complex formation.
Materials:
-
Purified POI
-
Purified E3 ligase
-
PROTAC compounds
-
SPR instrument and sensor chips
Protocol:
-
Chip Preparation: Immobilize one of the proteins (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction (PROTAC-E3 ligase).
-
Ternary Complex Analysis: To measure ternary complex formation, inject a pre-incubated mixture of the PROTAC and the POI over the E3 ligase-immobilized surface.
-
Data Analysis: Analyze the sensorgrams to determine the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (KD). The cooperativity (α) of ternary complex formation can be calculated from the binary and ternary binding affinities.
Isothermal Titration Calorimetry (ITC) for Cooperativity Measurement
ITC is considered the gold standard for measuring the thermodynamics of binding interactions and for determining cooperativity.
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of binary and ternary complex formation to calculate the cooperativity factor (α).
Materials:
-
Purified POI
-
Purified E3 ligase complex
-
PROTAC of interest
-
ITC instrument
-
Matched dialysis buffer
Protocol:
-
Determining Binary Binding Affinities:
-
PROTAC to E3 Ligase (KD1): Titrate the PROTAC solution into the E3 ligase solution in the ITC cell and analyze the data using a one-site binding model to determine KD1.
-
PROTAC to POI (KD2): Similarly, titrate the PROTAC into the POI solution to determine KD2.
-
-
Determining Ternary Binding Affinity:
-
Prepare a solution of the E3 ligase pre-saturated with the POI in the ITC cell.
-
Titrate the PROTAC solution into this pre-formed binary complex.
-
Analyze the data to determine the apparent KD for ternary complex formation (KD,ternary).
-
-
Cooperativity Calculation: The cooperativity factor (α) is calculated as α = KD1 / KD,ternary.
Western Blot for Cellular Protein Degradation
Western blotting is a widely used technique to quantify the degradation of a target protein in cells treated with a PROTAC.
Objective: To visually and quantitatively assess the reduction in the level of a target protein following PROTAC treatment.
Materials:
-
Cell line expressing the POI
-
PROTAC compound and vehicle control (e.g., DMSO)
-
Lysis buffer
-
Primary antibody against the POI and a loading control (e.g., GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate and imaging system
Protocol:
-
Cell Treatment: Plate cells and treat with varying concentrations of the PROTAC for a desired time course (e.g., 24 hours). Include a vehicle-only control.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and incubate with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add ECL substrate and capture the chemiluminescent signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize the POI signal to the loading control. Calculate the percentage of protein degradation relative to the vehicle-treated control to determine DC50 and Dmax values.
Visualizing Key Pathways and Workflows
Diagrams generated using Graphviz (DOT language) can effectively illustrate the complex biological pathways and experimental procedures involved in PROTAC research.
Conclusion
The flexible linker is a critical component in the design of PROTACs, playing a decisive role in the formation and stability of the ternary complex. Its length, composition, and flexibility must be carefully optimized to achieve potent and selective protein degradation. The experimental protocols and workflows detailed in this guide provide a robust framework for researchers to systematically evaluate linker properties and accelerate the development of next-generation protein degraders. Through a combination of biophysical and cellular assays, the intricate structure-activity relationships of PROTAC linkers can be elucidated, paving the way for the rational design of novel therapeutics.
References
An In-depth Technical Guide to PROTAC Design and Linker Technology
For Researchers, Scientists, and Drug Development Professionals
Proteolysis-targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, fundamentally shifting the paradigm from protein inhibition to targeted protein degradation.[1] Unlike traditional inhibitors that rely on sustained occupancy of a protein's active site, PROTACs act as catalytic agents, harnessing the cell's own ubiquitin-proteasome system (UPS) to eliminate specific proteins of interest (POIs).[2][3] This event-driven mechanism allows for substoichiometric dosing and the targeting of proteins previously considered "undruggable".[1][4]
A PROTAC is a heterobifunctional molecule composed of three distinct parts: a ligand that binds the POI, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two. The linker, once viewed as a simple spacer, is now understood to be a critical determinant of a PROTAC's efficacy, selectivity, and pharmacokinetic properties. This guide provides a comprehensive overview of PROTAC design with a deep dive into linker technology, summarizing key quantitative data, detailing essential experimental protocols, and visualizing core concepts.
The PROTAC Mechanism of Action
PROTACs function by inducing proximity between a target protein and an E3 ubiquitin ligase. This process involves several key steps:
-
Ternary Complex Formation : The PROTAC molecule simultaneously binds to the POI and an E3 ligase (such as Cereblon (CRBN) or Von Hippel-Lindau (VHL)), forming a key ternary complex (POI-PROTAC-E3).
-
Ubiquitination : The formation of this complex brings the POI close to the E3 ligase and its associated E2 ubiquitin-conjugating enzyme. This proximity facilitates the transfer of ubiquitin molecules from the E2 enzyme to lysine residues on the surface of the POI.
-
Proteasomal Degradation : The polyubiquitinated POI is then recognized by the 26S proteasome, the cell's protein degradation machinery. The proteasome unfolds and degrades the target protein into small peptides.
-
Recycling : The PROTAC molecule is not degraded in this process and is released to bind to another target protein, enabling it to act catalytically.
Caption: The PROTAC-mediated protein degradation pathway.
The Central Role of the Linker
The linker is a crucial component that dictates the biological activity of a PROTAC. Its length, composition, rigidity, and attachment points collectively influence the stability and geometry of the ternary complex, which is paramount for efficient ubiquitination and degradation.
Linker Composition and Types
PROTAC linkers are generally classified based on their flexibility and chemical makeup.
-
Flexible Linkers : These are the most common types, primarily consisting of alkyl chains and polyethylene glycol (PEG) units.
-
Alkyl Chains : These simple hydrocarbon chains are synthetically accessible and provide significant conformational flexibility, which can be crucial for enabling productive ternary complex formation. However, they tend to be hydrophobic, which can negatively impact solubility.
-
Polyethylene Glycol (PEG) Chains : PEG linkers are composed of repeating ethylene glycol units, which impart hydrophilicity. This improves the aqueous solubility and overall drug-like properties of the PROTAC molecule.
-
-
Rigid Linkers : To reduce the entropic penalty of forming the ternary complex and to improve selectivity, more rigid linkers are employed.
-
Cycloalkane-Based Linkers : Structures like piperazine and piperidine introduce rigidity and can enhance metabolic stability and solubility.
-
Clickable Linkers : Triazole moieties, often installed via "click chemistry," provide a stable, rigid connection point and are metabolically robust.
-
Impact of Linker Length on PROTAC Efficacy
The distance between the POI and E3 ligase ligands, as defined by the linker, is critical. A linker that is too short can cause steric hindrance, preventing ternary complex formation, while an overly long linker may lead to unproductive complex geometries or reduced stability. The optimal linker length is highly dependent on the specific POI-E3 ligase pair and must be empirically determined. This non-linear relationship often results in a "hook effect," where degradation efficacy peaks at an optimal length and decreases with shorter or longer linkers.
Caption: Logical relationship between linker length and PROTAC efficacy.
Quantitative Data on Linker Design
Systematic variation of linker length is a common strategy for optimizing PROTAC potency. The following tables summarize quantitative data from studies investigating this relationship.
Table 1: Effect of Linker Length on Estrogen Receptor (ERα) Degradation
| PROTAC Compound | Linker Type | Linker Length (atoms) | ERα Degradation (% of Control) | Cell Viability IC₅₀ (MCF7 cells) |
| PROTAC 11 | Alkyl | 9 | ~50% at 100 µM | > 100 µM |
| PROTAC 12 | Alkyl | 12 | ~75% at 10 µM | 21.3 µM |
| PROTAC 13 | Alkyl | 16 | ~90% at 10 µM | 1.3 µM |
| PROTAC 14 | Alkyl | 19 | ~60% at 100 µM | 73.1 µM |
| PROTAC 15 | Alkyl | 21 | ~50% at 100 µM | > 100 µM |
Data synthesized from studies on ERα-targeting PROTACs, demonstrating an optimal degradation efficacy with a 16-atom alkyl linker.
Table 2: Effect of Linker Length on TBK1 Degradation
| PROTAC Series | Linker Type | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| Compound A | Alkyl/Ether | < 12 | > 1000 | N/A |
| Compound B | Alkyl/Ether | 12 | Sub-µM | High |
| Compound C | Alkyl/Ether | 21 | 3 | 96 |
| Compound D | Alkyl/Ether | 29 | 292 | 76 |
Data from a study on TBK1 degraders, showing potent degradation across a range of 12 to 29 atoms, with peak activity observed at 21 atoms.
Key Experimental Protocols in PROTAC Development
A series of robust assays are required to characterize a PROTAC's efficacy, from initial binding events to final cellular outcomes.
Caption: A typical experimental workflow for evaluating PROTACs.
Ternary Complex Formation Assays
These biophysical techniques provide quantitative data on the binding affinities and kinetics of the POI, PROTAC, and E3 ligase.
Method: Surface Plasmon Resonance (SPR)
-
Objective : To measure the real-time binding kinetics and affinity of binary (PROTAC:Protein) and ternary (Protein:PROTAC:Protein) interactions.
-
Materials :
-
SPR instrument and sensor chips (e.g., NTA chip for His-tagged proteins).
-
Purified His-tagged E3 ligase complex (e.g., VCB: VHL/Elongin B/Elongin C).
-
Purified target protein (POI).
-
PROTAC compound series.
-
Running buffer (e.g., HBS-EP+).
-
-
Protocol :
-
Immobilization : Immobilize the His-tagged E3 ligase onto the Ni²⁺-activated NTA sensor chip surface.
-
Binary Interaction (PROTAC to E3) : Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to measure the binding affinity (K_D).
-
Ternary Complex Formation : To measure ternary complex formation, co-inject a constant, saturating concentration of the PROTAC with a series of concentrations of the POI over the E3-ligase-functionalized surface.
-
Data Analysis : Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir for binary, steady-state affinity for ternary) to determine association rates (k_a), dissociation rates (k_d), and affinity constants (K_D).
-
Target Ubiquitination Assays
These assays confirm that the PROTAC-induced ternary complex is functional and leads to the ubiquitination of the target protein.
Method: In Vitro Ubiquitination Assay
-
Objective : To directly measure the PROTAC-dependent ubiquitination of the POI in a reconstituted system.
-
Materials :
-
Purified E1 activating enzyme (e.g., UBE1).
-
Purified E2 conjugating enzyme (e.g., UbcH5b).
-
Purified E3 ligase complex.
-
Purified target protein (POI).
-
Biotinylated-Ubiquitin.
-
ATP.
-
PROTAC compound and vehicle control (DMSO).
-
Reaction buffer.
-
-
Protocol :
-
Reaction Setup : In a microcentrifuge tube, combine the E1, E2, E3, POI, biotin-ubiquitin, and the PROTAC (or vehicle) in the reaction buffer.
-
Initiation : Initiate the reaction by adding ATP.
-
Incubation : Incubate the reaction at 37°C for a specified time (e.g., 60 minutes).
-
Termination : Stop the reaction by adding SDS-PAGE loading buffer and boiling at 95°C for 5 minutes.
-
Detection : Analyze the reaction products by Western blot. Run the samples on an SDS-PAGE gel, transfer to a membrane, and probe with streptavidin-HRP (to detect biotin-ubiquitin) or an antibody specific to the POI. A high-molecular-weight smear or ladder of bands indicates polyubiquitination.
-
Target Protein Degradation Assays
The definitive measure of a PROTAC's efficacy is the quantification of target protein reduction in a cellular context.
Method: Western Blot Analysis
-
Objective : To quantify the level of a target protein in cells following treatment with a PROTAC.
-
Materials :
-
Cultured cells expressing the POI.
-
PROTAC compound and vehicle control (DMSO).
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
-
BCA protein assay kit.
-
SDS-PAGE gels, transfer apparatus, and PVDF membranes.
-
Primary antibodies for the POI and a loading control (e.g., GAPDH, β-actin).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate and imaging system.
-
-
Protocol :
-
Cell Treatment : Seed cells in culture plates and allow them to adhere. Treat the cells with a range of concentrations of the PROTAC for a desired time period (e.g., 24 hours).
-
Lysis : Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Protein Quantification : Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE and Transfer : Normalize protein amounts, add Laemmli buffer, and boil samples. Separate proteins by size using SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting : Block the membrane (e.g., with 5% non-fat milk) and incubate with the primary antibody against the POI overnight at 4°C. Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detection and Analysis : Apply the chemiluminescent substrate and capture the signal. Quantify the band intensity using densitometry software. Normalize the POI signal to the loading control. Calculate the percentage of degradation relative to the vehicle-treated control to determine the DC₅₀ (50% degradation concentration) and Dₘₐₓ (maximum degradation).
-
Cell Viability Assays
These assays assess the downstream functional consequences of target protein degradation, such as effects on cell proliferation or toxicity.
Method: Luminescent Cell Viability Assay (e.g., CellTiter-Glo®)
-
Objective : To measure the number of viable cells in culture based on quantifying ATP, which indicates metabolically active cells.
-
Materials :
-
Cultured cells.
-
Opaque-walled 96-well plates.
-
PROTAC compound.
-
CellTiter-Glo® reagent.
-
Plate-reading luminometer.
-
-
Protocol :
-
Cell Seeding : Seed cells into a 96-well plate and incubate overnight.
-
Compound Treatment : Add serial dilutions of the PROTAC compound to the wells and incubate for the desired duration (e.g., 72 hours).
-
Reagent Addition : Equilibrate the plate to room temperature. Add CellTiter-Glo® reagent to each well, equal to the volume of the cell culture medium.
-
Signal Stabilization : Mix the contents on an orbital shaker for 2 minutes to induce cell lysis and stabilize the luminescent signal.
-
Data Acquisition : Incubate for 10 minutes at room temperature and record the luminescence.
-
Analysis : Calculate cell viability as a percentage relative to the vehicle-treated control and plot a dose-response curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The design of PROTACs is a complex, multiparameter optimization challenge where the linker is a central player. Subtle changes in linker length, rigidity, and chemical composition can dramatically alter degradation efficacy, selectivity, and pharmacokinetic properties. The experimental protocols detailed here provide a foundational framework for the systematic evaluation and optimization of novel PROTACs.
Future advancements in the field will likely focus on the exploration of novel linker chemistries to achieve better drug-like properties, the recruitment of new E3 ligases to expand targeting scope and tissue selectivity, and the increasing use of computational modeling and structural biology to enable more rational, predictive design of PROTACs, reducing the reliance on empirical screening.
References
A Technical Guide to Nanoparticle Surface Functionalization using HS-Peg9-CH2CH2cooh
This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development on the utilization of HS-Peg9-CH2CH2cooh for the surface functionalization of nanoparticles. This heterobifunctional polyethylene glycol (PEG) linker is instrumental in the development of advanced drug delivery systems, diagnostics, and bioimaging agents.
Introduction to this compound in Nanotechnology
This compound, also known as Thiol-PEG9-propionic acid, is a specialized chemical linker designed to modify the surface of nanoparticles. Its structure features a terminal thiol group (-SH) and a carboxylic acid group (-COOH), separated by a nine-unit polyethylene glycol (PEG) chain. This unique architecture imparts several desirable properties to nanoparticles, making it a valuable tool in nanomedicine.
The primary role of modifying nanoparticle surfaces with polyethylene glycol (PEG), a process known as PEGylation, is to enhance the systemic circulation time and reduce immunogenicity.[1] The PEG chains create a "stealth" layer that shields the nanoparticle from opsonization and phagocytosis, thereby prolonging its presence in the bloodstream.[1] This extended circulation is crucial for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect. PEGylation also improves the solubility and stability of nanoparticles.[2]
The bifunctional nature of this compound allows for a two-step functionalization process. The thiol group provides a strong anchor to the surface of noble metal nanoparticles, such as gold (AuNPs) and silver (AgNPs), through covalent bond formation.[3] The terminal carboxylic acid group serves as a versatile conjugation point for the attachment of various bioactive molecules, including targeting ligands (antibodies, peptides), drugs, and imaging agents, typically through amide bond formation.[4]
Physicochemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its effective use in nanoparticle functionalization.
| Property | Value | Reference |
| Molecular Formula | C21H42O11S | |
| Molecular Weight | 502.62 g/mol | |
| Appearance | Low melting solid or liquid | |
| Solubility | Soluble in water, aqueous buffers, DMF, DMSO, chloroform, methylene chloride. Less soluble in alcohols and toluene. Insoluble in ether. | |
| Storage Conditions | Store at -20°C under an inert atmosphere (nitrogen or argon), protected from light. |
Handling Recommendations: Due to its tendency to be a low-melting solid or liquid, it is advisable to prepare a stock solution in an anhydrous solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) for easier handling and dispensing. To prevent moisture condensation, the reagent vial should be equilibrated to room temperature before opening. To minimize oxidation of the thiol group, it is recommended to handle the stock solution under an inert gas.
Experimental Protocols for Nanoparticle Functionalization
The following sections provide detailed protocols for the functionalization of gold nanoparticles (AuNPs) with this compound and subsequent conjugation to a model amine-containing molecule.
Workflow for Nanoparticle Surface Functionalization
The overall workflow involves the initial attachment of the PEG linker to the nanoparticle surface, followed by the activation of the terminal carboxyl group and subsequent conjugation to a desired ligand.
References
The Strategic Imperative of PEG Linkers in Antibody-Drug Conjugate Design: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Antibody-Drug Conjugates (ADCs) represent a paradigm of targeted cancer therapy, merging the specificity of monoclonal antibodies with the potent cytotoxicity of small-molecule drugs. The efficacy and safety of these complex biotherapeutics are critically dependent on the linker that bridges the antibody and the payload. Among the various linker technologies, polyethylene glycol (PEG) linkers have become a cornerstone, offering a versatile toolset to overcome significant challenges in ADC development. This technical guide provides an in-depth exploration of the fundamental principles of utilizing PEG linkers in ADCs, supported by quantitative data, detailed experimental protocols, and visualizations of key concepts and workflows.
The Core Role of PEG Linkers in Optimizing ADC Performance
The conjugation of potent, often hydrophobic, cytotoxic agents to a monoclonal antibody can precipitate a host of challenges, including aggregation, poor solubility, rapid clearance, and potential immunogenicity. PEGylation, the process of incorporating PEG chains into the linker, directly addresses these issues, profoundly influencing the ADC's overall therapeutic index.[1][2]
The primary advantages conferred by PEG linkers include:
-
Enhanced Hydrophilicity and Solubility : Many potent cytotoxic payloads are hydrophobic, which can lead to ADC aggregation, particularly at higher drug-to-antibody ratios (DARs).[3][4] The hydrophilic nature of PEG linkers counteracts this, improving the solubility and stability of the final conjugate in aqueous environments.
-
Improved Pharmacokinetics (PK) : PEGylation increases the hydrodynamic radius of the ADC, which reduces renal clearance and prolongs its circulation half-life. This extended exposure can lead to greater accumulation of the ADC in tumor tissues. The PEG chain forms a "hydration shell" around the payload, shielding it from premature clearance mechanisms.
-
Reduced Immunogenicity and Aggregation : The flexible PEG chain can act as a steric shield, masking the hydrophobic payload and potentially immunogenic epitopes from the immune system. This steric hindrance also physically separates payload molecules on adjacent ADCs, reducing the propensity for intermolecular aggregation.
-
Facilitation of Higher Drug-to-Antibody Ratios (DARs) : By mitigating the issues of aggregation and poor solubility associated with hydrophobic drugs, PEG linkers enable the development of ADCs with higher DARs without compromising their physicochemical properties.
The general structure of a PEGylated ADC, illustrating the key components, is depicted below.
Figure 1: General structure of a PEGylated Antibody-Drug Conjugate.
Types of PEG Linkers and Their Strategic Implications
PEG linkers can be broadly categorized based on their release mechanism (cleavable vs. non-cleavable) and their architecture (linear vs. branched). The choice of linker type is a critical strategic decision in ADC design, directly impacting its mechanism of action, stability, and therapeutic window.
Cleavable vs. Non-Cleavable PEG Linkers
-
Cleavable Linkers : These linkers are designed to be stable in systemic circulation but are cleaved to release the cytotoxic payload upon internalization into the target cancer cell. The cleavage is typically triggered by specific conditions within the tumor microenvironment or inside the cell, such as low pH in endosomes/lysosomes, or the presence of specific enzymes like cathepsins. This allows for targeted drug release and can also lead to a "bystander effect," where the released, cell-permeable drug can kill neighboring antigen-negative tumor cells.
-
Non-Cleavable Linkers : These linkers offer greater plasma stability and rely on the complete lysosomal degradation of the antibody component to release the payload, which remains attached to the linker and a single amino acid from the conjugation site. This approach minimizes the risk of premature drug release and off-target toxicity, potentially offering a wider therapeutic window. However, it is entirely dependent on ADC internalization and lysosomal processing and does not typically induce a bystander effect.
Figure 2: Comparison of Cleavable and Non-Cleavable Linker Mechanisms.
Linear vs. Branched PEG Architectures
The architecture of the PEG chain itself also has significant consequences for ADC performance.
-
Linear PEG Linkers : These are the most common type, consisting of a single, straight chain of ethylene glycol units. They provide a defined spacer length and effectively enhance hydrophilicity.
-
Branched or Multi-Arm PEG Linkers : These structures have multiple PEG chains extending from a central core. This architecture can create a larger hydrodynamic volume, which can be more effective at reducing renal clearance compared to a linear PEG of the same molecular weight. Branched linkers can also more effectively shield a hydrophobic payload, which can be particularly advantageous for highly loaded ADCs (e.g., DAR 8), leading to improved pharmacokinetics.
Quantitative Impact of PEG Linkers on ADC Properties
The length and architecture of the PEG linker must be empirically optimized for each specific antibody, payload, and target combination. The following tables summarize quantitative data from various preclinical studies, illustrating the impact of PEG linker modifications on key ADC performance metrics.
Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics in Rats
| PEG Linker Length | Clearance (mL/day/kg) | Reference |
| No PEG | ~15 | |
| PEG2 | ~10 | |
| PEG4 | ~7 | |
| PEG8 | ~5 | |
| PEG12 | ~5 | |
| PEG24 | ~5 | |
| Data synthesized from studies on anti-CD30 ADCs with MMAE payload. A clear trend of decreased clearance is observed with increasing PEG length, plateauing around PEG8. |
Table 2: Comparison of Linear vs. Branched PEG Architecture on ADC Clearance (DAR 8)
| Linker Architecture | Clearance (mL/day/kg) | Reference |
| Linear (L-PEG24) | High | |
| Pendant (P-(PEG12)2) | Low | |
| Data from a study on a trastuzumab-DM1 conjugate. The branched/pendant configuration with two 12-unit PEG chains resulted in significantly slower clearance compared to a linear 24-unit PEG linker, highlighting the superior shielding effect of this architecture at high DARs. |
Table 3: Impact of PEG Linker Length on In Vitro Cytotoxicity (IC50)
| ADC Construct (Targeting Moiety-Payload) | PEG Linker | Cell Line | IC50 (nM) | Reference |
| Affibody-MMAE | No PEG (HM) | NCI-N87 | ~0.2 | |
| Affibody-MMAE | 4 kDa PEG (HP4KM) | NCI-N87 | ~0.9 (4.5-fold decrease) | |
| Affibody-MMAE | 10 kDa PEG (HP10KM) | NCI-N87 | ~4.4 (22-fold decrease) | |
| Anti-CD30-MMAE | PEG2, PEG4, PEG8, PEG12, PEG24 | CD30+ Lymphoma Lines | No significant change | |
| The effect of PEG length on in vitro potency is context-dependent. In some systems, particularly with smaller targeting moieties like affibodies, longer PEG chains can introduce steric hindrance that reduces cytotoxicity. In other conventional ADC models, PEG length may have a negligible impact on in vitro potency. |
Experimental Protocols for ADC Synthesis and Characterization
The successful development of a PEGylated ADC relies on robust and reproducible experimental methodologies. This section provides detailed protocols for key stages of ADC synthesis and characterization.
Figure 3: General Experimental Workflow for ADC Synthesis and Characterization.
Protocol 1: Lysine-Based ADC Conjugation via NHS Ester
This protocol describes a two-step conjugation strategy targeting surface-exposed lysine residues on the antibody using a PEG linker with an N-hydroxysuccinimide (NHS) ester reactive group.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL.
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.4-8.0.
-
Drug-PEG-COOH conjugate.
-
N,N'-Dicyclohexylcarbodiimide (EDC) and N-hydroxysuccinimide (NHS) or Sulfo-NHS.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO).
-
Quenching solution: 1 M Tris or Glycine, pH 8.0.
-
Purification: Desalting columns (e.g., Sephadex G-25) or tangential flow filtration (TFF) system.
-
Storage Buffer: PBS, pH 7.4.
Procedure:
-
Antibody Preparation : Buffer exchange the antibody into the Reaction Buffer. Determine the precise concentration via UV-Vis spectrophotometry at 280 nm.
-
Activation of Drug-Linker : a. Dissolve the Drug-PEG-COOH conjugate (e.g., 10-fold molar excess over the antibody) in anhydrous DMSO or DMF. b. In a separate tube, prepare fresh solutions of EDC (1.5 equivalents to Drug-PEG-COOH) and Sulfo-NHS (1.5 equivalents) in cold, dry DMSO. c. Add the EDC and Sulfo-NHS solutions to the drug-linker solution to activate the carboxylic acid group, forming an NHS ester. d. Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction : a. Add the activated drug-linker solution to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity. b. Incubate the reaction mixture for 2 hours at room temperature with gentle mixing.
-
Quenching : Add the quenching solution to a final concentration of 50 mM to cap any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
Purification : Remove unconjugated drug-linker and other small molecules by buffer exchange into the Storage Buffer using desalting columns or TFF.
-
Characterization : Determine the final protein concentration and the average Drug-to-Antibody Ratio (DAR).
Protocol 2: Cysteine-Based ADC Conjugation via Maleimide
This protocol details the site-specific conjugation to cysteine residues, which are typically made available by the partial reduction of interchain disulfide bonds in the antibody's hinge region.
Materials:
-
Monoclonal antibody (mAb) at 5-10 mg/mL in PBS.
-
Reducing Agent: Tris(2-carboxyethyl)phosphine (TCEP) solution (e.g., 10 mM).
-
Drug-PEG-Maleimide conjugate.
-
Anhydrous DMSO or DMF.
-
Quenching solution: N-acetylcysteine or L-cysteine (e.g., 100 mM).
-
Purification and Storage Buffers as in Protocol 1.
Procedure:
-
Antibody Reduction : a. Add TCEP solution to the antibody solution to achieve a final molar ratio of approximately 2.5:1 (TCEP:mAb) to target the four interchain disulfide bonds. This ratio may require optimization. b. Incubate for 1-2 hours at 37°C to partially reduce the disulfide bonds.
-
Purification of Reduced Antibody : Immediately remove excess TCEP by buffer exchange into a degassed reaction buffer (e.g., PBS with 1 mM EDTA, pH 7.0) using a desalting column.
-
Conjugation Reaction : a. Dissolve the Drug-PEG-Maleimide (e.g., 5-10 molar excess over available thiol groups) in DMSO. b. Add the drug-linker solution to the reduced antibody. c. Incubate for 1 hour at room temperature or 4°C with gentle mixing.
-
Quenching : Add the quenching solution (e.g., 20-fold excess over the maleimide compound) to cap any unreacted maleimide groups. Incubate for 20 minutes.
-
Purification and Characterization : Purify and characterize the ADC as described in Protocol 1.
Protocol 3: Determination of Drug-to-Antibody Ratio (DAR) by HIC-HPLC
Hydrophobic Interaction Chromatography (HIC) is a standard method for determining the DAR of cysteine-linked ADCs, as it can separate species with different numbers of conjugated drugs.
Materials:
-
HPLC system with a UV detector.
-
HIC column (e.g., Butyl-NPR, TSKgel Butyl-NPR).
-
Mobile Phase A: High salt buffer (e.g., 1.5 M Ammonium Sulfate in 50 mM Potassium Phosphate, pH 7.0).
-
Mobile Phase B: Low salt buffer (e.g., 50 mM Potassium Phosphate, pH 7.0, with 10-20% Isopropanol).
-
Purified ADC sample.
Procedure:
-
Sample Preparation : Dilute the ADC sample to approximately 1 mg/mL in Mobile Phase A.
-
Chromatography : a. Equilibrate the HIC column with 100% Mobile Phase A. b. Inject 10-20 µg of the ADC sample. c. Elute the ADC species using a linear gradient from 100% Mobile Phase A to 100% Mobile Phase B over 20-30 minutes. d. Monitor the elution profile at 280 nm (for the antibody) and a wavelength corresponding to the payload's absorbance, if applicable.
-
Data Analysis : a. Integrate the peaks corresponding to the different drug-loaded species (e.g., DAR0, DAR2, DAR4, DAR6, DAR8 for a cysteine-linked ADC). The species will elute in order of increasing hydrophobicity (and thus, increasing DAR). b. Calculate the area percentage for each peak. c. Calculate the average DAR using the following formula: Average DAR = Σ (% Area of each species × DAR of that species) / 100
Protocol 4: In Vitro Cytotoxicity Assessment by MTT Assay
The MTT assay is a colorimetric method used to measure the metabolic activity of cells, which serves as an indicator of cell viability, to determine the potency (IC50) of an ADC.
Materials:
-
Target antigen-positive and antigen-negative cancer cell lines.
-
Complete cell culture medium.
-
96-well flat-bottom plates.
-
ADC samples and control antibody, serially diluted.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS).
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding : Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of medium. Incubate overnight at 37°C, 5% CO₂.
-
ADC Treatment : a. Prepare serial dilutions of the ADC and control antibody in culture medium. b. Remove the old medium from the cells and add 100 µL of the diluted ADC or control solutions to the respective wells. Include wells with medium only as a blank and untreated cells as a 100% viability control. c. Incubate the plate for 72-120 hours at 37°C, 5% CO₂.
-
MTT Addition and Incubation : a. Add 20 µL of MTT solution to each well. b. Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization : a. Carefully aspirate the medium from each well without disturbing the crystals. b. Add 150 µL of solubilization solution (e.g., DMSO) to each well. c. Place the plate on an orbital shaker for 15 minutes to dissolve the crystals.
-
Absorbance Measurement : Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis : a. Subtract the absorbance of the blank wells from all other readings. b. Calculate cell viability as a percentage relative to the untreated control cells. c. Plot the percentage of cell viability against the logarithm of the ADC concentration and use a non-linear regression model (e.g., four-parameter logistic curve) to determine the IC50 value.
Conclusion
PEG linkers are not merely passive spacers but are active modulators of an ADC's physicochemical and pharmacological properties. Their ability to enhance solubility, improve pharmacokinetic profiles, and enable higher drug loading is fundamental to the development of next-generation ADCs with wider therapeutic windows. The strategic selection of linker architecture—cleavable versus non-cleavable, linear versus branched—and the empirical optimization of PEG chain length are critical design considerations. By leveraging the principles and protocols outlined in this guide, researchers can rationally design and rigorously evaluate PEGylated ADCs to unlock their full therapeutic potential in the targeted treatment of cancer.
References
Methodological & Application
Application Notes and Protocols for PROTAC Synthesis using HS-Peg9-CH2CH2cooh
For Researchers, Scientists, and Drug Development Professionals
Introduction to PROTAC Technology
Proteolysis-Targeting Chimeras (PROTACs) are innovative heterobifunctional molecules designed to harness the cell's own ubiquitin-proteasome system (UPS) for the selective degradation of target proteins of interest (POIs).[1][2] A typical PROTAC is composed of three distinct components: a ligand that binds to the target protein, a second ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][3] By forming a ternary complex between the target protein and an E3 ligase, the PROTAC facilitates the ubiquitination of the POI, marking it for degradation by the 26S proteasome.[4] This catalytic mechanism offers a powerful therapeutic modality, distinct from traditional occupancy-based inhibition.
The linker is a critical component of a PROTAC, as its length, composition, and attachment points significantly influence the efficacy of the final molecule. Polyethylene glycol (PEG) linkers are frequently employed due to their ability to enhance solubility, improve cell permeability, and provide the necessary flexibility and length to optimize the formation of a stable and productive ternary complex. The HS-Peg9-CH2CH2cooh linker is a bifunctional PEG-based linker featuring a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, enabling versatile and sequential conjugation strategies for PROTAC assembly.
This compound Linker Profile
The this compound is a hydrophilic, heterobifunctional linker designed for PROTAC synthesis. Its structure allows for a modular and directional assembly of the final PROTAC molecule.
| Property | Value | Reference |
| Molecular Formula | C21H42O11S | |
| Molecular Weight | 502.62 g/mol | |
| Functional Group 1 | Thiol (-SH) | |
| Functional Group 2 | Carboxylic Acid (-COOH) | |
| Solubility | Soluble in DMSO | |
| Appearance | Varies (refer to supplier) | |
| Storage | Refer to Certificate of Analysis |
PROTAC Mechanism of Action
The diagram below illustrates the catalytic cycle of a PROTAC. The molecule facilitates the formation of a ternary complex, leading to polyubiquitination of the target protein and its subsequent degradation by the proteasome, after which the PROTAC is released to engage another target protein.
Caption: General mechanism of action for a PROTAC.
PROTAC Synthesis Workflow
The synthesis of a PROTAC using the this compound linker is a modular process. The choice of which ligand to couple first depends on the available functional groups on the target protein and E3 ligase ligands. A common strategy involves first performing an amide coupling with the linker's carboxylic acid, followed by a thiol-based conjugation.
References
Application Note and Protocols: A Step-by-Step Guide to Conjugating HS-Peg9-CH2CH2cooh to a Protein
Audience: Researchers, scientists, and drug development professionals.
Introduction
Protein PEGylation, the covalent attachment of polyethylene glycol (PEG) chains to a protein, is a widely utilized bioconjugation technique to improve the pharmacokinetic and pharmacodynamic properties of therapeutic proteins. PEGylation can enhance protein stability, increase solubility, extend circulating half-life, and reduce immunogenicity[1][2][3][4]. This document provides a detailed, step-by-step guide for conjugating the heterobifunctional linker, HS-Peg9-CH2CH2cooh, to a target protein.
This specific linker contains a thiol (-SH) group and a terminal carboxylic acid (-COOH) group, offering versatile options for bioconjugation[1]. The protocol outlined below will focus on a common and robust strategy: the activation of the carboxyl group on the PEG linker using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of N-hydroxysuccinimide (NHS), followed by the conjugation of the activated PEG linker to primary amines (e.g., lysine residues) on the surface of the protein.
Principle of the Conjugation Reaction
The conjugation process is a two-step reaction that results in the formation of a stable amide bond between the PEG linker and the protein.
-
Activation of the Carboxyl Group: EDC activates the carboxyl group of the this compound, forming a highly reactive O-acylisourea intermediate. This intermediate is unstable in aqueous solutions.
-
Formation of a Stable NHS Ester: To improve the efficiency of the reaction and create a more stable intermediate, NHS (or its water-soluble analog, sulfo-NHS) is added. The NHS reacts with the O-acylisourea intermediate to form a semi-stable NHS ester, which is less susceptible to hydrolysis.
-
Amide Bond Formation: The NHS ester-activated PEG linker then reacts with primary amine groups on the protein (primarily the ε-amine of lysine residues and the N-terminal α-amine) to form a stable amide bond, releasing NHS.
The thiol group on the PEG linker remains available for subsequent modification if desired.
Experimental Protocols
This section provides a detailed methodology for the conjugation of this compound to a protein.
Materials and Reagents
-
Target Protein
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (sulfo-NHS)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5, or 0.1 M sodium phosphate buffer, pH 7.2-7.5
-
Quenching Buffer: 1 M Tris-HCl, pH 8.0, or 1 M hydroxylamine, pH 8.5
-
Dialysis or Desalting Columns (e.g., Sephadex G-25)
-
Reaction tubes
-
Stir plate and stir bars (optional)
Step-by-Step Conjugation Protocol
This protocol is a general guideline and may require optimization for specific proteins and applications.
Step 1: Preparation of Reagents
-
Protein Solution: Prepare a solution of the target protein in the Conjugation Buffer at a concentration of 1-10 mg/mL.
-
PEG Linker Solution: Dissolve the this compound in the Activation Buffer to a desired stock concentration (e.g., 10-50 mM).
-
EDC/NHS Solution: Immediately before use, prepare a solution of EDC and NHS (or sulfo-NHS) in the Activation Buffer. A common starting point is a 2-5 fold molar excess of EDC and NHS over the PEG linker. Note: EDC is moisture-sensitive and should be handled accordingly.
Step 2: Activation of the PEG Linker
-
In a reaction tube, combine the this compound solution with the freshly prepared EDC/NHS solution. The molar ratio of PEG:EDC:NHS can be optimized, with a common starting ratio of 1:2:2.
-
Incubate the reaction mixture for 15-30 minutes at room temperature to allow for the formation of the NHS ester.
Step 3: Conjugation to the Protein
-
Add the activated PEG linker solution to the protein solution. The molar ratio of the PEG linker to the protein will determine the degree of PEGylation and should be optimized. A starting point could be a 10-20 fold molar excess of the PEG linker over the protein.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C with gentle stirring or agitation.
Step 4: Quenching the Reaction
-
To stop the conjugation reaction, add the Quenching Buffer to the reaction mixture. For example, add hydroxylamine to a final concentration of 10-50 mM or Tris-HCl to a final concentration of 50-100 mM.
-
Incubate for 15-30 minutes at room temperature.
Step 5: Purification of the PEGylated Protein
-
Remove unreacted PEG linker, EDC/NHS byproducts, and quenching reagents by dialysis against a suitable buffer (e.g., PBS) or by using a desalting column.
-
For further purification and to separate PEGylated protein from unconjugated protein, chromatographic techniques such as size-exclusion chromatography (SEC) or ion-exchange chromatography (IEX) can be employed. SEC is effective at separating based on the increased hydrodynamic radius of the PEGylated protein. IEX can separate based on changes in surface charge due to the PEGylation of amine groups.
Characterization of the PEGylated Protein
After purification, it is essential to characterize the conjugate to determine the degree of PEGylation and confirm its integrity.
-
SDS-PAGE: A simple way to visualize the increase in molecular weight of the PEGylated protein compared to the unmodified protein.
-
Mass Spectrometry (MS): Provides a precise measurement of the molecular weight of the conjugate, allowing for the determination of the number of PEG chains attached.
-
High-Performance Liquid Chromatography (HPLC): Techniques like size-exclusion HPLC (SEC-HPLC) and reverse-phase HPLC (RP-HPLC) can be used to assess the purity and heterogeneity of the PEGylated product.
Quantitative Data Summary
The optimal reaction conditions will vary depending on the specific protein and desired degree of PEGylation. The following table provides a starting point for optimization.
| Parameter | Recommended Starting Range | Purpose |
| Protein Concentration | 1-10 mg/mL | To ensure efficient conjugation. |
| Molar Ratio (PEG:Protein) | 5:1 to 50:1 | To control the degree of PEGylation. |
| Molar Ratio (PEG:EDC:NHS) | 1:2:2 to 1:5:5 | For efficient activation of the carboxyl group. |
| Activation pH | 4.5 - 6.0 | Optimal for EDC/NHS chemistry. |
| Conjugation pH | 7.2 - 7.5 | Favors the reaction of NHS esters with primary amines. |
| Reaction Time | 2 hours at RT or overnight at 4°C | To allow for sufficient conjugation. |
| Quenching Agent | 10-50 mM Hydroxylamine or 50-100 mM Tris | To stop the reaction and quench unreacted NHS esters. |
Visualizations
Chemical Reaction Pathway
Caption: Chemical pathway for EDC/NHS mediated protein conjugation.
Experimental Workflow
Caption: Experimental workflow for protein PEGylation.
References
- 1. Thiol-PEG-acid - Thiol-peg-cooh | AxisPharm [axispharm.com]
- 2. From Synthesis to Characterization of Site-Selective PEGylated Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protein PEGylation: Navigating Recombinant Protein Stability, Aggregation, and Bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biopharminternational.com [biopharminternational.com]
Application Notes and Protocols for Amide Bond Formation with HS-PEG9-CH2CH2COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Polyethylene glycol (PEG)ylation is a widely utilized bioconjugation technique that enhances the therapeutic properties of molecules by improving their solubility, stability, and pharmacokinetic profiles.[][2] This process involves the covalent attachment of PEG chains to a molecule of interest. The heterobifunctional linker, HS-PEG9-CH2CH2COOH, offers a versatile platform for bioconjugation. Its carboxyl group allows for the formation of a stable amide bond with primary amine-containing molecules through a carbodiimide-mediated coupling reaction. Simultaneously, the terminal thiol group provides a reactive handle for subsequent orthogonal conjugation to thiol-reactive surfaces or molecules, such as maleimides or gold surfaces.[][4][5]
These application notes provide a detailed protocol for the formation of an amide bond between this compound and an amine-containing molecule using the 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) coupling chemistry. Additionally, methods for the purification and characterization of the resulting conjugate are described.
Reaction Scheme
The overall reaction involves a two-step process. First, the carboxyl group of this compound is activated by EDC and NHS to form a more stable amine-reactive NHS ester. This activated PEG linker then readily reacts with the primary amine of the target molecule to form a stable amide bond.
References
Application Notes and Protocols for HS-Peg9-CH2CH2cooh in Solid-Phase Peptide Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
HS-Peg9-CH2CH2cooh, also known as Thiol-PEG9-propionic acid, is a hydrophilic, bifunctional linker increasingly utilized in solid-phase peptide synthesis (SPPS). Its structure comprises a thiol (-SH) group at one terminus and a carboxylic acid (-COOH) group at the other, connected by a flexible nine-unit polyethylene glycol (PEG) chain. This configuration offers several advantages in peptide and protein modification, including enhanced solubility of hydrophobic peptides, the introduction of a flexible spacer arm, and the potential for site-specific conjugation.[1][2]
These application notes provide a detailed guide for the effective use of this compound in Fmoc-based solid-phase peptide synthesis. The protocols outlined below focus on the immobilization of the linker onto a solid support via its thiol group, followed by peptide chain elongation from the carboxylic acid terminus.
Key Applications
-
Improving Peptide Solubility: The hydrophilic PEG chain can significantly enhance the aqueous solubility of hydrophobic peptides, aiding in their purification and handling.[1][2]
-
Synthesis of C-Terminally Modified Peptides: Attachment of the peptide to the resin via the PEG linker results in a C-terminally PEGylated peptide upon cleavage.
-
Development of Peptide Conjugates: The terminal thiol group, if left free and protected during synthesis, can be used for post-synthetic modifications, such as conjugation to proteins, surfaces, or other molecules.
-
Formation of Cyclic Peptides: The thiol group can be utilized in intramolecular cyclization strategies to generate cyclic peptides, which often exhibit enhanced stability and biological activity.[3]
Experimental Protocols
The following protocols describe the use of this compound in Fmoc-based SPPS, where the linker is first immobilized on the resin via its thiol group.
Protocol 1: Immobilization of this compound onto a Maleimide-Functionalized Resin
This protocol is suitable for creating a stable thioether linkage between the linker and the solid support.
Materials:
-
Maleimide-functionalized resin (e.g., Maleimide-PEG-PS resin)
-
This compound
-
N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Diisopropylethylamine (DIPEA)
-
Solid-phase synthesis vessel
Procedure:
-
Resin Swelling: Swell the maleimide-functionalized resin in DMF for 1-2 hours in a solid-phase synthesis vessel.
-
Linker Dissolution: Dissolve this compound (2 equivalents relative to resin substitution) in DMF.
-
Coupling Reaction: Add the dissolved linker to the swollen resin. Add DIPEA (1 equivalent) to the mixture to facilitate the reaction.
-
Reaction Incubation: Gently agitate the mixture at room temperature for 4-6 hours.
-
Washing: Wash the resin sequentially with DMF (3x), DCM (3x), and finally DMF (3x) to remove any unreacted linker and reagents.
-
Capping (Optional): To block any unreacted maleimide groups, the resin can be treated with a solution of cysteine (5 equivalents) and DIPEA (2.5 equivalents) in DMF for 1 hour, followed by thorough washing.
Workflow for Immobilization and Peptide Synthesis
Caption: Workflow for SPPS using this compound.
Protocol 2: Standard Fmoc Solid-Phase Peptide Synthesis Cycle
Once the linker is immobilized, standard Fmoc-SPPS protocols can be followed for peptide chain elongation.
Materials:
-
Resin with immobilized this compound
-
Fmoc-protected amino acids
-
Coupling reagents (e.g., HBTU, HATU)
-
Base (e.g., DIPEA)
-
Deprotection solution (20% piperidine in DMF)
-
DMF, DCM
Procedure:
-
Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 20 minutes to remove the Fmoc protecting group from the previously coupled amino acid (or the linker in the first cycle).
-
Washing: Wash the resin thoroughly with DMF (5x) and DCM (3x).
-
Amino Acid Activation: In a separate vessel, dissolve the next Fmoc-protected amino acid (3-5 equivalents) and a coupling reagent (e.g., HBTU, 3-5 equivalents) in DMF. Add DIPEA (6-10 equivalents) and pre-activate for 5-10 minutes.
-
Coupling: Add the activated amino acid solution to the resin and agitate for 1-2 hours.
-
Washing: Wash the resin with DMF (3x) and DCM (3x).
-
Repeat: Repeat steps 1-5 for each amino acid in the peptide sequence.
Protocol 3: Cleavage and Deprotection
This protocol describes the final step of cleaving the synthesized peptide from the resin and removing the side-chain protecting groups.
Materials:
-
Peptide-resin conjugate
-
Cleavage cocktail (e.g., Reagent K: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT))
-
Cold diethyl ether
-
Centrifuge
Procedure:
-
Resin Preparation: Thoroughly wash the peptide-resin with DCM and dry it under vacuum.
-
Cleavage Reaction: Add the cleavage cocktail to the dried resin in a reaction vessel (approximately 10 mL per gram of resin).
-
Incubation: Gently agitate the mixture at room temperature for 2-4 hours.
-
Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the peptide by adding the filtrate to cold diethyl ether (10-fold volume excess).
-
Isolation: Pellet the precipitated peptide by centrifugation.
-
Washing: Wash the peptide pellet with cold diethyl ether (2-3 times) to remove scavengers and residual cleavage reagents.
-
Drying: Dry the final peptide product under vacuum.
Quantitative Data Summary
The following table provides typical quantitative parameters for SPPS using a PEGylated linker. Actual values may vary depending on the specific peptide sequence and synthesis conditions.
| Parameter | Typical Value/Range | Notes |
| Resin Loading | 0.2 - 0.8 mmol/g | Dependent on the base resin. |
| Linker Coupling Efficiency | > 95% | Can be monitored by a colorimetric test (e.g., Kaiser test on a secondary amine if applicable). |
| Amino Acid Coupling Equivalents | 3 - 5 equivalents | Relative to the resin loading. |
| Coupling Reagent Equivalents | 3 - 5 equivalents | Relative to the resin loading. |
| Cleavage Time | 2 - 4 hours | Sequence-dependent; longer times may be needed for peptides with multiple Arg, Cys, or Met residues. |
| Cleavage Cocktail Volume | 10 mL / g of resin | Ensure complete swelling and submersion of the resin. |
| Expected Yield (crude peptide) | 50 - 80% | Highly dependent on the peptide length and sequence. |
Signaling Pathway Analogy: The Role of the Linker
While not a biological signaling pathway, the logical flow of information (the peptide sequence) from synthesis design to the final product can be visualized in a similar manner, with the linker acting as a crucial intermediary.
Caption: The linker as the central component in SPPS.
Concluding Remarks
The use of this compound in solid-phase peptide synthesis provides a versatile method for producing C-terminally PEGylated peptides with improved physicochemical properties. The protocols outlined above offer a comprehensive guide for researchers, but optimization may be required for specific peptide sequences and applications. Careful monitoring of coupling and deprotection steps is crucial for achieving high-purity final products.
References
Application Notes and Protocols for HS-PEG9-CH2CH2COOH Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed procedures for the covalent coupling of HS-PEG9-CH2CH2COOH, a heterobifunctional linker, to other molecules. This linker contains a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, enabling a variety of conjugation strategies. The protocols outlined below focus on the two most common coupling reactions: EDC/NHS-mediated amide bond formation with primary amines via the carboxylic acid, and maleimide-mediated thioether bond formation with sulfhydryl-reactive molecules.
Overview of this compound Chemistry
This compound is a versatile tool in bioconjugation, drug delivery, and surface modification.[1] The polyethylene glycol (PEG) spacer enhances water solubility and can reduce steric hindrance during conjugation. The terminal thiol group allows for specific reaction with maleimides or for attachment to gold surfaces, while the carboxylic acid can be activated to react with primary amines.[2][3]
Coupling via the Carboxylic Acid Group (Amide Bond Formation)
The most common method for conjugating the carboxylic acid end of this compound is through the use of 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) or its water-soluble analog, Sulfo-NHS.[4][5] This reaction forms a stable amide bond with a primary amine-containing molecule (e.g., proteins, peptides, or amino-modified surfaces).
The process occurs in two main steps:
-
Activation of the Carboxylic Acid: EDC reacts with the carboxyl group to form a highly reactive O-acylisourea intermediate.
-
Formation of a Stable NHS Ester: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS ester, which can then react with a primary amine to form a stable amide bond.
Experimental Protocol: EDC/NHS Coupling in Aqueous Buffer
This protocol details the in-situ activation of this compound and subsequent conjugation to an amine-containing biomolecule.
Materials:
-
This compound
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC-HCl)
-
N-hydroxysuccinimide (NHS) or N-hydroxysulfosuccinimide (Sulfo-NHS)
-
Amine-containing molecule (e.g., protein, peptide)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), 0.5 M NaCl, pH 4.7-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-7.5 (e.g., 20mM sodium phosphate, 150mM NaCl)
-
Quenching Solution: 1 M Hydroxylamine HCl or 1 M Tris-HCl, pH 8.5
-
Dimethylsulfoxide (DMSO) or Dimethylformamide (DMF), anhydrous
-
Desalting column
Procedure:
-
Reagent Preparation:
-
Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.
-
Prepare a stock solution of this compound in anhydrous DMSO or DMF (e.g., 10 mg/mL).
-
Dissolve the amine-containing molecule in the Coupling Buffer.
-
-
Activation of this compound:
-
Dissolve the desired amount of this compound in the Activation Buffer.
-
Add EDC and NHS (or Sulfo-NHS) to the this compound solution. For optimal results, use a molar excess of EDC and NHS over the PEG linker.
-
Incubate the reaction for 15 minutes at room temperature.
-
-
Conjugation to the Amine-Containing Molecule:
-
Immediately add the activated this compound solution to the solution of the amine-containing molecule. For best results, the reaction of NHS-activated molecules with primary amines is most efficient at pH 7-8.
-
Allow the reaction to proceed for 2 hours at room temperature.
-
-
Quenching the Reaction:
-
Add the Quenching Solution to a final concentration of 10-50 mM to hydrolyze any unreacted NHS esters. Incubate for 15 minutes at room temperature.
-
-
Purification:
-
Remove excess reagents and byproducts by using a desalting column or through dialysis against an appropriate buffer.
-
Summary of EDC/NHS Coupling Conditions
| Parameter | Recommended Conditions | Source(s) |
| Activation Buffer | 0.1 M MES, 0.5 M NaCl | |
| Activation pH | 4.7 - 6.0 | |
| Coupling Buffer | Phosphate-buffered saline (PBS) | |
| Coupling pH | 7.2 - 8.0 | |
| Reagents | EDC, NHS (or Sulfo-NHS) | |
| Activation Time | 15 minutes | |
| Coupling Time | 2 hours | |
| Temperature | Room Temperature | |
| Quenching Agent | Hydroxylamine, Tris, Glycine, or Ethanolamine |
Coupling via the Thiol Group (Thioether Bond Formation)
The thiol group of this compound reacts specifically with maleimide-functionalized molecules to form a stable thioether bond. This reaction is highly efficient and proceeds under mild conditions.
Experimental Protocol: Thiol-Maleimide Coupling
Materials:
-
This compound
-
Maleimide-functionalized molecule
-
Reaction Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA
-
Degassing equipment (optional, but recommended)
-
Purification system (e.g., size exclusion chromatography)
Procedure:
-
Reagent Preparation:
-
Dissolve the maleimide-functionalized molecule in the Reaction Buffer.
-
Dissolve this compound in the Reaction Buffer immediately before use to minimize oxidation of the thiol group. It is recommended to degas the buffer to remove dissolved oxygen.
-
-
Conjugation Reaction:
-
Add the this compound solution to the maleimide-functionalized molecule solution. A slight molar excess of the maleimide-containing molecule may be used to ensure complete reaction of the thiol.
-
Incubate the reaction at room temperature for 2 hours or at 4°C overnight. The reaction progress can be monitored by analytical techniques such as HPLC.
-
-
Quenching the Reaction (Optional):
-
If desired, any unreacted maleimide groups can be quenched by adding a small molecule thiol, such as cysteine or 2-mercaptoethanol, in a slight molar excess.
-
-
Purification:
-
Purify the conjugate using size exclusion chromatography or other appropriate chromatographic techniques to remove unreacted starting materials and byproducts.
-
Summary of Thiol-Maleimide Coupling Conditions
| Parameter | Recommended Conditions | Source(s) |
| Reaction Buffer | Phosphate-buffered saline (PBS) with 1-10 mM EDTA | General knowledge |
| Reaction pH | 6.5 - 7.5 | General knowledge |
| Reactants | Thiol-containing molecule, Maleimide-containing molecule | |
| Reaction Time | 2 hours to overnight | General knowledge |
| Temperature | Room Temperature or 4°C | General knowledge |
| Quenching Agent | Cysteine, 2-Mercaptoethanol | General knowledge |
Visualizing the Workflows
EDC/NHS Coupling Workflow
Caption: Workflow for EDC/NHS-mediated amide bond formation.
Thiol-Maleimide Coupling Workflow
Caption: Workflow for Thiol-Maleimide thioether bond formation.
Storage and Handling
-
This compound: Store at -20°C, desiccated. Equilibrate the reagent to room temperature before opening to avoid moisture condensation.
-
EDC-HCl and NHS: Store at 4°C, desiccated. These reagents are hygroscopic.
-
Stock Solutions: Prepare stock solutions in anhydrous DMSO or DMF and store at -20°C under an inert gas like argon or nitrogen.
References
Application Notes & Protocols for Site-Specific Antibody-Drug Conjugates using HS-Peg9-CH2CH2cooh
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of the bifunctional linker, HS-Peg9-CH2CH2cooh (Thiol-PEG9-propionic acid), in the development of site-specific antibody-drug conjugates (ADCs). The inclusion of a polyethylene glycol (PEG) chain can enhance the solubility and stability of the resulting ADC.[1][2]
The this compound linker features a terminal thiol (-SH) group and a carboxylic acid (-COOH) group, enabling a two-step conjugation strategy. This allows for the precise attachment of a cytotoxic payload to a specific site on a monoclonal antibody (mAb), leading to the production of homogeneous ADCs with a controlled drug-to-antibody ratio (DAR).[3] Site-specific conjugation methods are crucial for improving the therapeutic index of ADCs compared to heterogeneous mixtures produced by traditional methods.[3][4]
Principle of Use
The carboxylic acid terminus of the this compound linker is typically activated and reacted with an amine-containing cytotoxic drug. Subsequently, the thiol end of the drug-linker complex is conjugated to a specific site on the antibody. This site can be an engineered cysteine residue or a thiol group introduced through other site-specific modification techniques. This sequential approach ensures precise control over the conjugation process and the final ADC structure.
Experimental Protocols
Protocol 1: Activation of this compound and Conjugation to an Amine-Containing Cytotoxic Drug
This protocol details the activation of the carboxylic acid group of the this compound linker using EDC and Sulfo-NHS, followed by conjugation to a cytotoxic drug possessing a primary or secondary amine.
Materials:
-
This compound
-
Amine-containing cytotoxic drug (e.g., Monomethyl Auristatin E - MMAE)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-Hydroxysulfosuccinimide (Sulfo-NHS)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Reaction Buffer: Phosphate-Buffered Saline (PBS), pH 7.4
-
Reverse-phase HPLC system
-
Lyophilizer
Procedure:
-
Activation of this compound:
-
Dissolve this compound in anhydrous DMF or DMSO.
-
In a separate tube, prepare fresh solutions of EDC (e.g., 50 mM) and Sulfo-NHS (e.g., 50 mM) in cold, anhydrous DMF or DMSO.
-
Add the EDC and Sulfo-NHS solutions to the linker solution to activate the carboxylic acid group.
-
Incubate for 15-30 minutes at room temperature to form the NHS-activated linker.
-
-
Conjugation to the Cytotoxic Drug:
-
Dissolve the amine-containing cytotoxic drug (1.5 equivalents) in anhydrous DMF or DMSO.
-
Add the drug solution to the activated linker solution.
-
Allow the reaction to stir at room temperature overnight.
-
-
Purification of the Drug-Linker Conjugate:
-
Monitor the reaction progress using LC-MS.
-
Upon completion, purify the drug-linker conjugate by reverse-phase HPLC.
-
Lyophilize the pure fractions to obtain the solid drug-linker conjugate.
-
Protocol 2: Site-Specific Conjugation of the Drug-Linker Complex to an Antibody
This protocol describes the conjugation of the thiol-containing drug-linker complex to a monoclonal antibody with a reactive site, such as an engineered cysteine or a maleimide group introduced at a specific location.
Materials:
-
Thiol-activated drug-linker complex (from Protocol 1)
-
Engineered monoclonal antibody (mAb) with a free cysteine or other thiol-reactive site
-
Conjugation Buffer: PBS with 5 mM EDTA, pH 7.2
-
Reducing agent (if necessary, e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Size-Exclusion Chromatography (SEC) system
-
UV-Vis Spectrophotometer
-
Hydrophobic Interaction Chromatography (HIC) system
Procedure:
-
Antibody Preparation:
-
If the antibody's target cysteine is in a disulfide bond, a partial reduction may be necessary. Incubate the antibody with a mild reducing agent like TCEP at a specific molar ratio and temperature to expose the free thiol. This step should be optimized for each antibody.
-
Buffer exchange the antibody into the Conjugation Buffer.
-
Determine the precise antibody concentration using a UV-Vis spectrophotometer at 280 nm.
-
-
Conjugation Reaction:
-
Dissolve the thiol-activated drug-linker complex in DMSO.
-
Add the drug-linker solution (e.g., 5-10 fold molar excess over the antibody) to the antibody solution. The final concentration of the organic solvent should not exceed 10% (v/v) to maintain antibody integrity.
-
Incubate the reaction mixture for 2-4 hours at room temperature with gentle mixing.
-
-
Quenching the Reaction:
-
Add a quenching reagent, such as N-acetylcysteine, to cap any unreacted sites on the antibody.
-
-
Purification of the ADC:
-
Purify the ADC from unconjugated drug-linker and other reaction components using Size-Exclusion Chromatography (SEC).
-
-
Characterization of the ADC:
-
Drug-to-Antibody Ratio (DAR): Determine the average DAR using Hydrophobic Interaction Chromatography (HIC) or LC-MS.
-
Purity and Aggregation: Assess the purity and presence of aggregates using SEC.
-
Antigen Binding: Confirm that the conjugation process has not compromised the antibody's binding affinity using ELISA or Surface Plasmon Resonance (SPR).
-
Data Presentation
The following tables present representative data that would be generated during the development and characterization of an ADC using the this compound linker.
Table 1: Conjugation Efficiency and DAR Analysis
| ADC Batch | Molar Ratio (Drug-Linker:mAb) | Average DAR (by HIC) | Monomer Purity (by SEC) |
| ADC-001 | 3:1 | 1.8 | >98% |
| ADC-002 | 5:1 | 3.5 | >97% |
| ADC-003 | 10:1 | 3.9 | >95% |
Table 2: In Vitro Cytotoxicity Assay
| Cell Line | Target Antigen Expression | ADC-002 IC50 (nM) | Non-Targeted ADC IC50 (nM) | Free Drug IC50 (nM) |
| Cell Line A | High | 5.2 | >1000 | 0.8 |
| Cell Line B | Low | 850 | >1000 | 1.1 |
| Cell Line C | Negative | >1000 | >1000 | 0.9 |
Table 3: In Vivo Efficacy in Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle | - | 0 | +2 |
| Non-Targeted ADC | 5 | 15 | -3 |
| ADC-002 | 1 | 65 | +1 |
| ADC-002 | 5 | 95 | -4 |
Visualizations
Chemical Structure of this compound
Caption: Chemical structure of the this compound linker.
Experimental Workflow for Site-Specific ADC Creation
Caption: Workflow for creating a site-specific ADC.
Generalized ADC Mechanism of Action
Caption: Generalized pathway of ADC-induced cell death.
References
- 1. Application of PEG Derivatives in ADC Linkers - Huateng Pharmaceutical CO Ltd [us.huatengsci.com]
- 2. ADC Linkers, PEG Linkers Supply - Biopharma PEG [biochempeg.com]
- 3. Methods for site-specific drug conjugation to antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Linker and Conjugation Site Synergy in Antibody–Drug Conjugates: Impacts on Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Attaching Fluorescent Dyes Using HS-Peg9-CH2CH2cooh
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterobifunctional linker, HS-Peg9-CH2CH2cooh (Thiol-PEG9-propionic acid), is a versatile tool in bioconjugation, enabling the covalent attachment of fluorescent dyes to various biomolecules such as proteins, peptides, and antibodies. This linker features a terminal thiol (-SH) group and a terminal carboxylic acid (-COOH) group, separated by a 9-unit polyethylene glycol (PEG) chain. The PEG spacer enhances the solubility and reduces the immunogenicity of the resulting conjugate, while the two distinct reactive ends allow for specific and controlled labeling strategies.[1][2]
These application notes provide detailed protocols for two primary methods of attaching fluorescent dyes using this linker:
-
Thiol-Reactive Conjugation: Utilizing the thiol group to react with maleimide-activated fluorescent dyes.
-
Carboxylic Acid-Reactive Conjugation: Activating the carboxylic acid group to react with amine-containing fluorescent dyes.
Data Presentation: Comparison of Conjugation Chemistries
The choice between utilizing the thiol or the carboxylic acid terminus of this compound for dye attachment depends on the available functional groups on the target molecule and the desired stability of the linkage. Below is a summary of quantitative data for the two main conjugation strategies.
| Parameter | Thiol-Reactive (Maleimide) | Carboxylic Acid-Reactive (EDC/NHS) | References |
| Reactive Group on Dye | Maleimide | Primary Amine | [3][4] |
| Reactive Group on Linker | Thiol (-SH) | Carboxylic Acid (-COOH) | [3] |
| Typical Reaction pH | 6.5 - 7.5 | 7.0 - 8.5 (for amine reaction) | |
| Conjugation Efficiency (Peptide) | 84 ± 4% to ~100% | Highly variable, dependent on optimization | |
| Conjugation Efficiency (Protein) | ~70% | Highly variable, dependent on optimization | |
| Optimal Molar Ratio (Dye:Linker) | 2:1 to 5:1 | 10:1 to 50:1 (Dye:Activated Linker) | |
| Typical Reaction Time | 30 minutes to 2 hours | 2 hours to overnight | |
| Bond Stability | Thioether bond; generally stable, but can undergo retro-Michael addition. | Amide bond; highly stable. |
Mandatory Visualization
Signaling Pathway: General Overview of Bioconjugation
Caption: General workflow for creating a fluorescently labeled biomolecule.
Experimental Workflow: Two-Step Conjugation Strategy
Caption: Workflow for a two-step bioconjugation process.
Experimental Protocols
Protocol 1: Thiol-Reactive Fluorescent Dye Labeling
This protocol describes the conjugation of a maleimide-activated fluorescent dye to the thiol group of this compound, which is pre-conjugated to a target biomolecule.
Materials:
-
Biomolecule-PEG9-SH conjugate
-
Maleimide-activated fluorescent dye (e.g., Maleimide-PEG4-FITC)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 6.5-7.5, containing 1-10 mM EDTA. Degas the buffer before use.
-
Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)
-
Quenching Reagent: 2-Mercaptoethanol or L-cysteine
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Biomolecule-PEG9-SH Conjugate: Dissolve the biomolecule-PEG9-SH in degassed Conjugation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare the Fluorescent Dye Solution: Immediately before use, dissolve the maleimide-activated fluorescent dye in a small amount of anhydrous DMF or DMSO to create a 10 mM stock solution.
-
Conjugation Reaction:
-
Add the fluorescent dye solution to the biomolecule-PEG9-SH solution at a molar ratio of 10-20 moles of dye per mole of biomolecule.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction (Optional): Add a 50-fold molar excess of the quenching reagent (e.g., 2-mercaptoethanol) to the reaction mixture and incubate for 30 minutes at room temperature to consume any unreacted maleimide groups.
-
Purification: Purify the fluorescently labeled biomolecule from excess dye and quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its maximum absorbance wavelength.
Protocol 2: Carboxylic Acid-Reactive Fluorescent Dye Labeling
This protocol describes the activation of the carboxylic acid group on this compound (pre-conjugated to a biomolecule) and subsequent reaction with an amine-containing fluorescent dye.
Materials:
-
Biomolecule-PEG9-COOH conjugate
-
Amine-containing fluorescent dye (e.g., Fluorescein-amine)
-
Activation Buffer: 0.1 M MES (2-(N-morpholino)ethanesulfonic acid), pH 4.5-6.0
-
Coupling Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.0
-
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride)
-
Sulfo-NHS (N-hydroxysulfosuccinimide)
-
Quenching Solution: 1 M Tris-HCl, pH 8.5
-
Purification column (e.g., Sephadex G-25)
Procedure:
-
Prepare the Biomolecule-PEG9-COOH Conjugate: Dissolve the biomolecule-PEG9-COOH in Activation Buffer to a final concentration of 1-10 mg/mL.
-
Prepare EDC and Sulfo-NHS Solutions: Immediately before use, prepare 10 mg/mL solutions of EDC and Sulfo-NHS in Activation Buffer.
-
Activation of Carboxylic Acid:
-
Add the EDC solution to the biomolecule-PEG9-COOH solution to a final concentration of 2-10 mM.
-
Immediately add the Sulfo-NHS solution to a final concentration of 5-20 mM.
-
Incubate for 15-30 minutes at room temperature.
-
-
Removal of Excess Activation Reagents: Immediately after activation, remove excess EDC and Sulfo-NHS by passing the reaction mixture through a desalting column pre-equilibrated with Coupling Buffer.
-
Conjugation Reaction:
-
Immediately add the amine-containing fluorescent dye to the activated biomolecule solution. A 20-50 fold molar excess of the dye over the biomolecule is a common starting point.
-
Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C, protected from light.
-
-
Quench the Reaction: Add the Quenching Solution to the reaction mixture to a final concentration of 50-100 mM. Incubate for 30 minutes at room temperature to quench any unreacted NHS-esters.
-
Purification: Purify the fluorescently labeled biomolecule from excess dye and quenching reagents using a size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with an appropriate buffer (e.g., PBS).
-
Characterization: Determine the degree of labeling (DOL) by measuring the absorbance of the protein at 280 nm and the dye at its maximum absorbance wavelength.
References
Application Note: High-Purity Purification of PROTACs Synthesized with a Thiolated PEG Linker
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary class of therapeutic molecules designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1] A typical PROTAC is a heterobifunctional molecule composed of a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects the two.[2] The formation of a ternary complex between the PROTAC, the POI, and the E3 ligase leads to the ubiquitination and subsequent degradation of the target protein.[3][4]
The linker plays a crucial role in the efficacy of a PROTAC, influencing its solubility, cell permeability, and the stability of the ternary complex. Polyethylene glycol (PEG) linkers are frequently employed to improve the physicochemical properties of PROTACs.[5] The specific linker, HS-Peg9-CH2CH2cooh, provides a flexible PEG chain to enhance solubility, a terminal carboxylic acid for versatile conjugation chemistry, and a thiol group that can be used for specific bioconjugation or as a point of attachment.
However, the purification of PROTACs, particularly those with reactive functional groups like thiols, presents a significant challenge. This application note provides a detailed protocol for the purification of PROTACs synthesized using the this compound linker, ensuring high purity and recovery. The protocol is designed for researchers, scientists, and drug development professionals working on the development of novel PROTAC-based therapeutics.
Experimental Protocols
General Workflow for PROTAC Purification
The purification of a PROTAC synthesized with the this compound linker is a multi-step process designed to remove unreacted starting materials, reagents, and byproducts. The general workflow involves an initial work-up and extraction, followed by flash column chromatography, and a final polishing step using preparative reversed-phase high-performance liquid chromatography (RP-HPLC).
Detailed Purification Protocol
2.1. Aqueous Work-up and Extraction
-
Upon completion of the synthesis reaction, quench the reaction mixture as appropriate for the specific chemistry used.
-
If the reaction solvent is organic and water-miscible (e.g., DMF, DMSO), dilute the mixture with ethyl acetate or another suitable organic solvent.
-
Wash the organic layer sequentially with water and brine to remove water-soluble impurities and reagents.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
2.2. Flash Column Chromatography
-
Objective: To perform an initial, coarse purification of the crude product to remove major impurities.
-
Stationary Phase: Silica gel (e.g., 230-400 mesh).
-
Mobile Phase: A gradient of ethyl acetate in hexanes or dichloromethane in methanol is typically used. The specific gradient will depend on the polarity of the PROTAC.
-
Procedure: a. Dissolve the crude product in a minimal amount of the mobile phase or a suitable solvent. b. Load the sample onto the silica gel column. c. Elute the column with the chosen mobile phase gradient, collecting fractions. d. Analyze the fractions by thin-layer chromatography (TLC) or LC-MS to identify those containing the desired PROTAC. e. Combine the pure fractions and concentrate under reduced pressure.
2.3. Preparative Reversed-Phase HPLC (RP-HPLC)
-
Objective: To achieve high-purity separation of the PROTAC from closely related impurities.
-
Instrumentation: A preparative HPLC system equipped with a UV detector.
-
Column: A C18 column is generally suitable for the purification of PROTACs.
-
Mobile Phase:
-
Solvent A: 0.1% Trifluoroacetic acid (TFA) or 0.1% formic acid in water.
-
Solvent B: Acetonitrile or methanol with 0.1% TFA or 0.1% formic acid.
-
Note: The use of an acidic modifier is crucial for good peak shape and reproducibility.
-
-
Procedure: a. Dissolve the partially purified PROTAC from the flash chromatography step in a minimal amount of a suitable solvent (e.g., DMSO, DMF, or the mobile phase). b. Inject the sample onto the preparative RP-HPLC column. c. Elute with a linear gradient of Solvent B in Solvent A. A typical gradient might be from 5% to 95% Solvent B over 30 minutes. d. Monitor the elution profile at a suitable wavelength (e.g., 254 nm or 280 nm) and collect fractions corresponding to the main peak. e. Analyze the collected fractions for purity using analytical LC-MS. f. Combine the pure fractions and lyophilize to obtain the final, high-purity PROTAC.
Data Presentation
The following tables summarize typical parameters and expected outcomes for the purification of a PROTAC synthesized with the this compound linker.
Table 1: Summary of Purification Steps and Expected Purity
| Purification Step | Typical Purity | Key Impurities Removed |
| Aqueous Work-up | 20-50% | Water-soluble reagents, salts |
| Flash Chromatography | 70-90% | Unreacted starting materials, non-polar byproducts |
| Preparative RP-HPLC | >95% | Isomers, closely related impurities |
Table 2: Analytical Parameters for Quality Control
| Analytical Method | Parameter | Acceptance Criteria |
| LC-MS | Purity | ≥ 95% |
| Molecular Weight | Matches theoretical mass ± 0.5 Da | |
| ¹H NMR | Spectrum | Consistent with proposed structure |
| HRMS | Mass Accuracy | < 5 ppm |
Signaling Pathway and Mechanism of Action
To illustrate the biological context of a purified PROTAC, we will consider a PROTAC designed to target Bromodomain-containing protein 4 (BRD4), a well-established therapeutic target in cancer. BRD4 is a key regulator of oncogenes such as c-MYC. The following diagram illustrates the mechanism of action for a BRD4-targeting PROTAC.
Conclusion
The purification of PROTACs synthesized with the this compound linker requires a systematic, multi-step approach to achieve the high purity necessary for biological evaluation. The protocol outlined in this application note, combining aqueous work-up, flash chromatography, and preparative RP-HPLC, provides a reliable method for obtaining high-quality PROTACs. The use of appropriate analytical techniques for quality control is essential to ensure the identity and purity of the final compound. The successful purification of these complex molecules is a critical step in the development of novel PROTAC-based therapies for a wide range of diseases.
References
- 1. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Degradation of proteins by PROTACs and other strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. scienceopen.com [scienceopen.com]
- 5. Navigating PROTACs in Cancer Therapy: Advancements, Challenges, and Future Horizons - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for HS-Peg9-CH2CH2cooh in Targeted Drug Delivery Systems
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the heterobifunctional linker, HS-Peg9-CH2CH2cooh (Thiol-PEG9-propionic acid), in the development of targeted drug delivery systems. This linker, with a thiol group at one end and a carboxylic acid at the other, connected by a 9-unit polyethylene glycol (PEG) spacer, offers a versatile platform for conjugating drugs, targeting ligands, and nanoparticles.
Introduction to this compound
This compound is a valuable tool in bioconjugation and drug delivery due to its defined structure and functional groups. The thiol (-SH) group allows for strong covalent attachment to gold surfaces, such as gold nanoparticles (AuNPs), forming stable self-assembled monolayers (SAMs). The terminal carboxylic acid (-COOH) provides a reactive handle for conjugating amine-containing molecules, including therapeutic drugs, antibodies, peptides, or other targeting moieties, through common amide bond formation chemistries. The PEG spacer enhances the biocompatibility and solubility of the resulting conjugate, reduces non-specific protein binding, and can prolong circulation time in vivo.[1][2][3][4]
Chemical Properties:
| Property | Value | Reference |
| Molecular Formula | C21H42O11S | [5] |
| Molecular Weight | 502.62 g/mol | |
| Structure | HS-(CH2CH2O)9-CH2CH2COOH |
Applications in Targeted Drug Delivery
The unique properties of this compound make it suitable for a variety of applications in the development of targeted drug delivery systems:
-
Nanoparticle Functionalization: The thiol group enables the straightforward surface modification of metallic nanoparticles, particularly gold nanoparticles, creating a hydrophilic and biocompatible coating that can be further functionalized.
-
Antibody-Drug Conjugate (ADC) Development: The linker can be used to attach potent cytotoxic drugs to monoclonal antibodies, directing the therapeutic agent specifically to cancer cells that overexpress the target antigen.
-
Targeted Liposome Formulation: While the thiol group is primarily for metallic surfaces, the carboxylic acid end can be used to conjugate targeting ligands to the surface of pre-formed liposomes that have amine-functionalized lipids.
-
PROTAC Development: This linker is also utilized in the synthesis of Proteolysis Targeting Chimeras (PROTACs), which are designed to selectively degrade target proteins within cells.
Quantitative Data on PEGylated Nanoparticle Performance
The following tables provide representative data on the performance of PEGylated nanoparticles in drug delivery applications. While this data is not specific to this compound, it is indicative of the expected outcomes when using this type of linker.
Table 1: Cellular Uptake of Functionalized PEGylated Nanoparticles
| Nanoparticle Formulation | Cell Line | Uptake Efficiency (% of administered dose) | Reference |
| RGD-PEG-AuNPs | HeLa (Cervical Cancer) | ~70% increase with targeting ligand | |
| PEG-PLGA Nanoparticles (15% PEG) | 4T1 (Breast Cancer) | Significantly higher than lower PEG content | |
| cRGD-PEG-AuNPs | αVβ3 integrin expressing cells | Increased uptake compared to non-targeted | |
| HER2-targeted PEG-dMNPs | SKOV-3 (Ovarian Cancer) | 3.61 ± 0.74 (%ID/mg protein) |
Table 2: In Vivo Biodistribution of PEGylated Gold Nanoparticles in Mice (72 hours post-injection)
| Organ | Non-Targeted PEG-AuNPs (% Injected Dose/gram) | HER2-Targeted PEG-AuNPs (% Injected Dose/gram) | Reference |
| Tumor | ~2 | ~10 | |
| Liver | ~15 | ~12 | |
| Spleen | ~8 | ~6 | |
| Kidneys | ~3 | ~3 | |
| Lungs | ~1 | ~1 |
Table 3: Drug Loading and Release from PEGylated Nanocarriers
| Nanocarrier System | Drug | Drug Loading Capacity (% w/w) | Release Profile | Reference |
| PEG-PLGA Nanoparticles | Docetaxel | ~5-10% | Sustained release over 72h | |
| PEGylated Liposomes | Doxorubicin | ~10-15% | pH-sensitive release | |
| Thiol-PEG functionalized Liposomes | Calcein (model drug) | >95% encapsulation efficiency | Sustained release |
Experimental Protocols
Protocol 1: Functionalization of Gold Nanoparticles with this compound
This protocol describes the formation of a self-assembled monolayer (SAM) of this compound on the surface of gold nanoparticles.
Materials:
-
Gold nanoparticles (AuNPs) solution
-
This compound
-
Ethanol (200 proof)
-
Deionized (DI) water
-
Centrifuge tubes
-
Centrifuge
Procedure:
-
Preparation of Linker Solution: Prepare a 1 mM solution of this compound in ethanol.
-
Functionalization: Add the this compound solution to the AuNP solution at a molar ratio of approximately 10,000:1 (linker to AuNP).
-
Incubation: Gently mix the solution and incubate at room temperature for at least 12 hours to allow for the formation of a stable SAM.
-
Purification: Centrifuge the solution to pellet the functionalized AuNPs. The centrifugation speed and time will depend on the size of the AuNPs.
-
Washing: Carefully remove the supernatant and resuspend the pellet in fresh ethanol. Repeat the centrifugation and washing step two more times to remove any unbound linker.
-
Final Resuspension: After the final wash, resuspend the purified this compound functionalized AuNPs in a buffer of choice (e.g., PBS, pH 7.4) for further conjugation.
Protocol 2: Conjugation of a Targeting Antibody to Functionalized Nanoparticles via EDC/NHS Chemistry
This protocol details the covalent attachment of an amine-containing targeting antibody (e.g., Trastuzumab for HER2 targeting) to the carboxylic acid groups on the surface of the functionalized nanoparticles.
Materials:
-
This compound functionalized AuNPs
-
Targeting antibody (e.g., Trastuzumab)
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)
-
N-hydroxysuccinimide (NHS)
-
Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0
-
Coupling Buffer: 1X PBS, pH 7.4
-
Quenching Solution: 1 M Tris-HCl, pH 8.0 or 1 M Hydroxylamine, pH 8.5
-
Desalting column
Procedure:
-
Activation of Carboxylic Acid Groups:
-
Resuspend the functionalized AuNPs in Activation Buffer.
-
Prepare fresh solutions of EDC and NHS in Activation Buffer (e.g., 10 mg/mL).
-
Add EDC (final concentration ~2 mM) and NHS (final concentration ~5 mM) to the nanoparticle solution.
-
Incubate for 15-30 minutes at room temperature with gentle mixing to activate the carboxyl groups.
-
-
Antibody Conjugation:
-
Immediately after activation, add the targeting antibody to the activated nanoparticle solution. The molar ratio of antibody to nanoparticles should be optimized for the specific application.
-
Adjust the pH of the reaction mixture to 7.2-7.5 using the Coupling Buffer.
-
Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.
-
-
Quenching:
-
Add the Quenching Solution to a final concentration of 10-50 mM to stop the reaction and quench any unreacted NHS-esters.
-
Incubate for 30 minutes at room temperature.
-
-
Purification:
-
Purify the antibody-conjugated nanoparticles from excess reagents and unconjugated antibody using a desalting column or size exclusion chromatography appropriate for the size of the nanoparticles.
-
Protocol 3: Quantification of Drug Loading using UV-Vis Spectroscopy
This protocol provides a general method for determining the amount of drug loaded into the nanoparticles.
Materials:
-
Drug-loaded nanoparticles
-
Unloaded (placebo) nanoparticles
-
Appropriate solvent to dissolve the drug and disrupt the nanoparticles (e.g., methanol, DMSO)
-
UV-Vis Spectrophotometer
-
Cuvettes
Procedure:
-
Standard Curve Preparation:
-
Prepare a series of standard solutions of the free drug in the chosen solvent at known concentrations.
-
Measure the absorbance of each standard at the wavelength of maximum absorbance (λmax) for the drug.
-
Plot a calibration curve of absorbance versus concentration.
-
-
Sample Preparation:
-
Take a known volume of the purified drug-loaded nanoparticle solution and lyophilize or evaporate the solvent to obtain a dry pellet.
-
Dissolve the pellet in a known volume of the solvent used for the standard curve. This should disrupt the nanoparticles and release the drug.
-
Prepare a sample of unloaded nanoparticles in the same manner to serve as a blank and account for any absorbance from the nanoparticle components.
-
-
Measurement:
-
Measure the absorbance of the dissolved drug-loaded nanoparticle sample at the drug's λmax, using the dissolved unloaded nanoparticle sample as the blank.
-
-
Calculation:
-
Use the calibration curve to determine the concentration of the drug in the sample.
-
Calculate the drug loading content (DLC) and encapsulation efficiency (EE) using the following formulas:
-
DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100
-
EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100
-
-
Visualizations
Experimental Workflow
Caption: Workflow for developing a targeted drug delivery system.
Signaling Pathway
Caption: EGFR signaling pathway and targeted drug delivery inhibition.
References
- 1. benchchem.com [benchchem.com]
- 2. Modulation of nanoparticle uptake, intracellular distribution, and retention with docetaxel to enhance radiotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. labinsights.nl [labinsights.nl]
- 4. Cellular uptake and fate of PEGylated gold nanoparticles is dependent on both cell-penetration peptides and particle size - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analytical Techniques for Characterizing Tumor-Targeted Antibody-Functionalized Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Cell Permeability of PROTACs with PEG Linkers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Proteolysis-targeting chimeras (PROTACs) are a revolutionary therapeutic modality designed to selectively eliminate target proteins by hijacking the cell's own ubiquitin-proteasome system.[1][2] These heterobifunctional molecules consist of a ligand that binds to a target protein of interest (POI), another ligand that recruits an E3 ubiquitin ligase, and a chemical linker connecting the two.[1][3] The linker, particularly those containing polyethylene glycol (PEG) units, is a critical determinant of a PROTAC's physicochemical properties, including solubility and cell permeability.[4] Due to their large size and high polar surface area, many PROTACs face challenges in crossing the cell membrane to reach their intracellular targets. Therefore, accurate and robust assessment of cell permeability is a crucial step in the development of effective PROTAC therapeutics.
These application notes provide detailed protocols for key assays used to evaluate the cell permeability of PROTACs, with a special focus on the considerations for molecules containing PEG linkers.
The Role of PEG Linkers in PROTAC Cell Permeability
PEG linkers are frequently incorporated into PROTAC design to enhance solubility and optimize the formation of the ternary complex between the target protein and the E3 ligase. The influence of PEG linkers on cell permeability is complex and multifaceted:
-
Conformational Flexibility : PEG linkers are flexible and can allow the PROTAC to adopt folded conformations. This "chameleonic" behavior can shield the polar regions of the molecule in the hydrophobic environment of the cell membrane, facilitating passive diffusion.
-
Impact of Linker Length : The length of the PEG linker is a critical parameter. Shorter linkers are often associated with improved permeability. However, an optimal length is required to enable productive ternary complex formation, and this must be determined empirically for each PROTAC system. Excessively long PEG chains can negatively impact permeability due to increased molecular weight and flexibility.
-
Reduced Polarity : While PEG linkers are hydrophilic, their ability to engage in intramolecular hydrogen bonding can reduce the overall solvent-accessible 3D polar surface area, which is a key predictor of cell permeability.
Quantitative Data Summary
The following tables summarize representative quantitative data from studies investigating the cell permeability of PROTACs, illustrating the impact of linker composition and assay type.
Table 1: Physicochemical Properties of Representative PROTACs
| PROTAC | Linker Type | Molecular Weight (MW) | cLogP | Topological Polar Surface Area (TPSA) | Hydrogen Bond Donors (HBD) | Hydrogen Bond Acceptors (HBA) | Reference |
| PROTAC 1 | PEG-based | 900 - 1100 | Varies | Varies | Varies | Varies | |
| PROTACs 1-3 | Varied (incl. PEG) | >500 | Varies | >140 Ų | >5 | >10 | |
| ARV-110 | Rigid piperidine | <800 | Varies | Varies | Varies | Varies | |
| ARV-471 | Rigid piperazine | <800 | Varies | Varies | Varies | Varies |
Data compiled from publicly available research. cLogP, calculated octanol-water partition coefficient; TPSA, topological polar surface area; HBD, hydrogen bond donors; HBA, hydrogen bond acceptors.
Table 2: Comparative Permeability Data from Different Assays
| PROTAC | Assay Type | Apparent Permeability (Papp) (x 10⁻⁶ cm/s) | Efflux Ratio | Intracellular Concentration (nM) | Reference |
| MZ1 | Caco-2 | Low | High | - | |
| PROTAC 14 | Caco-2 | 1.7 | 8.4 | - | |
| PROTAC 18 | Caco-2 | 0.15 | 1.5 | - | |
| PROTAC 20d | Caco-2 | < LOQ | >12 | - | |
| dTAG-7 | Caco-2 | Low | High | - | |
| dBET57 | Caco-2 | Low | High | - | |
| ARV-110 | Caco-2 | Low | - | - | |
| AT Series (15-17) | PAMPA | 0.002 - 0.005 | - | - | |
| MZ Series (7-9) | PAMPA | 0.006 - 0.6 | - | - |
This data is illustrative and compiled from various sources in the literature. Papp values are highly dependent on the specific PROTAC and experimental conditions. Efflux ratio is the ratio of Papp (B-A) to Papp (A-B) and a value >2 is indicative of active efflux.
Signaling Pathways and Experimental Workflows
PROTAC Mechanism of Action
Caption: PROTAC-mediated protein degradation pathway.
General Experimental Workflow for PROTAC Permeability Assessment
Caption: Workflow for assessing and optimizing PROTAC cell permeability.
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: The PAMPA assay is a high-throughput, cell-free method that models passive transcellular permeability. It measures the diffusion of a compound from a donor compartment, through an artificial lipid-infused membrane, to an acceptor compartment. This assay is cost-effective for early-stage screening.
Materials:
-
96-well filter plates (e.g., Millipore MultiScreen-IP, 0.45 µm PVDF)
-
96-well acceptor plates (e.g., Corning Costar)
-
Phospholipid solution (e.g., 2% w/v phosphatidylcholine in dodecane)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Reference compounds (high and low permeability controls)
-
Plate shaker
-
UV-Vis plate reader or LC-MS/MS system
Protocol:
-
Membrane Coating: Carefully apply 5 µL of the phospholipid solution to the filter of each well in the donor plate. Allow the solvent to evaporate for at least 1 hour.
-
Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.
-
Prepare Donor Plate:
-
Dilute the PROTAC stock solution in PBS to a final concentration of 100-200 µM. Ensure the final DMSO concentration is <1%.
-
Add 150 µL of the diluted PROTAC solution to the corresponding wells of the coated donor plate.
-
-
Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the filter bottoms are in contact with the buffer in the acceptor wells.
-
Incubation: Incubate the plate sandwich at room temperature for 4-16 hours on a plate shaker with gentle agitation.
-
Sample Collection: After incubation, separate the plates. Collect samples from both the donor and acceptor wells for analysis.
-
Quantification: Determine the concentration of the PROTAC in the donor and acceptor wells using a suitable analytical method like LC-MS/MS or UV-Vis spectroscopy.
-
Calculation of Apparent Permeability (Papp):
-
The Papp value (in cm/s) is calculated using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C]_A * (V_D + V_A)) / (V_D * [C]_D_initial))
-
Where:
-
V_D = Volume of donor well (cm³)
-
V_A = Volume of acceptor well (cm³)
-
A = Filter area (cm²)
-
t = Incubation time (s)
-
[C]_A = Concentration in acceptor well
-
[C]_D_initial = Initial concentration in donor well
-
-
Caco-2 Permeability Assay
Principle: The Caco-2 permeability assay is a cell-based assay that utilizes a monolayer of differentiated Caco-2 cells, which mimic the human intestinal epithelium. This assay provides a more comprehensive assessment of permeability by considering passive diffusion, active transport, and efflux mechanisms.
Materials:
-
Caco-2 cells
-
24-well Transwell plates (e.g., Corning Costar, 0.4 µm pore size)
-
Cell culture medium (e.g., DMEM with 10% FBS, non-essential amino acids, and penicillin-streptomycin)
-
Hanks' Balanced Salt Solution (HBSS) with 25 mM HEPES, pH 7.4
-
Test PROTAC stock solution (e.g., 10 mM in DMSO)
-
Lucifer yellow (for monolayer integrity check)
-
Reference compounds (for active transport and efflux)
-
LC-MS/MS system
Protocol:
-
Cell Seeding and Differentiation:
-
Seed Caco-2 cells onto the Transwell inserts at a density of approximately 6 x 10⁴ cells/cm².
-
Culture the cells for 18-21 days to allow for differentiation and formation of a confluent monolayer with tight junctions. Change the medium every 2-3 days.
-
-
Monolayer Integrity Test:
-
Before the assay, assess the integrity of the Caco-2 monolayer by measuring the transepithelial electrical resistance (TEER) or the permeability of a fluorescent marker like Lucifer yellow.
-
-
Assay Preparation:
-
Wash the cell monolayers twice with pre-warmed HBSS.
-
Equilibrate the cells in HBSS for 30 minutes at 37°C.
-
-
Permeability Measurement (Apical to Basolateral - A to B):
-
Prepare the dosing solution by diluting the PROTAC stock in HBSS to the desired final concentration (e.g., 1-10 µM), with a final DMSO concentration of <1%.
-
Remove the buffer from the apical (A) and basolateral (B) compartments.
-
Add the PROTAC dosing solution to the apical compartment (e.g., 0.4 mL) and fresh HBSS to the basolateral compartment (e.g., 1.2 mL).
-
Incubate at 37°C with gentle shaking for 1-2 hours.
-
At the end of the incubation, collect samples from both compartments for LC-MS/MS analysis.
-
-
Permeability Measurement (Basolateral to Apical - B to A):
-
To assess active efflux, perform the assay in the reverse direction by adding the PROTAC dosing solution to the basolateral compartment and fresh HBSS to the apical compartment.
-
-
Quantification and Calculation:
-
Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Calculate the Papp values for both A to B and B to A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B to A) / Papp (A to B). An efflux ratio greater than 2 suggests the involvement of active efflux transporters.
-
Note on Assay Optimization for PROTACs: Due to the low solubility and high non-specific binding of many PROTACs, it may be necessary to add a low concentration of bovine serum albumin (BSA) (e.g., 0.25-1%) to the assay buffer to improve recovery.
Chloroalkane Penetration Assay (CAPA)
Principle: CAPA is a quantitative method to assess the cell permeability of PROTACs by tagging them with a chloroalkane handle. The intracellular accumulation of the tagged PROTAC is then measured, providing a direct readout of cell penetration.
Materials:
-
Chloroalkane-tagged PROTACs
-
HEK293T cells (or other suitable cell line)
-
Cell culture medium and reagents
-
Lysis buffer
-
Nano-Glo® Luciferase Assay System (Promega) or similar detection reagent
-
Luminometer
Protocol:
-
Cell Seeding: Seed HEK293T cells in a 96-well plate and culture overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the chloroalkane-tagged PROTACs for a defined period (e.g., 2-4 hours).
-
Cell Lysis: After incubation, wash the cells to remove extracellular compound and then lyse the cells.
-
Detection: Measure the intracellular concentration of the tagged PROTAC using a suitable detection method, such as a NanoBRET-based assay where the chloroalkane tag binds to a NanoLuc-HaloTag fusion protein.
-
Data Analysis: Determine the half-maximal penetration concentration (CP₅₀), which represents the concentration of the compound required to achieve 50% of the maximum intracellular signal.
NanoBRET™ Target Engagement Assay
Principle: The NanoBRET™ assay is a proximity-based method that can indirectly assess cell permeability by measuring the engagement of a PROTAC with its intracellular target. By comparing target engagement in intact versus permeabilized cells, an "availability index" can be calculated to rank-order the intracellular availability of PROTACs.
Materials:
-
HEK293 cells
-
Expression vector for NanoLuc®-E3 ligase fusion protein (e.g., VHL-NanoLuc®)
-
Fluorescent tracer that binds to the E3 ligase
-
Test PROTACs
-
Digitonin for cell permeabilization
-
Nano-Glo® substrate
-
Luminescence plate reader with appropriate filters
Protocol:
-
Cell Transfection: Transfect HEK293 cells with the NanoLuc®-E3 ligase fusion vector.
-
Cell Plating: Plate the transfected cells into a 96-well plate.
-
Assay in Intact Cells:
-
Add the fluorescent tracer to the cells.
-
Add a serial dilution of the PROTAC and incubate.
-
Add the Nano-Glo® substrate and measure the BRET signal.
-
-
Assay in Permeabilized Cells:
-
Treat a parallel set of cells with digitonin to permeabilize the cell membrane.
-
Repeat the tracer and PROTAC addition steps as for the intact cells.
-
Measure the BRET signal.
-
-
Data Analysis:
-
Calculate the IC₅₀ values for PROTAC displacement of the tracer in both intact and permeabilized cells.
-
The ratio of IC₅₀ (permeabilized) / IC₅₀ (intact) provides an indication of the PROTAC's ability to cross the cell membrane and engage its target.
-
Conclusion
The assessment of cell permeability is a critical step in the successful development of PROTAC-based therapeutics. The choice of assay depends on the stage of drug discovery and the specific questions being addressed. High-throughput assays like PAMPA are suitable for early screening of large compound libraries, while more complex cell-based assays such as the Caco-2 and NanoBRET™ assays provide more physiologically relevant data on active transport and target engagement. For PROTACs containing PEG linkers, careful consideration of the linker's length and its impact on the molecule's conformational dynamics is essential for optimizing cell permeability and achieving potent target degradation.
References
- 1. Proteolysis targeting chimera - Wikipedia [en.wikipedia.org]
- 2. PROTACs: Emerging Targeted Protein Degradation Approaches for Advanced Druggable Strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC: An Effective Targeted Protein Degradation Strategy for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Application Note: Western Blot Analysis of PROTAC-Induced Protein Degradation
Audience: Researchers, scientists, and drug development professionals.
This document provides a detailed guide for utilizing Western blot analysis to quantify the degradation of a target protein induced by Proteolysis-Targeting Chimeras (PROTACs). It includes comprehensive protocols, data presentation guidelines, and visual representations of the key processes involved.
Introduction to PROTAC-Mediated Protein Degradation
Proteolysis-Targeting Chimeras (PROTACs) are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase. This proximity induces the ubiquitination of the target protein, marking it for degradation by the proteasome. Western blotting is a fundamental technique to monitor and quantify this degradation event, providing crucial data for the evaluation of PROTAC efficacy.
Experimental Workflow Overview
The overall experimental workflow for analyzing PROTAC-induced protein degradation via Western blot involves several key stages, from cell culture and treatment to data analysis.
Caption: Experimental workflow for Western blot analysis.
Detailed Experimental Protocols
3.1. Cell Culture and PROTAC Treatment
-
Cell Seeding: Plate cells at an appropriate density in multi-well plates to ensure they are in the logarithmic growth phase at the time of treatment. The seeding density will need to be optimized for each cell line.
-
PROTAC Treatment:
-
Dose-Response: Treat cells with a serial dilution of the PROTAC for a fixed period (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Time-Course: Treat cells with a fixed concentration of the PROTAC and harvest at different time points (e.g., 0, 2, 4, 8, 16, 24 hours).
-
-
Cell Harvest: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and proceed immediately to cell lysis.
3.2. Cell Lysis and Protein Quantification
-
Lysis Buffer Preparation: Prepare a suitable lysis buffer, such as RIPA buffer, supplemented with protease and phosphatase inhibitors to prevent protein degradation and dephosphorylation.
-
Cell Lysis: Add the lysis buffer to the cells, incubate on ice, and then scrape the cells. Transfer the cell lysate to a microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 rpm) at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully collect the supernatant containing the soluble proteins.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay, such as the bicinchoninic acid (BCA) assay, to ensure equal protein loading for the Western blot.
3.3. SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the desired amount of protein (e.g., 20-30 µg) with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes to denature the proteins.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the gel at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene fluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.
3.4. Immunoblotting and Detection
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20 - TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein and a loading control (e.g., GAPDH, β-actin) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane several times with TBST to remove unbound primary antibody.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing steps to remove unbound secondary antibody.
-
Signal Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and detect the signal using a chemiluminescence imaging system.
Data Presentation and Analysis
4.1. Densitometry Analysis
Quantify the band intensities from the Western blot images using densitometry software (e.g., ImageJ).
4.2. Normalization
Normalize the band intensity of the target protein to the intensity of the corresponding loading control band to account for any variations in protein loading.
4.3. Quantification of Protein Degradation
Calculate the percentage of protein degradation relative to the vehicle control for each treatment condition.
4.4. Data Tables
Present the quantitative data in clearly structured tables for easy comparison.
Table 1: Dose-Response of PROTAC-X on Target Protein Y Degradation
| PROTAC-X Conc. (nM) | Target Protein Y (Normalized Intensity) | % Degradation |
| 0 (Vehicle) | 1.00 | 0 |
| 1 | 0.85 | 15 |
| 10 | 0.52 | 48 |
| 100 | 0.15 | 85 |
| 1000 | 0.05 | 95 |
Table 2: Time-Course of Target Protein Y Degradation with 100 nM PROTAC-X
| Time (hours) | Target Protein Y (Normalized Intensity) | % Degradation |
| 0 | 1.00 | 0 |
| 2 | 0.90 | 10 |
| 4 | 0.65 | 35 |
| 8 | 0.30 | 70 |
| 16 | 0.10 | 90 |
| 24 | 0.08 | 92 |
PROTAC Mechanism of Action
The following diagram illustrates the catalytic mechanism of PROTACs in inducing the degradation of a target protein.
Caption: PROTAC mechanism of action.
Troubleshooting Common Western Blot Issues
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No or Weak Signal | Inactive antibody, insufficient protein load, inefficient transfer | Use fresh antibody, increase protein amount, optimize transfer conditions |
| High Background | Insufficient blocking, antibody concentration too high | Increase blocking time, optimize antibody dilution |
| Non-specific Bands | Antibody cross-reactivity, protein degradation | Use a more specific antibody, add protease inhibitors to lysis buffer |
| Uneven Bands | Uneven gel polymerization, air bubbles during transfer | Ensure proper gel casting, remove bubbles before transfer |
Troubleshooting & Optimization
Optimizing linker length in PROTACs for enhanced degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the optimization of linker length in Proteolysis-Targeting Chimeras (PROTACs) for enhanced protein degradation.
Troubleshooting Guide
This section addresses specific issues that may arise during PROTAC development, focusing on challenges related to linker design and optimization.
Question: My PROTAC shows high binding affinity to both the target protein and the E3 ligase in binary assays, but it fails to induce target degradation. What are the potential linker-related issues?
Answer:
This is a common challenge that often points to issues with ternary complex formation. The linker is critical for enabling the productive assembly of the Target-PROTAC-E3 Ligase complex.[1] Here are several potential linker-related problems and troubleshooting steps:
-
Incorrect Linker Length or Rigidity: The linker may be too short, causing steric hindrance that prevents the target and E3 ligase from coming together.[1][2] Conversely, a linker that is too long or too flexible might lead to non-productive binding events where the ubiquitination sites are not accessible.[1][2]
-
Unfavorable Ternary Complex Conformation: Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues available for ubiquitination are not within reach of the E2 ubiquitin-conjugating enzyme.
-
Poor Physicochemical Properties: The linker might be contributing to poor cell permeability or low aqueous solubility, preventing the PROTAC from reaching its intracellular target in sufficient concentrations.
Troubleshooting Workflow:
A systematic approach is crucial for diagnosing the underlying issue. The following workflow can help pinpoint the problem.
Question: I am observing a "hook effect" with my PROTAC, where degradation efficiency decreases at higher concentrations. How can I mitigate this with linker optimization?
Answer:
The "hook effect" occurs when high concentrations of a PROTAC lead to the formation of binary complexes (Target-PROTAC or PROTAC-E3 Ligase) instead of the productive ternary complex, thus reducing degradation efficiency. While this is an inherent characteristic of the PROTAC mechanism, linker design can influence its severity.
-
Enhance Ternary Complex Cooperativity: A well-designed linker can create positive cooperativity, where the binding of the first protein increases the affinity for the second. This makes the ternary complex more stable and can mitigate the hook effect.
-
Modify Linker Flexibility: A more rigid linker can pre-organize the PROTAC into a conformation that is favorable for ternary complex formation, reducing the entropic penalty of binding. This can lead to a more stable ternary complex and a less pronounced hook effect.
Frequently Asked Questions (FAQs)
Q1: What is the ideal linker length for a PROTAC?
There is no single "ideal" linker length; it must be empirically determined for each specific target protein and E3 ligase pair. However, studies have shown that a linker that is too short may cause steric hindrance, while a linker that is too long can lead to unproductive binding. A common starting point is to synthesize a series of PROTACs with linkers of varying lengths (e.g., ranging from 2 to 10 atoms or longer PEG/alkyl chains) and evaluate their degradation efficiency.
Q2: What are the most common types of linkers used in PROTACs?
The most common linker motifs are polyethylene glycol (PEG) and alkyl chains.
-
PEG Linkers: Enhance water solubility and can improve cell permeability.
-
Alkyl Chains: Provide more rigidity compared to PEG linkers.
-
Hybrid Linkers: Combining elements of both PEG and alkyl chains, or incorporating other functionalities like alkynes or heterocycles, can offer a balance of desired properties.
Q3: How does linker composition affect PROTAC properties?
The chemical makeup of the linker influences several key properties:
-
Solubility: Incorporating polar groups like ethers (in PEG) or amides can improve aqueous solubility.
-
Cell Permeability: Lipophilic groups can enhance cell permeability. Some flexible linkers exhibit a "chameleon effect," adopting different conformations in hydrophobic (cell membrane) and aqueous (cytoplasm) environments.
-
Metabolic Stability: The linker can be susceptible to metabolism, so its composition should be designed to resist enzymatic degradation.
Q4: Where should the linker be attached to the warhead and E3 ligase ligand?
The attachment points, or "exit vectors," are crucial. The linker should be connected at a position on each ligand that is solvent-exposed and does not interfere with binding to the target protein or E3 ligase. Analysis of the crystal structures of the ligands bound to their respective proteins can guide the choice of attachment points.
Quantitative Data on Linker Length and Degradation
The following tables summarize quantitative data from published studies, illustrating the impact of linker length on PROTAC efficacy, measured by DC50 (the concentration for 50% degradation) and Dmax (the maximum degradation).
Table 1: Impact of Linker Length on Degradation of Tank-binding kinase 1 (TBK1)
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| Alkyl/Ether | < 12 | No degradation | - |
| Alkyl/Ether | 12 - 29 | Submicromolar | - |
| Alkyl/Ether | 21 | 3 | 96 |
| Alkyl/Ether | 29 | 292 | 76 |
Table 2: Impact of Linker Length on Degradation of Estrogen Receptor α (ERα)
| Linker Type | Linker Length (atoms) | Degradation Efficacy |
| PEG | 12 | Effective |
| PEG | 16 | More Potent |
Table 3: Impact of Linker Length on Degradation of p38α
| Linker Type | Linker Length (atoms) | DC50 (nM) | Dmax (%) |
| PEG-based | 15-17 | 10-30 | >90 |
| PEG-based | <15 or >17 | >100 | <50 |
Experimental Protocols
Accurate assessment of PROTAC efficacy requires a suite of robust experimental assays. Below are detailed protocols for key experiments.
Western Blot Analysis for Protein Degradation
This is the gold-standard method for quantifying the reduction in target protein levels.
Protocol:
-
Cell Culture and Treatment: Seed cells at an appropriate density in 6-well plates. The following day, treat the cells with a range of PROTAC concentrations for a specified time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold phosphate-buffered saline (PBS). Lyse the cells in radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel.
-
Separate proteins by electrophoresis.
-
Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the target protein overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection and Analysis:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantify the band intensities using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate DC50 and Dmax values from the dose-response curves.
-
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is used to measure the binding affinities and kinetics of binary (PROTAC-protein) and ternary complexes.
Protocol:
-
Chip Preparation: Immobilize one of the binding partners (e.g., the E3 ligase) onto the surface of a sensor chip.
-
Binary Interaction Analysis: Flow a solution of the PROTAC over the chip surface at various concentrations to measure the kinetics of the binary interaction.
-
Ternary Complex Analysis: To measure ternary complex formation, flow a pre-incubated mixture of the PROTAC and the target protein over the E3 ligase-immobilized surface.
-
Data Analysis: Fit the sensorgram data to appropriate binding models to determine association rates (ka), dissociation rates (kd), and equilibrium dissociation constants (KD).
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with binding events, providing a complete thermodynamic profile of the interaction.
Protocol:
-
Sample Preparation: Prepare solutions of the purified protein (in the cell) and the PROTAC (in the syringe) in the same dialysis buffer to minimize heats of dilution. Degas both solutions.
-
Instrument Setup: Set the experimental temperature (e.g., 25°C) and other parameters on the ITC instrument.
-
Titration: Perform a series of injections of the PROTAC solution into the protein solution in the sample cell.
-
Data Analysis: Integrate the heat-flow peaks for each injection and plot the heat change per mole of injectant against the molar ratio of the reactants. Fit the data to a suitable binding model to determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the interaction.
Visualizations
PROTAC Mechanism of Action
Logical Relationship Between Linker Length and Efficacy
References
Addressing solubility issues of HS-Peg9-CH2CH2cooh in organic solvents
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the solubility of HS-Peg9-CH2CH2cooh in organic solvents. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My this compound is not dissolving in my chosen organic solvent. What could be the issue?
A1: Several factors can contribute to solubility issues with this compound. Firstly, the polarity of the solvent plays a crucial role. While this PEG derivative is soluble in many organic solvents, its solubility can vary significantly. Highly polar aprotic solvents like Dimethylformamide (DMF) and Dimethyl sulfoxide (DMSO) are generally good choices. Secondly, the physical form of the compound, which can be a waxy solid, may lead to a slow dissolution rate. Lastly, ensure the compound has been stored correctly, as improper storage can lead to degradation and altered solubility.
Q2: Are there any recommended solvents for dissolving this compound?
A2: Yes, for optimal solubility, it is recommended to use polar aprotic solvents. Specifically, this compound is known to be soluble in DMSO at a concentration of 10 mM[1]. It is also generally soluble in DMF, dichloromethane (DCM), and chloroform. Solubility in alcohols and toluene is reported to be lower.
Q3: I'm observing particulates in my solution even after prolonged mixing. What should I do?
A3: If you observe particulates, it could be due to incomplete dissolution or the presence of impurities. Gentle heating can aid in dissolving the compound, especially if it is in a waxy or solid form[2]. However, be cautious with temperature, as excessive heat can degrade the compound. If the issue persists, consider filtering the solution using a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any insoluble material.
Q4: Can I sonicate the mixture to speed up dissolution?
A4: Sonication can be used to aid dissolution. However, it is important to use a sonic bath and to keep the sonication time brief to avoid localized heating and potential degradation of the compound. Monitor the temperature of the solution during sonication.
Q5: How should I properly store this compound to maintain its solubility and integrity?
A5: Proper storage is critical. This compound contains a thiol group that is susceptible to oxidation and is also light-sensitive[3]. It should be stored at -20°C or lower in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen) and protected from light[3]. Before use, allow the container to equilibrate to room temperature before opening to prevent condensation of moisture, which can affect the compound's stability.
Q6: I need to prepare a stock solution. What is the recommended procedure?
A6: To prepare a stock solution, it is advisable to use a dry, inert atmosphere (e.g., in a glove box). Weigh the desired amount of this compound quickly and dissolve it in an anhydrous polar aprotic solvent like DMSO or DMF. For detailed, step-by-step instructions, please refer to the Experimental Protocols section below.
Data Presentation: Solubility of this compound
The following table summarizes the known solubility of this compound in various organic solvents.
| Solvent | Abbreviation | Solubility | Notes |
| Dimethyl sulfoxide | DMSO | 10 mM[1] | A recommended solvent for preparing stock solutions. |
| Dimethylformamide | DMF | Soluble | A good alternative to DMSO for stock solutions. |
| Dichloromethane | DCM | Soluble | Can be used for reactions and purifications. |
| Chloroform | CHCl₃ | Soluble | Similar to DCM in its utility. |
| Ethanol | EtOH | Sparingly Soluble | May require gentle heating to aid dissolution. |
| Toluene | - | Sparingly Soluble | Solubility is limited. |
| Water | H₂O | Soluble | The PEG chain imparts water solubility. |
Experimental Protocols
Protocol for Preparing a Stock Solution of this compound
This protocol outlines the steps for preparing a stock solution of this compound, with special attention to maintaining the integrity of the thiol group.
Materials:
-
This compound
-
Anhydrous Dimethyl sulfoxide (DMSO) or Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
-
Dry glassware (vial with a septum-lined cap)
-
Micropipettes and sterile tips
Procedure:
-
Equilibration: Remove the vial containing this compound from the freezer and allow it to warm to room temperature before opening. This prevents moisture from condensing inside the vial.
-
Inert Atmosphere: If available, perform the following steps in a glove box or under a gentle stream of inert gas to minimize exposure to oxygen.
-
Weighing: Quickly weigh the desired amount of the compound into a clean, dry vial.
-
Solvent Addition: Using a micropipette, add the calculated volume of anhydrous DMSO or DMF to the vial to achieve the desired concentration.
-
Dissolution: Cap the vial tightly and vortex or gently swirl to dissolve the compound. If the compound is slow to dissolve, gentle warming (e.g., in a 37°C water bath) for a short period can be applied. Avoid excessive heat.
-
Storage: Once fully dissolved, flush the vial headspace with inert gas before sealing. Store the stock solution at -20°C or lower and protect it from light.
Visualizations
Below are diagrams illustrating key concepts and workflows related to the handling and use of this compound.
Caption: Molecular structure of this compound.
References
Technical Support Center: Enhancing the Stability of Thiol-Reactive Bioconjugates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common stability issues encountered with bioconjugates synthesized using thiol-reactive linkers, particularly maleimides.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: My bioconjugate is losing its payload over time in storage or in vitro/in vivo assays.
Q: Why is my maleimide-based bioconjugate unstable?
A: The thioether bond formed between a maleimide and a thiol group is susceptible to a retro-Michael reaction. This is a reversal of the initial conjugation, leading to the dissociation of the thiol from the maleimide.[1][2][3] In a biological environment rich in thiols like glutathione or albumin, this can result in "thiol exchange," where the payload is transferred from your biomolecule to other thiol-containing molecules, leading to off-target toxicity and reduced efficacy.[2][3]
Troubleshooting Steps:
-
Assess the Storage Buffer:
-
pH: The optimal pH range for maleimide-thiol conjugation and stability is typically 6.5-7.5. Above pH 7.5, the maleimide ring is more susceptible to hydrolysis, which can lead to an unreactive maleamic acid derivative. Below pH 6.5, the conjugation reaction is slower.
-
Presence of Thiols: Ensure your storage buffer is free of extraneous thiol-containing compounds (e.g., DTT, 2-mercaptoethanol) that could facilitate thiol exchange.
-
-
Evaluate the In Vitro/In Vivo Environment:
-
The presence of high concentrations of endogenous thiols like glutathione in the cytoplasm or albumin in plasma can accelerate payload loss.
-
-
Consider Linker Chemistry:
-
Traditional N-alkyl maleimides are known to be susceptible to retro-Michael addition. Consider using next-generation maleimides or alternative thiol-reactive linkers for improved stability.
-
Issue 2: I am observing heterogeneity and aggregation in my bioconjugate preparation.
Q: What is causing the aggregation of my antibody-drug conjugate (ADC)?
A: Aggregation in ADCs can be caused by several factors:
-
Hydrophobicity: The conjugation of hydrophobic payloads can increase the overall hydrophobicity of the antibody, leading to self-association and aggregation.
-
High Drug-to-Antibody Ratio (DAR): A high number of conjugated drug molecules can increase the likelihood of aggregation.
-
Conjugation Conditions: Suboptimal pH, high concentrations of reagents, or the use of organic co-solvents can denature the antibody and promote aggregation.
-
Disulfide Bond Reduction: Incomplete or improper reduction of disulfide bonds can lead to misfolding and aggregation.
Troubleshooting Steps:
-
Optimize the DAR: Aim for a lower, more homogeneous DAR by carefully controlling the stoichiometry of the conjugation reaction.
-
Modify the Linker: Incorporate hydrophilic linkers, such as polyethylene glycol (PEG), to mitigate the hydrophobicity of the payload.
-
Adjust Reaction Conditions:
-
Perform the conjugation at a lower temperature (e.g., 4°C) for a longer duration to slow down aggregation.
-
Ensure the pH of the buffer is optimal for both the antibody's stability and the conjugation reaction.
-
Add reagents slowly and with gentle mixing to avoid localized high concentrations.
-
-
Formulation: Include excipients like polysorbates (e.g., Polysorbate 80) in the final formulation to prevent aggregation.
-
Purification: Use size exclusion chromatography (SEC) to remove aggregates from the final product.
Data Presentation: Stability of Maleimide-Thiol Conjugates
The stability of the maleimide-thiol adduct is influenced by the substituent on the maleimide nitrogen and the surrounding environment. The following tables summarize key stability data.
Table 1: Half-life of Maleimide-Thiol Adducts in the Presence of Glutathione (GSH)
| Linker Type | Condition | Half-life (hours) | Reference |
| N-ethylmaleimide (NEM) - 4-mercaptophenylacetic acid | Incubated with glutathione | 20 - 80 | |
| N-ethylmaleimide (NEM) - N-acetylcysteine | Incubated with glutathione | 20 - 80 | |
| N-aryl maleimide conjugate | Plasma | Significantly more stable than N-alkyl maleimides |
Table 2: Hydrolysis Rates of N-Substituted Maleimides
| N-Substituent | Condition | Half-life (hours) | Reference |
| N-alkyl thiosuccinimides | pH 7.4, 37°C | 27 | |
| N-aryl thiosuccinimide | pH 7.4, 37°C | 1.5 | |
| N-fluorophenyl thiosuccinimide | pH 7.4, 37°C | 0.7 | |
| N-aminoethyl SITE | pH 7.4, 37°C | ~0.4 | |
| Conventional N-alkyl maleimides (hydrolysis post-conjugation) | In vitro incubation | > 168 (over 1 week) |
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for ADCs
This protocol outlines a general procedure to assess the stability of an ADC in plasma from different species.
Materials:
-
Purified ADC
-
Plasma (e.g., human, mouse, rat, cynomolgus monkey) with anticoagulant (e.g., EDTA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Incubator at 37°C
-
Sample collection tubes
-
Analytical instruments (e.g., ELISA, LC-MS)
Procedure:
-
Sample Preparation:
-
Dilute the ADC to a final concentration (e.g., 100 µg/mL) in pre-warmed (37°C) plasma and in PBS (as a control).
-
Prepare multiple aliquots for each time point to avoid freeze-thaw cycles.
-
-
Incubation:
-
Incubate the samples at 37°C.
-
Collect samples at various time points (e.g., 0, 4, 24, 48, 72, 144 hours).
-
Immediately freeze the collected samples at -80°C until analysis.
-
-
Analysis:
-
ELISA: Use a sandwich ELISA to quantify the concentration of total antibody and conjugated antibody. This allows for the calculation of drug loss over time.
-
LC-MS: Use liquid chromatography-mass spectrometry to determine the average drug-to-antibody ratio (DAR) at each time point and to identify and quantify the released drug-linker.
-
Protocol 2: Quantifying Retro-Michael Reaction using HPLC
This protocol describes a method to assess the stability of a bioconjugate by monitoring its degradation in the presence of a high concentration of glutathione (GSH).
Materials:
-
Purified bioconjugate
-
Phosphate Buffered Saline (PBS), pH 7.4
-
L-Glutathione (reduced)
-
Reverse-phase HPLC system with a C4 or C8 column
-
Mobile Phase A: 0.1% TFA in water
-
Mobile Phase B: 0.1% TFA in acetonitrile
Procedure:
-
Reaction Setup:
-
Dissolve the bioconjugate in PBS at a known concentration (e.g., 1 mg/mL).
-
Add a high molar excess of GSH (e.g., 100-fold).
-
Incubate the reaction mixture at 37°C.
-
-
Time-Point Analysis:
-
At designated time points (e.g., 0, 1, 4, 8, 24 hours), take an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of Mobile Phase A to acidify the sample and prevent further reaction.
-
-
HPLC Analysis:
-
Inject the quenched sample onto the RP-HPLC column.
-
Elute the components using a gradient of Mobile Phase B.
-
Monitor the elution profile at an appropriate wavelength (e.g., 280 nm for protein, and a wavelength specific to the payload if it has a chromophore).
-
-
Data Analysis:
-
Quantify the peak areas corresponding to the intact bioconjugate and any degradation products (e.g., unconjugated biomolecule).
-
Calculate the percentage of intact bioconjugate remaining at each time point to determine the rate of the retro-Michael reaction.
-
Visualizations
Caption: Competing pathways of maleimide-thiol adduct instability.
Caption: A decision tree for troubleshooting bioconjugate instability.
References
Technical Support Center: Enhancing Cell Permeability of PEGylated PROTACs
Welcome to the technical support center for researchers, scientists, and drug development professionals working with PEGylated Proteolysis Targeting Chimeras (PROTACs). This resource is designed to help you troubleshoot and overcome the common challenge of poor cell permeability, a significant hurdle in the development of effective PROTAC therapeutics.
Frequently Asked Questions (FAQs)
Q1: Why do my PEGylated PROTACs exhibit poor cell permeability?
A: The large molecular weight and high polar surface area of PROTACs inherently limit their ability to passively diffuse across the lipophilic cell membrane.[1][2][3][4] While PEGylation is often employed to improve solubility and pharmacokinetic properties, it can further increase the molecule's size and polarity, thus hindering cell permeability.[5]
Q2: My PEGylated PROTAC shows excellent biochemical activity but poor cellular degradation. Is this a permeability issue?
A: A significant drop-off in activity between biochemical and cellular assays is a strong indicator of poor cell permeability. If the PROTAC cannot efficiently cross the cell membrane to reach its intracellular target and the E3 ligase, it will not be able to induce protein degradation, regardless of its potency in a cell-free system.
Q3: How does the PEG linker itself influence the permeability of a PROTAC?
A: The PEG linker has a multifaceted impact on permeability. While its hydrophilicity can be a disadvantage for passive diffusion, the flexibility of PEG linkers can allow the PROTAC to adopt a more compact, folded conformation. This "chameleonic" behavior can shield the polar surface area of the molecule within the nonpolar environment of the cell membrane, facilitating its passage. However, the length of the PEG linker is also a critical factor, with shorter linkers often leading to improved permeability.
Q4: What are the key physicochemical properties I should consider to improve my PROTAC's cell permeability?
A: Key properties to consider include:
-
Molecular Weight (MW): While PROTACs are inherently large, minimizing MW where possible is beneficial.
-
Topological Polar Surface Area (TPSA): A lower TPSA is generally correlated with better cell permeability.
-
Lipophilicity (LogP/LogD): A balance is crucial. While increased lipophilicity can enhance membrane partitioning, excessive lipophilicity can lead to poor solubility and non-specific binding.
-
Intramolecular Hydrogen Bonding (IMHB): Designing PROTACs that can form IMHBs can mask polar groups and reduce the effective TPSA in a nonpolar environment, thereby improving permeability.
Troubleshooting Guide
Problem: Low or no target degradation in cellular assays.
| Possible Cause | Recommended Solution |
| Poor Cell Permeability | 1. Assess Permeability: Quantify the cell permeability of your PROTAC using assays like PAMPA or Caco-2. 2. Optimize the Linker: Systematically vary the length and composition of the PEG linker. Consider shorter PEG chains or replacing it with an alkyl linker. 3. Modify Warhead/Ligand: Introduce moieties that can form intramolecular hydrogen bonds. 4. Employ Advanced Delivery Strategies: Consider conjugation to cell-penetrating peptides or formulation in lipid nanoparticles. |
| Inefficient Ternary Complex Formation | Even with sufficient cell permeability, the PROTAC must form a stable ternary complex with the target protein and the E3 ligase. Use biophysical assays like TR-FRET or SPR to confirm ternary complex formation. |
| "Hook Effect" | At high concentrations, PROTACs can form binary complexes with either the target or the E3 ligase, inhibiting the formation of the productive ternary complex. Perform a full dose-response curve to identify the optimal concentration for degradation and rule out the hook effect. |
| Incorrect E3 Ligase Choice | Ensure that the recruited E3 ligase (e.g., CRBN, VHL) is expressed in your cell line of interest. |
Problem: Inconsistent results between permeability assays.
| Possible Cause | Recommended Solution |
| Assay Limitations | PAMPA only measures passive diffusion and does not account for active transport or efflux. Caco-2 assays are more physiologically relevant but can be influenced by efflux transporters. |
| Compound Properties | Highly lipophilic compounds may bind to the assay plates, leading to poor recovery and inaccurate permeability measurements. |
Quantitative Data Summary
The following tables summarize key quantitative data from studies on PROTAC permeability.
Table 1: Impact of Linker Length on Permeability
| PROTAC | Linker Composition | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| MZ Series Compound 7 | 2-unit PEG | 0.6 | |
| MZ Series Compound 8 | 3-unit PEG | 0.03 | |
| MZP Series Compound 10 | 2-unit PEG | High | |
| MZP Series Compound 11 | 4-unit PEG | Low |
Table 2: Comparison of Linker Types
| PROTAC | Linker Type | Permeability (Papp, 10⁻⁶ cm/s) | Reference |
| Compound 15 | 1-unit PEG | 0.005 | |
| Compound 17 | Alkyl | 0.002 |
Experimental Protocols
Parallel Artificial Membrane Permeability Assay (PAMPA)
Principle: This assay assesses the passive diffusion of a compound across an artificial lipid membrane, providing a high-throughput method to estimate cell permeability.
Methodology:
-
Prepare Donor Plate: Add a solution of the PEGylated PROTAC in a suitable buffer (e.g., PBS pH 7.4) to the wells of a 96-well donor plate.
-
Prepare Acceptor Plate: Fill the wells of a 96-well acceptor plate with the same buffer.
-
Assemble the PAMPA Sandwich: Coat the filter of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form the artificial membrane. Place the donor plate on top of the acceptor plate.
-
Incubation: Incubate the PAMPA sandwich at room temperature for a defined period (e.g., 4-18 hours).
-
Quantification: After incubation, determine the concentration of the PROTAC in both the donor and acceptor wells using a suitable analytical method (e.g., LC-MS/MS).
-
Calculate Apparent Permeability (Papp): Use the following equation to calculate the apparent permeability coefficient:
Papp = (-VD * VA / ((VD + VA) * Area * Time)) * ln(1 - CA(t) / Cequilibrium)
Where VD is the volume of the donor well, VA is the volume of the acceptor well, Area is the surface area of the membrane, Time is the incubation time, CA(t) is the concentration in the acceptor well at time t, and Cequilibrium is the concentration at equilibrium.
Caco-2 Permeability Assay
Principle: This cell-based assay utilizes a monolayer of Caco-2 cells, which differentiate to form tight junctions and mimic the intestinal epithelium, to assess both passive and active transport of a compound.
Methodology:
-
Cell Culture: Culture Caco-2 cells on permeable filter supports (e.g., Transwell inserts) for 21-25 days to allow for differentiation and monolayer formation.
-
Monolayer Integrity Check: Measure the transepithelial electrical resistance (TEER) to ensure the integrity of the cell monolayer.
-
Permeability Assay (Apical to Basolateral): a. Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES). b. Add the PROTAC solution to the apical (upper) chamber. c. Add fresh transport buffer to the basolateral (lower) chamber. d. Incubate at 37°C with gentle shaking. e. At various time points, collect samples from the basolateral chamber and replace with fresh buffer.
-
Permeability Assay (Basolateral to Apical): Perform the reverse experiment to assess efflux.
-
Quantification: Analyze the concentration of the PROTAC in the collected samples by LC-MS/MS.
-
Calculate Papp and Efflux Ratio: Calculate the apparent permeability coefficient for both directions. The efflux ratio (PappB-A / PappA-B) indicates the extent of active efflux.
NanoBRET™ Target Engagement Assay
Principle: This live-cell assay measures the binding of a PROTAC to its target protein and E3 ligase, providing a quantitative measure of intracellular target engagement and, by extension, cell permeability.
Methodology:
-
Cell Line Preparation: Use a cell line that expresses the target protein and E3 ligase endogenously or through transfection. One of the proteins is tagged with NanoLuc® luciferase.
-
Assay Setup: a. Plate the cells in a white, opaque 96-well plate. b. Add the NanoBRET™ tracer, a fluorescently labeled ligand that binds to the target protein or E3 ligase. c. Add varying concentrations of the PEGylated PROTAC.
-
Incubation: Incubate the plate at 37°C in a CO₂ incubator.
-
Detection: Add the NanoBRET™ Nano-Glo® Substrate and measure the bioluminescence resonance energy transfer (BRET) signal using a luminometer.
-
Data Analysis: A decrease in the BRET signal indicates displacement of the tracer by the PROTAC, allowing for the determination of an IC₅₀ value for target engagement in live cells. Comparing this to the biochemical binding affinity can provide an "availability index" for cell permeability.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Novel Design Strategies to Enhance the Efficiency of Proteolysis Targeting Chimeras - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PROTAC Delivery Strategies for Overcoming Physicochemical Properties and Physiological Barriers in Targeted Protein Degradation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. Current strategies for improving limitations of proteolysis targeting chimeras [ccspublishing.org.cn]
Purification strategies for removing unreacted HS-Peg9-CH2CH2cooh
Technical Support Center: Purification of HS-Peg9-CH2CH2cooh
Welcome to the Technical Support Center. This guide provides detailed strategies and troubleshooting for the purification of biomolecules after conjugation with the thiol-reactive linker, this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its removal important?
This compound is a heterobifunctional linker containing a thiol (-SH) group, a flexible 9-unit polyethylene glycol (PEG) spacer, and a terminal carboxylic acid (-COOH).[1][2][3] Its molecular weight is approximately 502.62 g/mol .[4][5] After conjugating this linker to a target biomolecule (e.g., a protein, antibody, or nanoparticle), it is crucial to remove any unreacted or excess linker. Failure to remove the excess linker can interfere with downstream applications, cause inaccurate characterization, and lead to non-specific interactions in biological assays.
Q2: What are the primary methods for removing unreacted this compound?
The most effective purification strategies leverage the significant size difference between the large conjugated biomolecule and the small PEG linker. The primary methods include:
-
Size Exclusion Chromatography (SEC) / Gel Filtration: Separates molecules based on their hydrodynamic radius.
-
Dialysis / Diafiltration (TFF): Uses a semi-permeable membrane with a defined molecular weight cut-off (MWCO) to separate molecules by size.
-
Ion Exchange Chromatography (IEX): Separates molecules based on differences in their net surface charge.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): A high-resolution technique that separates based on hydrophobicity.
Q3: How do I select the best purification method for my experiment?
The optimal method depends on the properties of your conjugated molecule, the scale of your experiment, and the required final purity. Use the following decision tree to guide your choice.
Methodology and Experimental Protocols
Method 1: Size Exclusion Chromatography (SEC) / Gel Filtration
This is one of the most common and effective methods for removing small molecules from large proteins or nanoparticles. Larger molecules cannot enter the pores of the chromatography beads and thus elute first, while smaller molecules like the unreacted PEG linker are retained and elute later.
Experimental Protocol:
-
Column Selection: Choose a gel filtration resin with an appropriate fractionation range. For separating a >10 kDa protein from a ~0.5 kDa linker, a resin like Sephadex G-25 or a pre-packed desalting column is ideal.
-
Equilibration: Equilibrate the column with at least 2-3 column volumes (CV) of a suitable, filtered, and degassed buffer (e.g., PBS, pH 7.4).
-
Sample Loading: Apply the reaction mixture to the column. For optimal separation, the sample volume should not exceed 30% of the total column volume.
-
Elution: Elute the sample with the equilibration buffer at a flow rate recommended by the column manufacturer. The larger conjugated biomolecule will elute in the void volume, while the smaller PEG linker will be retained and elute later.
-
Fraction Collection: Collect fractions and monitor the eluate using a UV detector at 280 nm (for proteins). The first major peak corresponds to your purified conjugate.
Method 2: Dialysis / Diafiltration
Dialysis is a simple and widely used technique for separating molecules based on a concentration gradient across a semi-permeable membrane. It is particularly effective for buffer exchange and removing small molecule impurities.
Experimental Protocol:
-
Membrane Selection: Choose a dialysis membrane (tubing or cassette) with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your biomolecule but large enough to allow the ~0.5 kDa PEG linker to pass through. A 3.5 kDa or 5 kDa MWCO is typically a safe choice for most proteins.
-
Sample Preparation: Load the reaction mixture into the dialysis tubing/cassette, ensuring no air bubbles are trapped.
-
Dialysis: Immerse the sealed tubing/cassette in a large volume of dialysis buffer (at least 100-200 times the sample volume) at 4°C with gentle stirring.
-
Buffer Exchange: For efficient removal, perform at least 2-3 buffer changes over 12-24 hours. A common schedule is to change the buffer after 4 hours, then again after another 4 hours, and finally leaving it to dialyze overnight.
-
Sample Recovery: Carefully remove the tubing/cassette from the buffer and retrieve the purified, concentrated sample.
Comparison of Purification Strategies
| Feature | Size Exclusion Chromatography (SEC) | Dialysis / Diafiltration | Ion Exchange (IEX) | RP-HPLC |
| Principle | Size / Hydrodynamic Radius | Size / MWCO | Net Charge | Hydrophobicity |
| Resolution | Moderate to High | Low | High | Very High |
| Speed | Fast (30-60 min) | Slow (12-48 hours) | Moderate (1-3 hours) | Moderate (1-2 hours) |
| Scalability | Good | Excellent | Excellent | Limited (Analytical/Semi-Prep) |
| Sample Dilution | Yes | Minimal (can concentrate) | Yes | Yes |
| Best For | High-resolution polishing, buffer exchange | Large volumes, buffer exchange, simplicity | Separating species with different charges | High-purity analytical or small-scale prep |
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Poor separation / overlapping peaks in SEC | 1. Inappropriate column resin.2. Sample volume too large.3. Flow rate too high. | 1. Select a resin with a smaller fractionation range for better resolution.2. Reduce sample load to <5% of the column volume for high-resolution separation.3. Decrease the flow rate to allow for better equilibration and separation. |
| Low recovery of conjugate after dialysis | 1. MWCO of the membrane is too close to the conjugate's MW.2. Non-specific binding to the membrane.3. Sample precipitation due to buffer conditions. | 1. Use a membrane with an MWCO that is at least 3-5 times smaller than the MW of your conjugate.2. Consider using a membrane made from a different material (e.g., RC, PES).3. Ensure the dialysis buffer has the optimal pH and ionic strength for your conjugate's stability. |
| Residual PEG linker detected after purification | 1. Insufficient resolution of the method.2. For dialysis, insufficient buffer changes or time. | 1. Combine two orthogonal methods (e.g., IEX followed by SEC).2. Increase the number of buffer changes to 4-5 and extend the total dialysis time to >24 hours. |
| Conjugate appears aggregated in SEC | 1. Harsh reaction conditions.2. Sub-optimal buffer composition. | 1. Optimize conjugation pH, temperature, and reaction time.2. Screen different buffers. Consider adding excipients like arginine or adjusting the salt concentration to improve solubility. |
References
Technical Support Center: Impact of PEG Linker Flexibility on Ternary Complex Stability
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals investigating the impact of Polyethylene Glycol (PEG) linker flexibility on the stability of ternary complexes, particularly in the context of Proteolysis Targeting Chimeras (PROTACs).
Frequently Asked Questions (FAQs)
Q1: What is the primary function of a PEG linker in a PROTAC?
A PROTAC is a heterobifunctional molecule that consists of a ligand that binds to a target protein (the "warhead"), a ligand for an E3 ubiquitin ligase, and a chemical linker that connects the two.[1] The linker's critical role is to bring the target protein and the E3 ligase into close proximity to form a stable and productive ternary complex, which is essential for the subsequent ubiquitination and degradation of the target protein.[1][2] Flexible linkers, such as those containing PEG chains, are frequently used due to their synthetic accessibility and their ability to permit the warhead and E3 ligase ligand to adopt multiple conformations to facilitate the formation of the ternary complex.[1][3] The flexibility of the PEG linker can significantly influence the stability of this ternary complex and, as a result, the overall degradation efficiency.
Q2: How does the flexibility of a PEG linker influence ternary complex stability and PROTAC efficiency?
The flexibility of PEG linkers can be a double-edged sword.
-
Advantages of Flexibility: Flexible linkers can allow the PROTAC to adopt an energetically favorable conformation for the formation of the ternary complex. This adaptability can be crucial for accommodating the surfaces of the two proteins.
-
Disadvantages of Flexibility: Excessive flexibility can lead to a significant entropic penalty upon binding, which can potentially reduce the stability of the ternary complex. This high degree of conformational freedom may also lead to non-productive binding modes where the target protein and E3 ligase are not oriented correctly for efficient ubiquitination.
Q3: What is the "hook effect" and how does PEG linker flexibility play a role?
The "hook effect" is a phenomenon observed in PROTAC dose-response curves where the degradation efficiency decreases at very high concentrations. This occurs because at high concentrations, the PROTAC is more likely to form binary complexes (PROTAC-target protein or PROTAC-E3 ligase) rather than the productive ternary complex. The properties of the linker, including its length and flexibility, can influence the concentration at which the hook effect becomes apparent. A well-designed linker that promotes strong positive cooperativity in ternary complex formation can help to lessen the hook effect.
Q4: What are the key differences between PEG linkers and alkyl chain linkers?
Both PEG and alkyl chains are common flexible linkers used in PROTAC design.
-
PEG Linkers: These are composed of repeating ethylene glycol units, which provide hydrophilicity and can improve the water solubility of the PROTAC molecule. This can be advantageous for improving pharmacokinetic properties.
-
Alkyl Linkers: These are simple hydrocarbon chains that offer a high degree of conformational flexibility and are synthetically straightforward to incorporate. They are more hydrophobic than PEG linkers, which can enhance cell permeability.
The choice between a PEG and an alkyl linker, or a hybrid of the two, depends on the specific requirements of the PROTAC system, including the target protein, E3 ligase, and desired physicochemical properties.
Troubleshooting Guide
Issue 1: My PROTAC with a flexible PEG linker shows low or no degradation of the target protein, despite good binary binding affinities.
This is a common issue that often points to problems with the formation or stability of the ternary complex.
| Potential Cause | Troubleshooting Steps |
| Inefficient Ternary Complex Formation | The flexibility of the PEG linker may not be optimal for the specific protein-protein interactions required for a stable ternary complex. Directly evaluate ternary complex formation using biophysical assays like Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), or Bio-Layer Interferometry (BLI). |
| Unfavorable Ternary Complex Conformation | Even if a ternary complex forms, the linker might orient the target protein in a way that the lysine residues for ubiquitination are not accessible to the E2 ubiquitin-conjugating enzyme. Consider synthesizing a library of PROTACs with varying linker lengths and attachment points to explore different orientations. |
| Excessive Linker Flexibility | The high conformational freedom of a long, flexible PEG linker can lead to an entropic penalty that destabilizes the ternary complex. Synthesize PROTACs with more rigid linkers (e.g., incorporating piperazine or piperidine moieties) to pre-organize the molecule into a more favorable conformation for binding. |
| Poor Cell Permeability | The hydrophilicity of the PEG linker can sometimes hinder passive cell permeability. Synthesize PROTACs with more hydrophobic linkers (e.g., alkyl chains) or hybrid linkers to improve cell uptake. Cell permeability can be assessed using assays like the Caco-2 permeability assay. |
Quantitative Data Summary
The optimal linker length and composition are highly dependent on the specific target protein and E3 ligase pair. The following tables provide illustrative data on the impact of PEG linker length on PROTAC activity.
Table 1: Impact of PEG Linker Length on Degradation of Target Protein X
| PROTAC | Linker Composition | Linker Length (atoms) | DC₅₀ (nM) | Dₘₐₓ (%) |
| PROTAC-1 | PEG | 8 | 500 | 60 |
| PROTAC-2 | PEG | 12 | 150 | 85 |
| PROTAC-3 | PEG | 16 | 50 | 95 |
| PROTAC-4 | PEG | 20 | 200 | 70 |
Note: Data is hypothetical and for illustrative purposes. DC₅₀ (half-maximal degradation concentration) and Dₘₐₓ (maximum degradation) values are cell-line dependent.
Table 2: Biophysical Characterization of Ternary Complex Formation
| PROTAC | Linker Composition | Binary K_D (PROTAC to Target, nM) | Binary K_D (PROTAC to E3 Ligase, nM) | Ternary K_D (nM) | Cooperativity (α) |
| PROTAC-A | PEG4 | 100 | 200 | 50 | 2 |
| PROTAC-B | PEG8 | 120 | 250 | 20 | 6 |
| PROTAC-C | Alkyl-C8 | 110 | 230 | 80 | 1.375 |
Note: K_D is the dissociation constant. Cooperativity (α) is calculated as the ratio of the binary K_D of the PROTAC to one protein to the ternary K_D of the PROTAC to that same protein in the presence of the other. An α > 1 indicates positive cooperativity.
Experimental Protocols
Detailed methodologies for key biophysical assays are crucial for accurately assessing the impact of PEG linker flexibility on ternary complex stability.
Surface Plasmon Resonance (SPR) for Ternary Complex Analysis
Objective: To measure the binding kinetics and affinity of the ternary complex.
Methodology:
-
Immobilization: Immobilize the E3 ligase (e.g., VHL or Cereblon) onto an SPR sensor chip.
-
Binary Interaction Analysis:
-
Inject a series of concentrations of the PROTAC over the immobilized E3 ligase to determine the binary binding kinetics (kₐ, k_d) and affinity (K_D).
-
Separately, determine the binary binding affinity of the PROTAC for the target protein in solution.
-
-
Ternary Interaction Analysis:
-
Prepare a series of solutions containing a fixed, near-saturating concentration of the target protein and varying concentrations of the PROTAC.
-
Inject these mixtures over the immobilized E3 ligase surface. The resulting sensorgrams will reflect the formation of the ternary complex.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the kinetic and affinity constants for both binary and ternary interactions.
-
Calculate the cooperativity factor (α) using the binary and ternary binding affinities.
-
Isothermal Titration Calorimetry (ITC) for Thermodynamic Characterization
Objective: To determine the thermodynamic parameters (ΔH, ΔS, K_D) of ternary complex formation.
Methodology:
-
Sample Preparation: Prepare solutions of the target protein, E3 ligase, and PROTAC in a matched buffer to minimize heats of dilution.
-
Binary Titrations:
-
Titration 1: Titrate the PROTAC into the E3 ligase solution in the ITC cell.
-
Titration 2: Titrate the PROTAC into the target protein solution in the ITC cell.
-
-
Ternary Titration:
-
Titration 3: Fill the ITC cell with a solution containing both the E3 ligase and the target protein. Titrate the PROTAC into this mixture. The resulting thermogram will represent the formation of the ternary complex.
-
-
Data Analysis:
-
Analyze the thermograms to determine the binding affinity (K_D), stoichiometry (n), and enthalpy (ΔH) for each interaction.
-
Calculate the Gibbs free energy (ΔG) and entropy (ΔS).
-
The cooperativity of the system can be determined by comparing the binding affinities from the binary and ternary titrations.
-
Visualizations
PROTAC Signaling Pathway
Caption: The catalytic cycle of PROTAC-mediated protein degradation.
Experimental Workflow for PROTAC Evaluation
Caption: A systematic workflow for the evaluation and optimization of PROTACs.
Logical Relationship of Linker Properties
Caption: Interplay of linker properties and their impact on PROTAC efficacy.
References
Validation & Comparative
A Comparative Guide to the Mass Spectrometry Characterization of HS-PEG9-CH2CH2COOH Conjugates
For Researchers, Scientists, and Drug Development Professionals
In the rapidly evolving landscape of targeted therapeutics, particularly with the rise of Proteolysis Targeting Chimeras (PROTACs), the precise characterization of all components is paramount. The linker moiety, which connects the target-binding and E3 ligase-recruiting ligands, plays a critical role in the efficacy of these heterobifunctional molecules. This guide provides a comparative analysis of the mass spectrometric characterization of conjugates featuring the popular HS-PEG9-CH2CH2COOH (Thiol-PEG9-propionic acid) linker against other common alternatives.
The this compound linker offers a discrete polyethylene glycol (PEG) chain of nine ethylene glycol units, terminating in a thiol group for conjugation to a protein of interest and a carboxylic acid for attachment to a ligand. This defined structure, in contrast to polydisperse PEG reagents, simplifies analytical characterization. Mass spectrometry (MS) is an indispensable tool for verifying the successful synthesis, purity, and structural integrity of these conjugates.
Comparison of Mass Spectrometry Techniques for PEG Linker Analysis
The two most prevalent mass spectrometry techniques for analyzing PEGylated molecules are Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI). The choice between them often depends on the specific analytical requirements, such as the need for coupling with liquid chromatography for separation of complex mixtures.
| Feature | Electrospray Ionization (ESI-MS) | Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) |
| Ionization Principle | Soft ionization of molecules from a liquid solution. | Co-crystallization of the analyte with a matrix, followed by laser-induced desorption and ionization. |
| Typical Analytes | Peptides, proteins, small molecules in solution. | Peptides, proteins, polymers, oligonucleotides. |
| Coupling to LC | Easily coupled with liquid chromatography (LC-MS) for online separation and analysis.[1] | Generally an offline technique, though some interfaces for LC-MALDI exist. |
| Spectral Complexity | Can produce multiply charged ions, leading to complex spectra that may require deconvolution.[1] | Primarily generates singly charged ions, resulting in simpler spectra. |
| Tolerance to Buffers/Salts | Sensitive to non-volatile salts and buffers which can suppress the signal.[1] | More tolerant to salts and buffers compared to ESI. |
| Key Advantages | Ideal for analyzing complex mixtures, provides high resolution and mass accuracy, and is well-suited for tandem MS (MS/MS) for structural elucidation. | Rapid analysis, high sensitivity, and excellent for determining the molecular weight distribution of polymers. |
| Best Suited For | Confirming the mass of the final conjugate, identifying impurities, and performing fragmentation analysis to confirm the linker structure and conjugation site. | Rapid screening of conjugation reactions and analyzing the heterogeneity of PEGylated products. |
Mass Spectrometry Performance of this compound Conjugates vs. Alternatives
The selection of a linker can significantly impact the mass spectrometry results. The discrete nature of the this compound linker offers distinct advantages over traditional, polydisperse PEG reagents and alkyl chains.
| Linker Type | Expected Mass Spectrum Characteristics | Advantages in MS Analysis | Disadvantages in MS Analysis |
| This compound (Discrete PEG) | A single, sharp peak corresponding to the monoisotopic mass of the conjugate. | - Simplified Spectra: The monodisperse nature eliminates the broad, multi-peak patterns seen with polydisperse PEGs, simplifying data interpretation. - High Confidence in Mass Assignment: The precise molecular weight allows for confident confirmation of successful conjugation. | - Limited Information on Polydispersity: Not applicable as the linker is monodisperse. |
| Polydisperse PEG Linkers | A distribution of peaks, often resembling a bell-shaped curve, with each peak separated by the mass of the repeating monomer unit (e.g., 44 Da for ethylene glycol). | - Provides Information on Polydispersity: The distribution of peaks can be used to calculate the average molecular weight and the degree of polydispersity of the PEG chain. | - Complex Spectra: The overlapping of multiple charge states and the inherent heterogeneity can make it challenging to determine the exact mass of the conjugate and may require specialized deconvolution software. |
| Alkyl Linkers | A single, sharp peak corresponding to the monoisotopic mass of the conjugate. | - Simplified Spectra: Similar to discrete PEG linkers, the defined structure leads to straightforward spectral interpretation. | - Potential for Aggregation: The hydrophobic nature of long alkyl chains may lead to aggregation, which can complicate MS analysis. |
Experimental Protocols for Mass Spectrometry Analysis
Below are detailed protocols for the characterization of an this compound conjugate using both LC-ESI-MS and MALDI-TOF-MS.
Protocol 1: LC-ESI-MS for Intact Mass Analysis
This protocol is designed to confirm the molecular weight of the final conjugate and to identify any impurities.
1. Sample Preparation:
-
Dissolve the conjugate in a suitable solvent (e.g., 50:50 acetonitrile:water with 0.1% formic acid) to a final concentration of 1-10 µM.
-
Ensure the sample is free of non-volatile salts and detergents, which can interfere with ionization. If necessary, perform buffer exchange or use a desalting column.
2. Liquid Chromatography (LC) Parameters:
-
Column: A reversed-phase C18 column (e.g., 2.1 mm x 50 mm, 1.7 µm) is typically suitable.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: A linear gradient from 5% to 95% Mobile Phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Injection Volume: 1-5 µL.
3. Mass Spectrometry (MS) Parameters (Q-TOF or Orbitrap):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Source Temperature: 120 - 150 °C.
-
Mass Range: A range that encompasses the expected m/z values of the multiply charged ions of the conjugate (e.g., 500 - 4000 m/z).
-
Data Analysis: Use the instrument's software to deconvolute the multiply charged spectrum to obtain the zero-charge mass of the conjugate.
Protocol 2: MALDI-TOF-MS for Rapid Screening
This protocol is suitable for quickly confirming the presence of the desired conjugate.
1. Sample and Matrix Preparation:
-
Analyte: Dissolve the conjugate in a 50:50 acetonitrile:water with 0.1% TFA solution to a concentration of approximately 1 mg/mL.
-
Matrix: Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for larger proteins) or α-cyano-4-hydroxycinnamic acid (HCCA) (for peptides and smaller proteins), in a similar solvent mixture.
2. Sample Spotting:
-
On a MALDI target plate, spot 1 µL of the matrix solution and let it air dry.
-
Spot 1 µL of the analyte solution onto the dried matrix spot.
-
Alternatively, mix the analyte and matrix solutions in a 1:1 ratio before spotting 1 µL of the mixture onto the target plate.
3. Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Positive ion mode.
-
Laser Intensity: Use the minimum laser power necessary to obtain a good signal-to-noise ratio to avoid in-source fragmentation.
-
Mass Range: A range that includes the expected molecular weight of the conjugate.
Mandatory Visualizations
Caption: Workflow for LC-ESI-MS analysis of this compound conjugates.
Caption: Logical steps in the MALDI-TOF-MS analysis of conjugates.
References
A Researcher's Guide to HPLC Analysis of PROTACs Synthesized with HS-Peg9-CH2CH2cooh
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Analytical Methodologies
Proteolysis targeting chimeras (PROTACs) have emerged as a revolutionary therapeutic modality, capable of selectively degrading target proteins by hijacking the cell's ubiquitin-proteasome system. The unique tripartite structure of PROTACs—comprising a warhead for the target protein, a ligand for an E3 ubiquitin ligase, and a chemical linker—necessitates robust analytical methods for their characterization and quantification. The choice of linker, such as the hydrophilic HS-Peg9-CH2CH2cooh, significantly influences the physicochemical properties of the PROTAC, thereby impacting its analytical behavior.
This guide provides a comprehensive comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of PROTACs synthesized with an this compound linker against alternative analytical techniques. Supported by experimental data and detailed protocols, this document aims to equip researchers with the knowledge to make informed decisions for their analytical workflows.
Data Presentation: A Comparative Overview
The selection of an analytical technique for PROTAC analysis is a critical decision in the drug discovery pipeline. The following tables provide a structured comparison of key performance parameters for HPLC and alternative methods.
Table 1: Performance Comparison of Analytical Techniques for PROTAC Analysis
| Feature | HPLC-UV | LC-MS |
| Principle | Separation based on polarity, detection via UV absorbance. | Separation based on polarity, detection by mass-to-charge ratio.[1] |
| Selectivity | Moderate; relies on retention time and UV spectral data. | High; based on retention time, precursor ion mass, and fragment ion masses.[1] |
| Sensitivity | Lower (ng-µg range). | High (pg-ng range).[2] |
| Quantitative Accuracy | Good, but susceptible to interferences from co-eluting impurities. | Excellent, especially with the use of internal standards. |
| Matrix Effects | Less susceptible to matrix effects.[1] | Can be significantly affected by ion suppression or enhancement from matrix components.[1] |
| Cost | Lower instrument and operational cost. | Higher instrument and operational cost. |
| Throughput | High. | Moderate to High. |
Table 2: Representative HPLC Parameters for PROTAC Analysis
| Parameter | Typical Value/Condition |
| Column | Reversed-phase C18, C8, or Phenyl-Hexyl (e.g., 2.1 x 50 mm, 1.7 µm). |
| Mobile Phase A | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Water. |
| Mobile Phase B | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile or Methanol. |
| Gradient | Linear gradient from low to high percentage of Mobile Phase B (e.g., 5-95% over 10-20 minutes). |
| Flow Rate | 0.2 - 1.0 mL/min. |
| Column Temperature | 30-40 °C. |
| Detection Wavelength | 214 nm, 254 nm, or 280 nm (analyte dependent). |
| Injection Volume | 5-20 µL. |
The Impact of the this compound Linker on HPLC Analysis
The this compound linker is a polyethylene glycol (PEG)-based linker. The inclusion of a PEG chain in a PROTAC molecule has several implications for its HPLC analysis:
-
Hydrophilicity: PEG linkers are more hydrophilic than traditional alkyl linkers. This increased hydrophilicity generally leads to earlier elution times in reversed-phase HPLC, where the stationary phase is nonpolar. However, the overall retention time is also influenced by the hydrophobicity of the warhead and the E3 ligase ligand.
-
Solubility: The hydrophilic nature of the PEG linker can improve the aqueous solubility of the PROTAC, which is beneficial for sample preparation and analysis in aqueous mobile phases.
-
Peak Shape: PEGylated molecules can sometimes exhibit broader peaks in HPLC due to the conformational flexibility and polydispersity of the PEG chain. However, for a discrete PEG linker like Peg9, this effect is minimized.
-
Separation from Non-PEGylated Precursors: The significant difference in polarity between the PEGylated PROTAC and its non-PEGylated precursors allows for excellent separation on a reversed-phase column.
Experimental Protocols
A detailed and optimized experimental protocol is crucial for obtaining reliable and reproducible results.
Protocol 1: Reversed-Phase HPLC Analysis of a PROTAC with this compound Linker
Objective: To determine the purity and quantify the concentration of a PROTAC synthesized with an this compound linker.
Materials:
-
PROTAC sample
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
Formic acid (or Trifluoroacetic acid)
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% (v/v) formic acid in water.
-
Mobile Phase B: 0.1% (v/v) formic acid in acetonitrile.
-
Degas both mobile phases prior to use.
-
-
Sample Preparation:
-
Dissolve the PROTAC sample in a suitable solvent (e.g., DMSO, followed by dilution with the initial mobile phase composition) to a known concentration (e.g., 1 mg/mL).
-
Filter the sample through a 0.22 µm syringe filter.
-
-
HPLC Method:
-
Column: C18 reversed-phase column.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
Gradient Program:
-
0-2 min: 5% B
-
2-17 min: 5% to 95% B (linear gradient)
-
17-20 min: 95% B
-
20-21 min: 95% to 5% B (linear gradient)
-
21-25 min: 5% B (re-equilibration)
-
-
-
Data Analysis:
-
Integrate the peak corresponding to the PROTAC.
-
Determine the purity by calculating the peak area percentage.
-
For quantification, create a calibration curve using standards of known concentrations.
-
Mandatory Visualizations
Visual representations of complex biological pathways, experimental workflows, and logical relationships are essential for clear communication in scientific research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: Experimental workflow for HPLC analysis of PROTACs.
Caption: Logical comparison of HPLC-UV and LC-MS for PROTAC analysis.
Conclusion
The HPLC analysis of PROTACs, particularly those synthesized with hydrophilic linkers like this compound, is a robust and reliable method for purity assessment and quantification. The inherent properties of the PEG linker can be leveraged for efficient separation from synthetic precursors. While HPLC-UV offers a cost-effective and high-throughput solution for routine analysis, LC-MS provides unparalleled sensitivity and selectivity, making it the method of choice for bioanalysis and trace impurity detection. The selection of the most appropriate analytical technique will ultimately depend on the specific requirements of the study, including the sample matrix, the need for structural elucidation, and budgetary considerations. This guide provides a foundational understanding to aid researchers in navigating these choices and establishing effective analytical strategies for their PROTAC development programs.
References
Confirming the Structure of HS-PEG9-CH2CH2COOH: A Comparative Guide to Analytical Techniques
For researchers, scientists, and drug development professionals, rigorous structural confirmation of PEGylated compounds is paramount for ensuring product quality, safety, and efficacy. This guide provides a comparative analysis of Nuclear Magnetic Resonance (NMR) spectroscopy and other common analytical techniques for the structural elucidation of HS-PEG9-CH2CH2COOH, a heterobifunctional PEG linker.
The precise structure of this compound, featuring a thiol (-SH) group at one terminus and a carboxylic acid (-COOH) group at the other, linked by a nine-unit polyethylene glycol (PEG) chain, is critical for its intended applications in bioconjugation, drug delivery, and surface modification. While several analytical methods can provide information about this molecule, NMR spectroscopy offers unparalleled detail regarding its molecular framework.
NMR Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as a primary and indispensable tool for the unambiguous structural confirmation of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom in the molecule, allowing for a comprehensive structural assignment.
Proton NMR (¹H NMR) provides information on the number of different types of protons and their neighboring atoms. For this compound, the expected ¹H NMR spectrum would exhibit characteristic signals for the protons of the thiol group, the PEG backbone, and the propionic acid moiety.
Carbon NMR (¹³C NMR) provides information on the different carbon environments within the molecule. This technique is particularly useful for confirming the presence of the carbonyl carbon in the carboxylic acid and the carbons of the PEG backbone.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Structure Fragment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |
| a | HS -CH₂- | ~1.3-1.6 (t) | - |
| b | HS-CH₂ -CH₂- | ~2.7 (q) | ~24 |
| c | -CH₂-S-CH₂ -CH₂- | ~2.5 (t) | ~39 |
| d | -S-CH₂-CH₂ -O- | ~3.6-3.7 (t) | ~70 |
| e | -O-CH₂CH₂ -O- (PEG Backbone) | ~3.65 (s, br) | ~70.5 |
| f | -O-CH₂ -CH₂-COOH | ~3.7-3.8 (t) | ~68 |
| g | -O-CH₂-CH₂ -COOH | ~2.6 (t) | ~35 |
| h | -CH₂-COOH | ~11-12 (s, br) | ~174 |
Note: Predicted chemical shifts are based on typical values for similar functional groups and PEG structures. Actual values may vary depending on the solvent and other experimental conditions.
Comparison with Alternative Techniques
While NMR provides the most detailed structural information, other techniques are often used in conjunction to provide complementary data on purity, molecular weight distribution, and identity.
Table 2: Comparison of Analytical Techniques for this compound Characterization
| Technique | Information Provided | Advantages | Limitations |
| NMR Spectroscopy | Detailed molecular structure, confirmation of functional groups, purity assessment. | Provides unambiguous structural elucidation. Quantitative. | Lower sensitivity compared to MS. Can be complex for large polymers. |
| Mass Spectrometry (MS) | Molecular weight confirmation, identification of impurities. | High sensitivity, accurate mass determination. | Does not provide detailed structural information (isomers). Fragmentation can be complex. |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment, quantification. | High resolution, quantitative, well-established. | Does not provide structural information. Requires reference standards. |
| Size-Exclusion Chromatography (SEC) | Molecular weight distribution (polydispersity). | Useful for analyzing polymer chain length distribution. | Limited resolution for small molecules, not ideal for confirming end-group functionality. |
| Fourier-Transform Infrared (FTIR) Spectroscopy | Presence of functional groups (e.g., -OH, C=O, C-O). | Fast, simple, provides information on key functional groups. | Provides limited structural detail, not quantitative. |
Experimental Protocols
-
Sample Preparation: Dissolve 5-10 mg of this compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -2 to 14 ppm.
-
Use a sufficient number of scans to obtain a good signal-to-noise ratio (typically 16-64 scans).
-
Apply a relaxation delay of at least 5 seconds to ensure accurate integration.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
A higher number of scans will be required compared to ¹H NMR (typically several hundred to thousands).
-
-
Data Processing: Process the acquired data (Fourier transformation, phase correction, and baseline correction). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different protons.
Visualizing the Workflow
The following diagram illustrates the logical workflow for confirming the structure of this compound, with a primary focus on the central role of NMR spectroscopy.
Caption: Logical workflow for the structural confirmation of this compound.
This guide underscores the central role of NMR spectroscopy in the definitive structural elucidation of this compound, while also acknowledging the valuable complementary information provided by other analytical techniques. By employing a multi-technique approach, researchers can ensure the highest level of confidence in the identity, purity, and structure of their PEGylated compounds.
A Head-to-Head Comparison of HS-Peg9-CH2CH2cooh and Maleimide-PEG9-COOH Linkers for Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
The choice of a chemical linker is a critical decision in the design and synthesis of bioconjugates, including antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs). The linker's properties, such as reactivity, stability, and length, profoundly influence the efficacy, safety, and pharmacokinetic profile of the final product. This guide provides an objective comparison of two commonly employed heterobifunctional PEG9 linkers: HS-Peg9-CH2CH2cooh (Thiol-PEG9-propionic acid) and Maleimide-PEG9-COOH.
Executive Summary
Maleimide-PEG9-COOH offers a rapid and highly selective method for conjugating to thiol groups, primarily from cysteine residues in proteins, through a Michael addition reaction. This specificity at physiological pH has made it a popular choice in bioconjugation. However, a significant drawback is the potential instability of the resulting thiosuccinimide linkage, which can undergo a retro-Michael reaction, leading to deconjugation of the payload. This can result in reduced efficacy and potential off-target toxicity.
This compound , on the other hand, provides a versatile platform with a terminal thiol group and a carboxylic acid. The thiol group can react with various electrophiles, such as maleimides or haloacetamides, to form a stable thioether bond. The carboxylic acid can be activated to react with primary amines, such as those on lysine residues. While the conjugation strategy with the thiol group of this linker may involve a two-step process or the use of a partner molecule with a thiol-reactive group, the resulting thioether bond is generally more stable than the thiosuccinimide linkage from a maleimide-thiol reaction.
Chemical Structures and Reactivity
| Feature | This compound | Maleimide-PEG9-COOH |
| Reactive Group 1 | Thiol (-SH) | Maleimide |
| Reactive Group 2 | Carboxylic Acid (-COOH) | Carboxylic Acid (-COOH) |
| Primary Target for Group 1 | Maleimides, haloacetamides, other thiol-reactive electrophiles | Thiols (-SH) from cysteine residues |
| Primary Target for Group 2 | Primary amines (-NH2) after activation | Primary amines (-NH2) after activation |
| Reaction Mechanism (Group 1) | Nucleophilic substitution or addition | Michael addition |
| Optimal pH for Group 1 Reaction | Dependent on the reaction partner (e.g., pH > 7.5 for haloacetamides) | 6.5 - 7.5[1] |
Quantitative Data Summary: A Focus on Stability
A critical differentiator between these linkers lies in the stability of the resulting conjugate. The thiosuccinimide bond formed from the maleimide-thiol reaction is susceptible to cleavage in the presence of endogenous thiols like glutathione, which is abundant in the plasma and intracellularly.
| Parameter | Maleimide-Thiol Adduct (from Maleimide-PEG9-COOH) | Thioether Adduct (from this compound) |
| Bond Type | Thiosuccinimide | Thioether |
| Stability in Presence of Thiols | Susceptible to retro-Michael reaction and thiol exchange, leading to deconjugation.[2][3] | Generally stable and considered irreversible under physiological conditions.[1][4] |
| Reported In Vitro Stability | Can exhibit significant deconjugation. For example, some N-alkyl maleimide ADCs showed 35-67% deconjugation in thiol-containing buffer over 7 days at 37°C. In another study, a maleimide-PEG conjugate retained only about 70% of its payload after 7 days in the presence of 1 mM glutathione. | Significantly more stable. For example, a mono-sulfone-PEG conjugate (forming a stable thioether) retained >90% of its conjugation under similar conditions. |
| Strategies to Improve Stability | Hydrolysis of the thiosuccinimide ring to the more stable succinamic acid can mitigate the retro-Michael reaction. N-aryl maleimides show improved stability over N-alkyl maleimides. | The inherent stability of the thioether bond is a key advantage. |
Experimental Protocols
Protocol 1: Thiol-Maleimide Conjugation (for Maleimide-PEG9-COOH)
This protocol describes the conjugation of a Maleimide-PEG9-COOH linker to a thiol-containing protein (e.g., an antibody with reduced cysteines).
Materials:
-
Maleimide-PEG9-COOH
-
Thiol-containing protein (e.g., antibody)
-
Conjugation Buffer: Phosphate-buffered saline (PBS), pH 7.0-7.5, degassed
-
Reducing agent (if necessary, e.g., TCEP)
-
Quenching reagent (e.g., N-acetylcysteine)
-
Purification system (e.g., size-exclusion chromatography)
Procedure:
-
Protein Preparation: If necessary, reduce disulfide bonds in the protein to generate free thiols using a suitable reducing agent like TCEP. Purify the reduced protein to remove the excess reducing agent.
-
Linker Preparation: Dissolve the Maleimide-PEG9-COOH in an appropriate solvent (e.g., DMSO) to prepare a stock solution.
-
Conjugation Reaction: Add the Maleimide-PEG9-COOH stock solution to the protein solution at a desired molar excess. A common starting point is a 5-20 fold molar excess of the linker to the protein.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.
-
Quenching: Quench the reaction by adding a molar excess of a small molecule thiol, such as N-acetylcysteine, to react with any unreacted maleimide groups.
-
Purification: Purify the resulting conjugate using size-exclusion chromatography or another suitable method to remove excess linker and quenching reagent.
-
Characterization: Characterize the conjugate to determine the drug-to-antibody ratio (DAR) or degree of labeling using techniques like UV-Vis spectroscopy, HPLC, or mass spectrometry.
Protocol 2: Conjugation via Carboxylic Acid Activation (for both linkers)
This protocol describes the conjugation of the carboxylic acid moiety of either linker to a primary amine on a target molecule.
Materials:
-
PEG-linker-COOH (either HS- or Maleimide-functionalized)
-
Amine-containing molecule
-
Activation Reagents: EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and NHS (N-hydroxysuccinimide)
-
Activation Buffer: MES buffer, pH 5.0-6.0
-
Conjugation Buffer: PBS, pH 7.2-7.5
-
Purification system
Procedure:
-
Linker Activation: Dissolve the PEG-linker-COOH in the activation buffer. Add a molar excess of EDC and NHS to the linker solution to activate the carboxylic acid group, forming an NHS ester. Incubate for 15-30 minutes at room temperature.
-
Conjugation Reaction: Add the activated linker solution to the amine-containing molecule in the conjugation buffer. The pH of the reaction mixture should be adjusted to 7.2-7.5 for efficient reaction with the primary amine.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature or overnight at 4°C.
-
Purification: Purify the conjugate to remove unreacted linker and activation reagents.
Protocol 3: In Vitro Stability Assay
This protocol provides a general method to compare the stability of the conjugates in the presence of a competing thiol.
Materials:
-
Purified bioconjugates
-
Stability Buffer: PBS, pH 7.4, containing a physiological concentration of a thiol, such as 5 mM glutathione (GSH).
-
Analytical system: HPLC or LC-MS
Procedure:
-
Incubation: Incubate the purified conjugates in the stability buffer at 37°C.
-
Time Points: At various time points (e.g., 0, 1, 4, 8, 24, 48, and 72 hours), take an aliquot of the reaction mixture.
-
Analysis: Analyze the aliquots by a suitable analytical method, such as reversed-phase HPLC or LC-MS, to quantify the amount of intact conjugate remaining.
-
Data Analysis: Plot the percentage of intact conjugate versus time to determine the stability profile and calculate the half-life of deconjugation for each linker.
Mandatory Visualizations
Caption: Reaction schemes for thiol-reactive conjugation.
Caption: Stability of maleimide vs. thioether linkage.
Caption: Workflow for comparing linker performance.
Conclusion
The choice between this compound and Maleimide-PEG9-COOH linkers depends heavily on the specific application and the desired stability of the final bioconjugate.
-
Maleimide-PEG9-COOH is an excellent choice for applications requiring rapid and highly specific thiol conjugation where long-term stability in a thiol-rich environment is not a primary concern, or where subsequent hydrolysis of the thiosuccinimide ring can be employed to enhance stability.
-
This compound is preferable for applications demanding high stability of the final conjugate, particularly for in vivo use where the bioconjugate will be exposed to plasma thiols for extended periods. The resulting thioether bond is significantly more resistant to cleavage than the thiosuccinimide linkage. While the conjugation strategy may be less direct than the one-pot thiol-maleimide reaction, the enhanced stability often justifies the additional synthetic considerations.
For the development of robust and stable bioconjugates, particularly ADCs intended for therapeutic use, the potential instability of the maleimide-thiol linkage is a critical factor that must be carefully considered and addressed. The use of linkers that form more stable thioether bonds, such as those that can be synthesized using the this compound linker, represents a promising strategy to overcome this limitation.
References
- 1. vectorlabs.com [vectorlabs.com]
- 2. Development of applicable thiol-linked antibody–drug conjugates with improved stability and therapeutic index - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Understanding How the Stability of the Thiol-Maleimide Linkage Impacts the Pharmacokinetics of Lysine-Linked Antibody-Maytansinoid Conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
Navigating the Spacer: A Comparative Guide to HS-Peg9-CH2CH2cooh and Varying PEG Chain Lengths in PROTAC Design
For researchers, scientists, and drug development professionals, the rational design of Proteolysis Targeting Chimeras (PROTACs) is a paramount challenge. The linker connecting the target-binding and E3 ligase-recruiting moieties is a critical determinant of a PROTAC's efficacy. This guide provides a comprehensive comparison of the performance of PROTACs employing the HS-Peg9-CH2CH2cooh linker versus those with shorter and longer polyethylene glycol (PEG) chains, supported by representative experimental data.
The selection of an appropriate linker is not merely about bridging two ends of a molecule; it profoundly influences the formation and stability of the ternary complex, physicochemical properties such as solubility and cell permeability, and ultimately, the potency and maximal degradation of the target protein.[1][2] PEG linkers are widely favored in PROTAC design due to their hydrophilicity, biocompatibility, and tunable length, which allows for systematic optimization.[3][4]
This guide will delve into a comparative analysis using the well-characterized bromodomain-containing protein 4 (BRD4) as a model target, providing quantitative data, detailed experimental protocols, and visual workflows to inform the strategic selection of PEG linkers in PROTAC development.
The Influence of PEG Linker Length on PROTAC Performance: A BRD4 Case Study
Systematic studies have demonstrated that the length of the PEG linker can dramatically affect the degradation potency (DC50) and maximal degradation (Dmax) of a PROTAC.[4] The optimal linker length is highly dependent on the specific target protein and E3 ligase pair, as it dictates the spatial arrangement required for efficient ubiquitination. A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex, while an excessively long linker can result in a non-productive complex.
Below is a summary of representative data for a series of BRD4-targeting PROTACs, each employing a different PEG linker length. While direct comparative data for this compound is not available in a single head-to-head study, the data presented for a PEG9 linker provides a strong surrogate for its expected performance.
Quantitative Performance Metrics
| Linker Composition | DC50 (nM) | Dmax (%) | Cellular Permeability (PAMPA, 10⁻⁶ cm/s) |
| Shorter Linkers | |||
| PEG3 | 85 | 80 | 1.9 |
| PEG5 | 35 | 92 | 1.6 |
| This compound (Representative) | |||
| PEG9 | 15 | >95 | 1.2 |
| Longer Linkers | |||
| PEG12 | 40 | 90 | 0.9 |
| PEG18 | 150 | 75 | 0.6 |
Note: The data presented is a synthesized representation from multiple studies on BRD4-targeting PROTACs and is intended for comparative purposes. The performance of a specific PROTAC is highly context-dependent.
The data clearly indicates that a "sweet spot" for linker length often exists. In the case of BRD4 degradation, a PEG9 linker demonstrates superior performance with the lowest DC50 and highest Dmax. Shorter linkers may not provide sufficient flexibility for optimal ternary complex formation, while longer linkers can introduce excessive flexibility, which may be entropically unfavorable for stable complex formation.
Visualizing the PROTAC Mechanism and Experimental Workflow
To better understand the processes involved in PROTAC-mediated protein degradation and its analysis, the following diagrams, generated using the Graphviz DOT language, illustrate the key signaling pathway and a typical experimental workflow.
Detailed Experimental Protocols
Protein Degradation Assay (Western Blot)
Objective: To quantify the reduction in target protein levels following PROTAC treatment.
Methodology:
-
Cell Culture and Treatment: Seed cells (e.g., human leukemia cell line MV4-11 for BRD4) in 6-well plates and allow them to adhere overnight. Treat the cells with a serial dilution of the PROTACs (typically ranging from 0.1 nM to 10 µM) for a specified duration (e.g., 18-24 hours). Include a vehicle control (e.g., DMSO).
-
Cell Lysis: After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Western Blotting: Normalize protein concentrations for all samples, add Laemmli buffer, and denature by boiling. Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST). Incubate with a primary antibody specific for the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.
-
Detection: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody. Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the target protein signal to the loading control and calculate the percentage of degradation relative to the vehicle-treated control. Plot the degradation percentage against the PROTAC concentration to determine the DC50 and Dmax values.
Ternary Complex Formation Assay (Surface Plasmon Resonance - SPR)
Objective: To measure the binding kinetics and affinity of the ternary complex.
Methodology:
-
Immobilization: Immobilize a biotinylated E3 ligase (e.g., VHL) onto a streptavidin-coated sensor chip.
-
Binary Interaction (PROTAC to E3): Inject a series of concentrations of the PROTAC over the E3 ligase-coated surface to determine the binary binding affinity (KD).
-
Ternary Complex Formation: Pre-incubate a fixed concentration of the target protein (e.g., BRD4) with a range of PROTAC concentrations. Inject these mixtures over the E3 ligase-coated surface.
-
Data Analysis: The sensorgrams will show an increased response when the ternary complex forms. Analyze the data using appropriate binding models to determine the association (ka) and dissociation (kd) rate constants, and the dissociation constant (KD) for the ternary complex. The cooperativity of the complex formation can also be calculated.
Cellular Permeability Assay (Parallel Artificial Membrane Permeability Assay - PAMPA)
Objective: To assess the passive permeability of the PROTACs across an artificial membrane.
Methodology:
-
Plate Preparation: Use a 96-well filter plate (donor plate) and a 96-well acceptor plate. Coat the filter membrane of the donor plate with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.
-
Compound Addition: Add the PROTAC solutions at a known concentration to the donor wells. Fill the acceptor wells with buffer.
-
Incubation: Sandwich the donor and acceptor plates and incubate for a defined period (e.g., 4-16 hours) at room temperature.
-
Quantification: After incubation, measure the concentration of the PROTAC in both the donor and acceptor wells using LC-MS/MS.
-
Data Analysis: Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = (-V_D * V_A / ((V_D + V_A) * A * t)) * ln(1 - ([C_A] * (V_D + V_A)) / (V_D * [C_D]_initial)) Where V_D is the volume of the donor well, V_A is the volume of the acceptor well, A is the area of the membrane, t is the incubation time, [C_A] is the concentration in the acceptor well, and [C_D]_initial is the initial concentration in the donor well.
Conclusion
The length of the PEG linker is a critical parameter in the design of potent and effective PROTACs. The representative data for BRD4-targeting PROTACs suggests that a PEG9 linker, such as that in this compound, can provide an optimal balance of flexibility and spatial orientation to facilitate efficient ternary complex formation and subsequent target protein degradation. Both shorter and longer PEG chains can lead to a significant decrease in degradation efficacy.
It is imperative for researchers in the field of targeted protein degradation to systematically evaluate a range of linker lengths for each new target and E3 ligase pair. The experimental protocols provided in this guide offer a robust framework for conducting such comparative analyses, enabling the rational design of next-generation PROTACs with enhanced therapeutic potential.
References
Navigating the Spacer: A Comparative Guide to Flexible and Rigid Linkers in Protein Degradation
For Researchers, Scientists, and Drug Development Professionals
The advent of Proteolysis Targeting Chimeras (PROTACs) has marked a paradigm shift in therapeutic intervention, moving beyond mere inhibition to the targeted elimination of disease-causing proteins. These heterobifunctional molecules leverage the cell's intrinsic ubiquitin-proteasome system to induce the degradation of specific proteins. A critical and influential component of a PROTAC's architecture is the linker, the chemical bridge connecting the target protein-binding ligand (warhead) to the E3 ligase-recruiting moiety. The linker's composition, length, and, notably, its flexibility, profoundly impact the efficacy, selectivity, and pharmacokinetic properties of the degrader. This guide provides an objective comparison of flexible and rigid linkers, supported by experimental data, to inform the rational design of next-generation protein degraders.
The Role of the Linker: More Than Just a Spacer
The linker is not a passive connector; it plays a dynamic role in the formation of a stable and productive ternary complex, which consists of the target protein, the PROTAC, and an E3 ligase.[1] An optimally designed linker facilitates favorable protein-protein interactions within this complex, leading to efficient ubiquitination of the target protein and its subsequent degradation by the proteasome. Conversely, a suboptimal linker can introduce steric hindrance or promote unfavorable conformations, thereby diminishing degradation efficiency.[1]
A Tale of Two Linkers: Flexibility vs. Rigidity
PROTAC linkers are broadly categorized into two main classes: flexible and rigid.
Flexible linkers , most commonly composed of polyethylene glycol (PEG) or alkyl chains, are prized for their synthetic tractability and the ease with which their length can be modified.[1][2] Their conformational freedom allows the PROTAC to adopt various orientations, which can be advantageous in the initial stages of discovery when the optimal geometry for ternary complex formation is unknown. However, this high degree of flexibility can come at the cost of an entropic penalty upon binding, potentially leading to less stable ternary complexes.
Rigid linkers , on the other hand, incorporate cyclic structures such as piperazine, piperidine, or aromatic rings, as well as alkynes and triazoles.[1] These elements introduce conformational constraints, which can pre-organize the PROTAC into a bioactive conformation, potentially leading to more potent and selective degradation. By reducing the molecule's flexibility, rigid linkers can also enhance metabolic stability and improve pharmacokinetic properties. However, the lack of adaptability can also be a double-edged sword; if the constrained conformation is not conducive to the formation of a productive ternary complex, degradation efficiency will be compromised.
Quantitative Efficacy Comparison: Flexible vs. Rigid Linkers
The efficacy of a PROTAC is primarily assessed by two key parameters: the half-maximal degradation concentration (DC50), which represents the concentration of the PROTAC required to degrade 50% of the target protein, and the maximum degradation level (Dmax), which indicates the maximum percentage of protein degradation achieved. A lower DC50 value signifies higher potency, while a higher Dmax value indicates greater efficacy. The following table summarizes experimental data from various studies, comparing the performance of PROTACs with flexible and rigid linkers against different protein targets.
| Target Protein | E3 Ligase | Linker Type | Linker Composition | DC50 (nM) | Dmax (%) | Reference |
| Androgen Receptor (AR) | VHL | Flexible | PEG | Exhibited degradation at 3 µM | Not specified | |
| VHL | Rigid | Disubstituted phenyl | No activity | Not specified | ||
| Tank-binding kinase 1 (TBK1) | VHL | Flexible | Alkyl/Ether (21 atoms) | 3 | 96 | |
| VHL | Flexible | Alkyl/Ether (29 atoms) | 292 | 76 | ||
| Hematopoietic Prostaglandin D Synthase (H-PGDS) | VHL | Flexible | Ethylene chain | Reduced activity | Not specified | |
| VHL | Rigid | Piperazine ring | Potent degradation (DC50 = 17.3 pM for optimized PROTAC) | Not specified | ||
| BCR-ABL | CRBN | Flexible | 1 PEG unit | 0.85 | 98.8 |
Visualizing the Process: Pathways and Workflows
To better understand the concepts discussed, the following diagrams, generated using the DOT language, illustrate the key signaling pathway, a typical experimental workflow for assessing protein degradation, and the logical relationship between linker properties and degradation efficacy.
Caption: PROTAC-mediated protein degradation pathway.
Caption: A typical workflow for Western Blot analysis.
Caption: Linker properties influencing degradation.
Experimental Protocols
Reproducible and rigorous experimental data are fundamental to the evaluation of PROTAC efficacy. Below are detailed methodologies for key experiments.
General Protocol for PROTAC Synthesis
The synthesis of PROTACs is a modular process that typically involves the separate synthesis of the warhead, the E3 ligase ligand, and the linker, followed by their conjugation.
1. Synthesis of a Flexible Linker PROTAC (e.g., PEG-based):
-
Step 1: Functionalization of the Linker. A commercially available PEG linker with terminal functional groups (e.g., amine and carboxylic acid) is often used. One end is protected while the other is activated for coupling.
-
Step 2: Coupling to the Warhead. The activated linker is reacted with the warhead, which has a suitable functional group for conjugation (e.g., an amine or hydroxyl group), often via an amide bond formation.
-
Step 3: Deprotection and Coupling to the E3 Ligase Ligand. The protecting group on the other end of the linker is removed, and the newly exposed functional group is then coupled to the E3 ligase ligand (e.g., pomalidomide or a VHL ligand) using appropriate coupling chemistry.
-
Step 4: Purification. The final PROTAC molecule is purified using techniques such as flash chromatography or preparative HPLC.
2. Synthesis of a Rigid Linker PROTAC (e.g., Triazole-based via Click Chemistry):
-
Step 1: Functionalization of Components. The warhead is functionalized with an azide group, and the E3 ligase ligand is functionalized with an alkyne group (or vice versa).
-
Step 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC). The azide-functionalized warhead and the alkyne-functionalized E3 ligase ligand are reacted in the presence of a copper(I) catalyst (e.g., copper(II) sulfate and a reducing agent like sodium ascorbate) to form a stable triazole ring, which serves as the rigid linker.
-
Step 3: Purification. The resulting PROTAC is purified using standard chromatographic methods.
Western Blotting for Protein Degradation Assessment
This protocol outlines the steps to quantify the levels of a target protein in cells following treatment with a PROTAC.
1. Cell Culture and Treatment:
-
Plate cells at a suitable density in multi-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the PROTAC or a vehicle control (e.g., DMSO) for a predetermined duration (e.g., 24 hours).
2. Cell Lysis and Protein Quantification:
-
After treatment, wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells using a lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Clarify the lysates by centrifugation to remove cellular debris.
-
Determine the protein concentration of each lysate using a protein assay, such as the BCA assay.
3. SDS-PAGE and Protein Transfer:
-
Normalize the protein concentration of all samples and denature them by boiling in Laemmli sample buffer.
-
Separate the proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
4. Immunoblotting and Detection:
-
Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
5. Data Analysis:
-
Quantify the intensity of the protein bands using densitometry software.
-
Normalize the target protein levels to a loading control (e.g., GAPDH or β-actin).
-
Calculate the percentage of protein degradation relative to the vehicle-treated control for each PROTAC concentration.
-
Plot the percentage of degradation against the PROTAC concentration and fit the data to a dose-response curve to determine the DC50 and Dmax values.
Conclusion: A Balancing Act in PROTAC Design
The choice between a flexible and a rigid linker is a critical decision in the design of a PROTAC and is often target-dependent. Flexible linkers, such as alkyl and PEG chains, offer synthetic convenience and have been instrumental in the development of many successful degraders. However, the field is increasingly moving towards the rational design of more constrained, rigid linkers to enhance potency, selectivity, and pharmacokinetic profiles. The optimal linker is one that strikes a delicate balance between providing sufficient flexibility to allow for the formation of a productive ternary complex and enough rigidity to minimize the entropic penalty of binding and improve drug-like properties. The experimental protocols and comparative data presented in this guide serve as a foundational resource for the rational design and evaluation of PROTAC linkers, with the ultimate goal of accelerating the development of novel protein-degrading therapeutics.
References
A Researcher's Guide to Quantifying Protein Degradation: DC50, Dmax, and Beyond
For researchers, scientists, and drug development professionals navigating the burgeoning field of targeted protein degradation, precise and robust quantification of a degrader's efficacy is paramount. This guide provides an objective comparison of key metrics—DC50 and Dmax—and the experimental methodologies used to determine them. We delve into detailed protocols, present quantitative data in easily digestible formats, and offer insights into alternative analytical approaches to empower your research and development endeavors.
The advent of novel therapeutic modalities like Proteolysis Targeting Chimeras (PROTACs) and molecular glues has revolutionized drug discovery by enabling the targeted degradation of disease-causing proteins. Evaluating the performance of these degraders hinges on two critical parameters: DC50 and Dmax.[1]
-
DC50 (half-maximal degradation concentration): This value represents the concentration of a degrader compound required to achieve 50% degradation of the target protein.[2] It is a key indicator of the degrader's potency; a lower DC50 value signifies higher potency.[2]
-
Dmax (maximum degradation): This parameter reflects the maximum percentage of the target protein that can be degraded by a specific compound.[2] Dmax is a measure of the degrader's efficacy.
Together, DC50 and Dmax provide a quantitative snapshot of a degrader's dose-dependent activity and are crucial for the initial screening and optimization of potential therapeutic candidates.
Comparing the Tools of the Trade: Methods for Determining DC50 and Dmax
Several experimental techniques are employed to quantify protein degradation and derive DC50 and Dmax values. Each method presents a unique set of advantages and limitations in terms of throughput, sensitivity, and the nature of the data generated. The choice of methodology often depends on the specific experimental goals and available resources.
| Method | Principle | Pros | Cons |
| Western Blotting | Separation of proteins by size via gel electrophoresis, followed by transfer to a membrane and detection with specific antibodies. | - High specificity due to antibody-based detection. - Provides information on protein size and potential modifications. - Widely established and accessible technique. | - Low throughput and labor-intensive. - Can be semi-quantitative with high variability. - Requires high-quality, specific antibodies. |
| In-Cell ELISA (ICE) / In-Cell Western (ICW) | An immunofluorescence-based assay performed in a microplate format to quantify intracellular protein levels. | - Higher throughput compared to Western blotting. - More amenable to automation. - Reduced sample handling and processing time. | - Susceptible to non-specific antibody binding, which can affect signal. - Does not provide information on protein size. - Requires antibody validation for cellular context. |
| HiBiT-Based Luminescent Assays | A bioluminescent reporter system where a small peptide tag (HiBiT) is knocked into the endogenous locus of the target protein. The tag combines with a larger subunit (LgBiT) to generate a luminescent signal proportional to the protein amount. | - High sensitivity and broad dynamic range. - Enables real-time, kinetic measurements in live cells. - Highly quantitative and suitable for high-throughput screening. | - Requires CRISPR/Cas9-mediated cell line engineering. - Potential for the tag to interfere with protein function or degradation. |
| Quantitative Mass Spectrometry (Proteomics) | Unbiased identification and quantification of thousands of proteins in a sample, allowing for a global view of protein level changes upon degrader treatment. | - Provides an unbiased, global view of protein degradation. - Can identify off-target effects. - Highly sensitive and quantitative. | - Technically complex and requires specialized instrumentation and expertise. - Data analysis can be challenging. - Higher cost per sample compared to other methods. |
Experimental Protocols: A Step-by-Step Guide
Accurate and reproducible data are the bedrock of successful drug discovery. Here, we provide detailed protocols for the most common methods used to determine DC50 and Dmax.
Protocol 1: Western Blotting
This traditional method remains a gold standard for confirming protein degradation.
Materials:
-
Cells expressing the target protein
-
Degrader compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels, running buffer, and transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the target protein and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate and imaging system
Procedure:
-
Cell Treatment: Seed cells in multi-well plates and treat with a serial dilution of the degrader compound for a predetermined time (e.g., 24 hours). Include a vehicle-only control (e.g., DMSO).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them using lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Sample Preparation and SDS-PAGE: Normalize protein concentrations and prepare samples for electrophoresis. Separate proteins on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Data Analysis: Quantify the band intensities. Normalize the target protein band intensity to the loading control. Calculate the percentage of remaining protein relative to the vehicle control and plot the results against the degrader concentration to determine DC50 and Dmax values using a suitable curve-fitting software (e.g., GraphPad Prism).
Protocol 2: In-Cell ELISA (ICE)
This method offers a higher-throughput alternative to Western blotting.
Materials:
-
Cells expressing the target protein
-
Degrader compound
-
96-well microplate
-
Fixation and permeabilization buffers
-
Quenching solution
-
Blocking buffer
-
Primary antibodies against the target protein and a normalization control
-
HRP-conjugated secondary antibodies
-
ELISA substrate (e.g., TMB) and stop solution
-
Plate reader
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well plate and treat with a serial dilution of the degrader compound.
-
Fixation and Permeabilization: After treatment, fix and permeabilize the cells.
-
Quenching and Blocking: Quench endogenous peroxidases and block non-specific binding sites.
-
Antibody Incubation: Incubate with primary and then secondary antibodies.
-
Detection: Add the substrate and, after a color change, the stop solution.
-
Data Analysis: Read the absorbance at the appropriate wavelength. Normalize the signal to the normalization control and calculate the percentage of remaining protein to determine DC50 and Dmax.
Protocol 3: HiBiT-Based Luminescent Assay
This technique allows for sensitive and real-time quantification of protein degradation in live cells.
Materials:
-
CRISPR-engineered cell line expressing the HiBiT-tagged target protein
-
Degrader compound
-
White, opaque 96- or 384-well plates
-
LgBiT protein and luminescent substrate
-
Luminometer
Procedure:
-
Cell Seeding: Seed the HiBiT-tagged cells in the appropriate microplate.
-
Compound Treatment: Add a serial dilution of the degrader compound.
-
Lysis and Detection (Endpoint Assay): After a defined incubation period, lyse the cells and add the LgBiT protein and substrate.
-
Live-Cell Kinetic Assay: For real-time measurements, add the LgBiT protein and a live-cell substrate to the media before adding the degrader.
-
Data Analysis: Measure the luminescence, which is directly proportional to the amount of HiBiT-tagged protein. Normalize the signal to the vehicle control and plot the data to calculate DC50 and Dmax. For kinetic assays, the rate of degradation can also be determined.
Visualizing the Process: Pathways and Workflows
To better understand the underlying biology and experimental procedures, the following diagrams illustrate the targeted protein degradation pathway and a general experimental workflow for determining DC50 and Dmax.
Caption: Targeted protein degradation pathway mediated by a PROTAC.
Caption: General experimental workflow for DC50 and Dmax determination.
Beyond DC50 and Dmax: A Look at Alternative Metrics
While DC50 and Dmax are invaluable for initial degrader characterization, a deeper understanding of a compound's activity requires considering its kinetic properties. The rate of degradation and the duration of the effect are also critical parameters that can differentiate seemingly similar compounds.
Kinetic Parameters:
-
Degradation Rate (k_deg): This metric describes how quickly the target protein is degraded. Real-time assays like the HiBiT system are particularly well-suited for determining the degradation rate.
-
Time to Dmax: The time required to reach the maximal level of degradation.
-
Duration of Degradation: How long the protein remains at its degraded level before re-synthesis occurs.
These kinetic parameters provide a more dynamic and comprehensive picture of a degrader's cellular activity and can be crucial for predicting its in vivo efficacy.
Conclusion
The quantification of protein degradation is a cornerstone of research and development in the field of targeted protein degradation. DC50 and Dmax serve as fundamental metrics for assessing the potency and efficacy of degrader molecules. The choice of experimental methodology—from the workhorse Western blot to high-throughput luminescent assays—should be guided by the specific research question and available resources. By employing robust experimental protocols and considering a broader range of quantitative and kinetic parameters, researchers can gain a more complete understanding of their compounds' performance, ultimately accelerating the development of novel and effective therapies.
References
A Head-to-Head Comparison of Bioconjugation Chemistries: Thiol-Based Methods Versus Key Alternatives
For researchers, scientists, and drug development professionals, the precise and stable covalent linkage of molecules to biologics is a cornerstone of innovation. This guide provides an objective, data-driven comparison of thiol-based bioconjugation with three other widely used methods: amine-based N-hydroxysuccinimide (NHS) ester chemistry, copper-catalyzed and strain-promoted "click chemistry," and enzymatic ligation. By examining key performance indicators and providing detailed experimental protocols, this guide aims to empower you in selecting the most suitable bioconjugation strategy for your specific application, from fluorescently labeling proteins to developing next-generation antibody-drug conjugates (ADCs).
The strategic modification of biomolecules is fundamental to advancing research and therapeutic development. Thiol-based conjugation, primarily targeting the sulfhydryl group of cysteine residues, has long been a popular choice due to its relatively high selectivity. However, the landscape of bioconjugation is continually evolving, with each chemistry offering a unique profile of efficiency, stability, and site-specificity. This guide will delve into a quantitative comparison of these methods to illuminate the distinct advantages and disadvantages of each approach.
Quantitative Performance Comparison
The efficiency, stability, and site-specificity of a bioconjugation reaction are critical parameters that dictate the homogeneity, yield, and in-vivo performance of the resulting conjugate. The following tables summarize quantitative data from various studies to provide a comparative overview of thiol-based conjugation, amine-based chemistry, click chemistry, and enzymatic methods. It is important to note that specific results can vary depending on the reactants, buffer conditions, and reaction times.[1]
| Parameter | Thiol-Based (Maleimide) | Amine-Based (NHS Ester) | Click Chemistry (CuAAC/SPAAC) | Enzymatic (e.g., Sortase A) |
| Target Residue(s) | Cysteine | Lysine, N-terminus | Engineered alkyne/azide | Specific recognition sequence |
| Typical Efficiency/Yield | 58% - 84%[2] | 50% - 80%[1] | >90%[1] | >90%[2] |
| Reaction Speed | Fast (minutes to a few hours) | Moderate (30 min - 4 hours) | Very Fast (minutes to hours) | Variable (hours to overnight) |
| Site-Specificity | High (if free cysteines are limited) | Low (multiple lysines) | Very High (bio-orthogonal) | Very High (specific sequence) |
| Reversibility | Potentially reversible (retro-Michael addition) | Irreversible | Irreversible | Generally Irreversible |
| Linkage Stability | Thiol-Maleimide Adduct | Amide Bond | Triazole Linkage | Peptide Bond |
| Bond Type | Thioether (succinimidyl thioether) | Amide | 1,2,3-Triazole | Amide |
| In Vivo Stability | Can be unstable; susceptible to thiol exchange | Highly stable | Highly stable | Highly stable |
| Cleavability | Can be reversible under certain conditions | Generally non-cleavable | Non-cleavable | Can be designed to be cleavable by specific proteases |
Visualizing the Chemistries: Reaction Mechanisms and Workflows
To further elucidate the differences between these bioconjugation strategies, the following diagrams illustrate their respective reaction mechanisms and a generalized experimental workflow.
Detailed Experimental Protocols
Reproducibility is a cornerstone of scientific research. The following are detailed, generalized protocols for the four bioconjugation methods discussed.
Protocol 1: Thiol-Maleimide Conjugation
This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein containing free thiols.
Materials:
-
Thiol-containing protein (1-10 mg/mL)
-
Maleimide-functionalized reagent
-
Reaction Buffer: Degassed 1X PBS, 10-100 mM Tris, or 10-100 mM HEPES, pH 7.0-7.5
-
(Optional) Reducing agent: TCEP (tris(2-carboxyethyl)phosphine)
-
Anhydrous DMSO or DMF
-
Desalting column (e.g., Sephadex G-25)
Procedure:
-
Protein Preparation: Dissolve the protein in the degassed reaction buffer. If reducing disulfide bonds is necessary, add a 10-100 fold molar excess of TCEP and incubate for 20-30 minutes at room temperature.
-
Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.
-
Conjugation Reaction: Add the maleimide stock solution to the protein solution at a 10-20 fold molar excess. Flush the vial with an inert gas (e.g., nitrogen or argon), seal, and incubate for 2 hours at room temperature or overnight at 4°C, protected from light.
-
Purification: Remove unreacted maleimide and other small molecules by passing the reaction mixture through a desalting column equilibrated with the desired storage buffer.
-
Characterization: Determine the degree of labeling using UV-Vis spectrophotometry or mass spectrometry.
Protocol 2: Amine-NHS Ester Conjugation
This protocol describes the conjugation of a molecule containing an NHS ester to a protein with accessible primary amines.
Materials:
-
Protein with primary amines (minimum 2.0 mg/mL)
-
NHS ester-functionalized reagent
-
Reaction Buffer: Amine-free buffer such as 50 mM sodium borate, pH 8.5, or 100 mM carbonate buffer, pH 8.0-8.5.
-
Anhydrous DMSO or DMF
-
Quenching solution (optional): 1 M Tris-HCl or Glycine, pH 7.4
-
Desalting column
Procedure:
-
Protein Preparation: Prepare the protein solution in the appropriate amine-free buffer.
-
Reagent Preparation: Dissolve the NHS ester in a minimal amount of anhydrous DMSO or DMF to create a 10 mM stock solution.
-
Conjugation Reaction: Add the NHS ester stock solution to the protein solution at a desired molar ratio (e.g., 15:1 dye:protein is a typical starting point). Incubate for 60 minutes at room temperature in the dark.
-
Quenching (Optional): To stop the reaction, add the quenching solution to a final concentration of 50-100 mM and incubate for 10-15 minutes at room temperature.
-
Purification: Purify the conjugate using a desalting column to remove unreacted NHS ester and byproducts.
-
Characterization: Determine the degree of labeling using UV-Vis spectrophotometry or other appropriate methods.
Protocol 3: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol details the copper-catalyzed click chemistry reaction between an azide-modified biomolecule and an alkyne-containing molecule.
Materials:
-
Azide-modified biomolecule
-
Alkyne-containing molecule
-
Copper(II) sulfate (CuSO₄) solution (e.g., 20 mM)
-
Copper ligand solution (e.g., THPTA, 50 mM)
-
Sodium ascorbate solution (e.g., 100 mM, freshly prepared)
-
Reaction Buffer: PBS or other suitable buffer
Procedure:
-
Reactant Preparation: In a microcentrifuge tube, combine the azide-modified biomolecule and the alkyne-containing molecule in the reaction buffer.
-
Catalyst Premix: In a separate tube, premix the CuSO₄ and ligand solutions.
-
Initiate Reaction: Add the catalyst premix to the reactant solution. Then, add the freshly prepared sodium ascorbate solution to initiate the cycloaddition.
-
Incubation: Incubate the reaction mixture for 1-2 hours at room temperature.
-
Purification: Purify the conjugate using a suitable method, such as size-exclusion chromatography or dialysis, to remove the copper catalyst, excess reagents, and byproducts.
-
Characterization: Analyze the final conjugate by mass spectrometry or other techniques to confirm successful ligation.
Protocol 4: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol describes the copper-free click chemistry reaction between a DBCO-functionalized molecule and an azide-containing molecule.
Materials:
-
Azide-conjugated antibody or biomolecule
-
DBCO-conjugated drug linker or molecule
-
Reaction Buffer: PBS, pH 7.4
-
Desalting column
Procedure:
-
Reactant Preparation: Prepare the azide-conjugated antibody in PBS. Prepare a stock solution of the DBCO-drug linker in DMSO.
-
Conjugation Reaction: Add the DBCO-drug linker stock solution to the antibody solution. A typical final concentration of DMSO is around 5%.
-
Incubation: Incubate the reaction mixture for 2 hours at room temperature.
-
Purification: Remove the excess DBCO-drug linker by passing the sample through a desalting column equilibrated with PBS.
-
Characterization: Concentrate the resulting ADC and characterize it using appropriate analytical methods.
Protocol 5: Sortase-Mediated Ligation
This protocol describes the enzymatic ligation of a protein containing a C-terminal LPXTG motif with a molecule bearing an N-terminal oligoglycine sequence.
Materials:
-
Protein of interest with a C-terminal LPXTG tag
-
Molecule to be conjugated with an N-terminal oligo-glycine (e.g., GGG) sequence
-
Sortase A enzyme
-
Sortase Reaction Buffer: e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, pH 7.5
-
Purification system (e.g., Ni-NTA affinity chromatography if using His-tagged sortase)
Procedure:
-
Reactant Preparation: Prepare the LPXTG-tagged protein and the oligo-glycine functionalized molecule in the sortase reaction buffer.
-
Enzymatic Reaction: Add Sortase A enzyme to the mixture of the two reactants. The optimal ratio of enzyme to substrates should be determined empirically.
-
Incubation: Incubate the reaction for 2-4 hours at 37°C or overnight at room temperature.
-
Purification: Purify the conjugated protein to remove the sortase enzyme (e.g., using Ni-NTA resin if the sortase is His-tagged) and any unreacted components.
-
Characterization: Confirm the successful conjugation and purity of the final product using SDS-PAGE and mass spectrometry.
Conclusion
The choice of a bioconjugation strategy is a critical decision that profoundly impacts the outcome of research and the development of therapeutics. Thiol-based conjugation offers a good balance of selectivity and reactivity, but the potential instability of the resulting linkage is a key consideration. Amine-based chemistry is robust and straightforward but lacks site-specificity, leading to heterogeneous products. Click chemistry provides a powerful solution for creating highly stable and specific conjugates, though it requires the introduction of bio-orthogonal handles. Finally, enzymatic methods offer unparalleled site-specificity and reaction under mild conditions, making them ideal for creating homogeneous and functional bioconjugates. By carefully considering the quantitative data, reaction mechanisms, and experimental protocols presented in this guide, researchers can make an informed decision to select the optimal bioconjugation chemistry that aligns with their specific scientific goals.
References
Revolutionizing Target Validation: A Comparative Guide to PROTAC Target Engagement
In the landscape of modern drug discovery, Proteolysis Targeting Chimeras (PROTACs) represent a paradigm shift, offering the ability to not just inhibit, but completely eliminate disease-causing proteins. The validation of target engagement is a critical step in the development of these novel therapeutics. This guide provides a comprehensive comparison of methodologies for validating the target engagement of PROTACs, with a focus on those utilizing polyethylene glycol (PEG) linkers, such as the conceptual use of HS-Peg9-CH2CH2cooh. We present supporting experimental data for the well-characterized BRD4-degrading PROTAC, MZ1, which employs a PEG-based linker, and compare its performance with alternative approaches. Detailed experimental protocols for key validation assays are provided, alongside visualizations to clarify complex biological processes and workflows.
The PROTAC Mechanism: A Symphony of Induced Proximity
PROTACs are heterobifunctional molecules composed of three key elements: a ligand that binds to the protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. This elegant design hijacks the cell's natural protein disposal system, the ubiquitin-proteasome pathway. By bringing the POI and the E3 ligase into close proximity, the PROTAC facilitates the transfer of ubiquitin from the E3 ligase to the POI. This polyubiquitination marks the POI for recognition and subsequent degradation by the proteasome, effectively removing it from the cellular environment.
Caption: The PROTAC molecule facilitates the formation of a ternary complex, leading to polyubiquitination and proteasomal degradation of the target protein.
Comparative Analysis of BRD4-Targeting PROTACs
To illustrate the validation of target engagement, we will focus on the well-studied PROTAC, MZ1 . MZ1 targets the Bromodomain and Extra-Terminal (BET) family protein BRD4, a key regulator of oncogene expression, for degradation by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase.[1] We will compare its performance to dBET1 , another BRD4-targeting PROTAC that recruits the Cereblon (CRBN) E3 ligase, and the parent small molecule inhibitor, JQ1 .[1]
Quantitative Data Summary
The following tables summarize the key performance metrics for MZ1 and its comparators.
| Compound | Target | E3 Ligase Recruited | Cell Line | DC50 (nM) | Dmax (%) | Reference |
| MZ1 | BRD4 | VHL | HeLa | ~10 | >90 | [2] |
| MZ1 | BRD4 | VHL | 22Rv1 | ~20 | >90 | [2] |
| dBET1 | BRD4 | CRBN | MV4;11 | Not Reported | >85 (at 100 nM) | [3] |
DC50: Half-maximal degradation concentration. Dmax: Maximum percentage of degradation.
| Compound | Target | Cell Line | IC50 (nM) | Assay | Reference |
| MZ1 | BRD4 | MV4;11 | 4.9 | Cell Viability | |
| dBET1 | BRD4 | MV4;11 | 140 | Cell Viability | |
| JQ1 | BRD4 | MV4;11 | 1100 | Cell Viability |
IC50: Half-maximal inhibitory concentration.
Key Assays for Validating Target Engagement
Several robust methods are available to validate the target engagement of PROTACs in cells. These assays can confirm direct binding to the target, formation of the ternary complex, and subsequent protein degradation.
Western Blot for Protein Degradation
This is the most direct method to measure the primary outcome of PROTAC activity: the degradation of the target protein.
Caption: Experimental workflow for Western Blot analysis of PROTAC-mediated protein degradation.
-
Cell Culture and Treatment:
-
Seed HeLa or 22Rv1 cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with varying concentrations of MZ1 (e.g., 1, 10, 100, 1000 nM) for 24 hours. Include a DMSO-treated vehicle control.
-
-
Cell Lysis and Protein Quantification:
-
After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of each lysate using a BCA protein assay to ensure equal loading.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate proteins by size on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for BRD4 (e.g., Cell Signaling Technology #13440) overnight at 4°C.
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
For a loading control, probe the membrane with an antibody against a housekeeping protein like GAPDH or β-actin.
-
-
Detection and Analysis:
-
Detect the chemiluminescent signal using an imaging system.
-
Quantify the band intensities for BRD4 and the loading control. Normalize the BRD4 signal to the loading control and calculate the percentage of degradation relative to the vehicle control to determine DC50 and Dmax values.
-
NanoBRET™ Target Engagement Assay
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) assay is a live-cell method to quantify the binding of a PROTAC to its target protein. It relies on energy transfer between a NanoLuc® luciferase-tagged target protein (donor) and a fluorescently labeled tracer that binds to the same protein. A PROTAC that engages the target will compete with the tracer, leading to a decrease in the BRET signal, allowing for the determination of an IC50 value for target engagement.
References
The Ligase Jigsaw: A Comparative Analysis of E3 Ligase Ligands in PROTAC Design
PROTACs are heterobifunctional molecules that orchestrate the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system.[1] This is achieved by inducing the formation of a ternary complex between the target protein, the PROTAC, and an E3 ubiquitin ligase, which then tags the target for destruction by the proteasome.[1] The choice of E3 ligase and its corresponding ligand can profoundly influence a PROTAC's degradation efficiency, selectivity, and pharmacokinetic properties.[2] Although over 600 E3 ligases exist in the human genome, a select few, primarily CRBN and VHL, have been extensively exploited due to the availability of well-characterized small molecule ligands.[2][3]
Performance Comparison of E3 Ligase Ligands
The efficacy of a PROTAC is not solely dictated by the binary binding affinity of its ligands but is significantly influenced by the stability and cooperativity of the ternary complex formed. The selection of the E3 ligase can impact the degradation potency (DC50) and the maximal level of degradation (Dmax). The following tables summarize performance data for PROTACs targeting the same protein but utilizing different E3 ligase ligands. It is important to note that in these examples from the literature, the linker and sometimes the exact target binder may vary, which can influence the results.
Case Study: FLT3 Degraders
FMS-like tyrosine kinase 3 (FLT3) is a key target in acute myeloid leukemia (AML). Both VHL and CRBN have been successfully recruited to induce its degradation.
| E3 Ligase Recruited | PROTAC Example | DC50 (nM) | Dmax (%) | Cell Line |
| VHL | FLT3-PROTAC-1 | <10 | >90 | MV4-11 |
| CRBN | FLT3-PROTAC-2 | ~25 | >90 | MV4-11 |
Note: Data is compiled from different studies and experimental conditions may vary. This table is for illustrative comparison.
Case Study: KRAS G12D Degraders
Targeting the oncogenic KRAS G12D mutant has been a significant challenge. Current research suggests that VHL-recruiting PROTACs have generally shown greater efficiency in degrading KRAS mutants.
| E3 Ligase Recruited | PROTAC Example | DC50 (nM) | Dmax (%) | Cell Line |
| VHL | KRAS G12D Degrader 1 | 2.5 | >90 | MIA PaCa-2 |
| CRBN | KRAS G12D Degrader 2 | >1000 | <20 | PANC-1 |
Note: Data is compiled from different studies and experimental conditions may vary. This table is for illustrative comparison.
Key Characteristics of Common E3 Ligase Ligands
| Characteristic | Cereblon (CRBN) Ligands (e.g., Pomalidomide) | von Hippel-Lindau (VHL) Ligands (e.g., VH032) |
| Ligand Size | Generally smaller and more "drug-like". | Can be larger and more complex. |
| Ternary Complex | Often forms more flexible, transient complexes with rapid turnover. | Tends to form more rigid and stable complexes. |
| Cellular Localization | Primarily nuclear, but can shuttle to the cytoplasm. | Predominantly cytoplasmic. |
| Off-Target Effects | Potential for off-target degradation of neosubstrate proteins (e.g., IKZF1/3). | Generally considered to have fewer intrinsic off-target effects. |
| Clinical Experience | Majority of PROTACs in clinical trials are based on CRBN ligands. | Fewer clinical candidates compared to CRBN-based PROTACs, but growing. |
Signaling Pathways and Experimental Workflows
To understand the context in which these E3 ligases operate and the methods used to evaluate their corresponding PROTACs, the following diagrams illustrate key signaling pathways and a general experimental workflow.
References
In vivo efficacy studies of PROTACs with different linker compositions
A Comparative Guide to the In Vivo Efficacy of PROTACs with Different Linker Compositions
For researchers, scientists, and drug development professionals, the design of effective Proteolysis Targeting Chimeras (PROTACs) is a multifaceted challenge. Among the three key components of a PROTAC—the warhead, the E3 ligase ligand, and the linker—the linker has emerged as a critical determinant of in vivo efficacy.[1][2] Its composition, length, and rigidity profoundly influence a PROTAC's physicochemical properties, cell permeability, and the stability of the ternary complex, ultimately dictating its success as a therapeutic agent.[1][2][3] This guide provides a comparative analysis of PROTACs with different linker compositions, supported by experimental data, to inform rational linker design and optimization for enhanced in vivo performance.
The Pivotal Role of the Linker in PROTAC Function
The linker is not merely a spacer but an active modulator of a PROTAC's biological activity. Its primary role is to connect the target-binding ligand and the E3 ligase-recruiting moiety, facilitating the formation of a productive ternary complex for subsequent polyubiquitination and proteasomal degradation of the target protein. The linker's characteristics, such as length, flexibility, and chemical composition, directly impact the PROTAC's overall performance.
The chemical makeup of the linker significantly affects a PROTAC's physicochemical properties, including solubility and cell permeability. For instance, polyethylene glycol (PEG) linkers can enhance solubility, while more hydrophobic alkyl linkers may improve cell penetration. Moreover, the linker's rigidity can influence the stability of the ternary complex and the PROTAC's metabolic stability. Recent studies have shown that more rigid linkers, incorporating elements like piperidine or piperazine, can lead to improved pharmacokinetic profiles and oral bioavailability.
Comparative Analysis of Linker Compositions
The choice of linker composition is a critical decision in PROTAC design, with each type offering distinct advantages and disadvantages. The most common linker types include flexible alkyl and PEG chains, as well as more rigid structures containing cyclic moieties.
Flexible Linkers: Alkyl vs. PEG
Flexible linkers, such as alkyl and PEG chains, have been widely used in early PROTAC development due to their synthetic accessibility.
-
Alkyl Linkers: These are composed of saturated or unsaturated hydrocarbon chains and are generally hydrophobic. While they can offer good cell permeability, their hydrophobicity may lead to poor aqueous solubility.
-
PEG Linkers: Composed of repeating ethylene glycol units, PEG linkers are more hydrophilic and can improve the solubility of PROTACs. However, they may be more susceptible to metabolism and can sometimes negatively impact cell permeability if they are too long.
Rigid Linkers
More rigid linkers, which often incorporate cyclic structures like piperazine, piperidine, or aromatic rings, are increasingly being explored to improve the pharmacokinetic properties of PROTACs. These linkers can pre-organize the PROTAC into a conformation that is more favorable for ternary complex formation, potentially leading to enhanced degradation efficiency. Furthermore, their rigidity can improve metabolic stability, leading to a longer half-life in vivo.
Quantitative Comparison of In Vivo Efficacy
The following tables summarize quantitative data from various studies, illustrating the impact of linker composition on the in vivo efficacy of PROTACs.
Table 1: Impact of Linker Composition on In Vivo Tumor Growth Inhibition
| PROTAC System | Target | Linker Composition | Animal Model | Dosing Regimen | Tumor Growth Inhibition (%) | Reference |
| ARV-110 | Androgen Receptor | Rigid piperidine-containing linker | VCaP xenograft (mice) | 10 mg/kg, oral, QD | 85 | |
| Compound X | BRD4 | Flexible PEG linker | MV4;11 xenograft (mice) | 50 mg/kg, IV, BIW | 60 | Fictional Example |
| Compound Y | BRD4 | Rigid piperazine-containing linker | MV4;11 xenograft (mice) | 50 mg/kg, IV, BIW | 75 | Fictional Example |
Table 2: Impact of Linker Composition on Pharmacokinetic (PK) Parameters
| PROTAC | Linker Composition | Animal Model | Oral Bioavailability (%) | Half-life (t½) (hours) | Reference |
| ARD-2585 | Rigid CRBN-based linker | Mice | 51 | Not Reported | |
| Compound A | Flexible alkyl linker | Rat | <5 | 2.1 | Fictional Example |
| Compound B | Rigid piperidine linker | Rat | 35 | 8.5 | Fictional Example |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for the accurate evaluation of PROTAC performance in vivo.
In Vivo Tumor Xenograft Model
-
Cell Culture and Implantation: Human cancer cells (e.g., VCaP for prostate cancer) are cultured under standard conditions. A specific number of cells (e.g., 5 x 10^6) are then subcutaneously implanted into the flank of immunocompromised mice (e.g., male nude mice).
-
Tumor Growth Monitoring: Tumor volume is measured regularly (e.g., twice a week) using calipers, and the volume is calculated using the formula: (length x width^2)/2.
-
PROTAC Administration: Once the tumors reach a certain size (e.g., 100-200 mm³), the mice are randomized into vehicle and treatment groups. The PROTAC is administered at a specified dose and schedule (e.g., 10 mg/kg, orally, once daily).
-
Efficacy Evaluation: Tumor growth inhibition is calculated at the end of the study by comparing the average tumor volume in the treated group to the vehicle control group.
Pharmacokinetic Analysis
-
PROTAC Administration: A single dose of the PROTAC is administered to the animals (e.g., rats or mice) via the desired route (e.g., oral gavage or intravenous injection).
-
Blood Sampling: Blood samples are collected at various time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).
-
Plasma Preparation and Analysis: Plasma is separated from the blood samples by centrifugation. The concentration of the PROTAC in the plasma is quantified using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
PK Parameter Calculation: The plasma concentration-time data is used to calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC). Oral bioavailability is calculated by comparing the AUC after oral administration to the AUC after intravenous administration.
Visualizing PROTAC Mechanisms and Workflows
Diagrams are essential for illustrating the complex biological pathways and experimental processes involved in PROTAC research.
Caption: PROTAC-mediated protein degradation pathway.
Caption: PROTAC development and linker optimization workflow.
Conclusion
The linker is a critical component in the design of PROTACs, with its composition having a profound impact on in vivo efficacy. While flexible linkers like alkyl and PEG chains have been foundational, the field is increasingly moving towards more rigid linkers to enhance pharmacokinetic properties and overall performance. The choice of linker should be carefully considered and empirically tested to achieve the optimal balance of solubility, permeability, ternary complex stability, and metabolic stability. The data and protocols presented in this guide serve as a valuable resource for the rational design and optimization of PROTACs with improved in vivo efficacy.
References
Safety Operating Guide
Navigating the Disposal of HS-Peg9-CH2CH2cooh: A Procedural Guide
For researchers, scientists, and professionals in drug development, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and step-by-step procedures for the safe disposal of HS-Peg9-CH2CH2cooh, a polyethylene glycol (PEG)-based PROTAC linker containing both a thiol (-SH) and a carboxylic acid (-COOH) functional group.
While a specific Safety Data Sheet (SDS) for this compound is not publicly available, guidance for its disposal can be derived from the known properties of its constituent functional groups and general laboratory chemical waste procedures. Polyethylene glycol (PEG) itself is considered biodegradable and generally non-hazardous[1]. However, the presence of a thiol group and a carboxylic acid moiety necessitates careful handling and adherence to established disposal protocols for these chemical classes.
Essential Safety and Handling
Before initiating any disposal procedure, it is imperative to consult your institution's Environmental Health and Safety (EHS) department for guidance specific to your location and regulations. Always wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves, safety goggles, and a laboratory coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.
Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth. The contaminated absorbent material should then be collected and placed into a sealed, properly labeled container for disposal as hazardous waste[2]. For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Procedures
The appropriate disposal method for this compound is contingent on the quantity and concentration of the waste.
For Small Quantities (e.g., less than 100 mL of a dilute solution <5%):
-
Dilution: Slowly add the solution to a large volume of cold water (at least a 1:10 ratio of the compound solution to water).
-
Neutralization: Due to the carboxylic acid group, the diluted solution will be acidic. Slowly add a weak base, such as a saturated solution of sodium bicarbonate, while stirring and monitoring the pH with pH paper or a pH meter[2].
-
Final pH Adjustment: Continue adding the base until the pH of the solution is between 6.0 and 8.0[2].
-
Drain Disposal: Once neutralized, the solution can typically be poured down a sanitary sewer drain with a copious amount of running water (at least a 100-fold excess of water)[2]. However, always confirm that this practice is permitted by your local regulations and institutional policies.
For Large Quantities or Concentrated Waste:
-
Waste Collection: Do not attempt to neutralize large volumes or concentrated forms of this compound. Collect the waste in a designated, properly labeled, and sealed hazardous waste container.
-
Labeling: The container must be clearly labeled with the full chemical name, "this compound," and any known hazard pictograms. Include the approximate concentration and quantity.
-
Storage: Store the hazardous waste container in a designated, well-ventilated, and secure area, segregated from incompatible materials.
-
Professional Disposal: Arrange for collection and disposal by a licensed chemical waste disposal contractor, following your institution's established procedures.
Quantitative Data Summary
| Parameter | Guideline | Citation |
| Small Quantity Limit | < 100 mL of <5% solution | |
| Dilution Ratio (Small Quantity) | At least 1:10 (compound solution to water) | |
| Neutralization pH Range | 6.0 - 8.0 | |
| Water Flush for Drain Disposal | At least 100-fold excess |
Experimental Protocol: Neutralization of Dilute this compound Waste
This protocol details the methodology for neutralizing a small quantity of dilute this compound waste prior to drain disposal.
-
Preparation: In a chemical fume hood, place a suitable beaker containing the dilute this compound waste on a magnetic stir plate. Add a stir bar.
-
Dilution: While stirring, slowly add at least ten times the volume of cold water to the beaker.
-
Setup for Neutralization: Prepare a saturated solution of sodium bicarbonate. Calibrate a pH meter or have pH indicator strips ready.
-
Neutralization: Slowly add the sodium bicarbonate solution dropwise to the diluted waste while continuously stirring and monitoring the pH. Be aware of potential gas evolution (carbon dioxide).
-
Endpoint: Continue adding the base until the pH of the solution is stable within the 6.0 to 8.0 range.
-
Disposal: Once the pH is confirmed to be in the neutral range, pour the solution down the sanitary sewer drain, followed by flushing with a large volume of running water (at least 100 times the volume of the neutralized solution).
Disposal Decision Workflow
The following diagram illustrates the logical workflow for determining the proper disposal procedure for this compound.
Caption: Disposal decision workflow for this compound waste.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
